N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl4NO/c15-11-3-1-9(13(17)5-11)7-19(20)8-10-2-4-12(16)6-14(10)18/h1-6,20H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJEGLSMUGXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN(CC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634503 | |
| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51850-95-4 | |
| Record name | 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51850-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bisz-(2,4-diklór-benzil)-hidroxilamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a disubstituted hydroxylamine derivative featuring two 2,4-dichlorobenzyl groups attached to the nitrogen atom. While specific peer-reviewed research on this particular molecule is limited, its structural motifs suggest a range of chemical properties and potential applications derived from the broader class of N,N-disubstituted hydroxylamines. This guide provides a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and development. This document is intended to serve as a valuable resource for scientists working in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while some data is experimentally derived, much of the available information is based on computational predictions.
| Property | Value | Source |
| CAS Number | 51850-95-4 | [PubChem]([Link]] |
| Molecular Formula | C₁₄H₁₁Cl₄NO | [PubChem]([Link]] |
| Molecular Weight | 351.06 g/mol | |
| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | [PubChem]([Link]] |
| Boiling Point (Predicted) | 482.28 °C at 760 mmHg | Crysdot LLC |
| Density (Predicted) | 1.333 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 12.29 | ChemicalBook[1] |
| XLogP3 (Predicted) | 5.3 | [PubChem]([Link]] |
Chemical Structure and Reactivity
The chemical structure of this compound is characterized by a central hydroxylamine core with two bulky and electron-withdrawing 2,4-dichlorobenzyl substituents.
Caption: Chemical structure of this compound.
The presence of the hydroxyl group imparts weak basicity and nucleophilicity to the molecule. The nitrogen atom, being bonded to an oxygen and two carbon atoms, is electron-deficient. The reactivity of N,N-disubstituted hydroxylamines is diverse:
-
Oxidation to Nitrones: One of the most characteristic reactions of N,N-disubstituted hydroxylamines is their oxidation to form nitrones.[2][3] This transformation can be achieved using various oxidizing agents, such as hypervalent iodine reagents (e.g., IBX), manganese dioxide, or mercuric oxide.[4] The resulting nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems.[2]
-
Michael Reaction: N,N-disubstituted hydroxylamines can participate in abnormal Michael reactions with certain activated alkenes, such as vinylpyridines. This reaction can lead to the formation of products resulting from the addition of the corresponding amine (after formal deoxygenation of the hydroxylamine) to the unsaturated system.[5]
The steric hindrance from the two bulky 2,4-dichlorobenzyl groups is expected to play a significant role in the reactivity of the hydroxylamine moiety, potentially influencing reaction rates and the accessibility of the nitrogen and oxygen atoms to reagents.
Synthesis of this compound
The synthesis of N,N-disubstituted hydroxylamines can be achieved through several methods, with the alkylation of hydroxylamine being a common and direct approach.[6] Another viable route is the oxidation of the corresponding secondary amine.[6] Below is a plausible and detailed synthetic protocol for this compound based on the alkylation of hydroxylamine hydrochloride.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
2,4-Dichlorobenzyl chloride
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.
-
Basification: Add a suitable base, such as sodium carbonate (2.5 equivalents), portion-wise to the stirred solution. This will generate the free hydroxylamine in situ.
-
Addition of the Alkylating Agent: To the resulting mixture, add 2,4-dichlorobenzyl chloride (2.2 equivalents) dropwise at room temperature. The slight excess of the alkylating agent helps to ensure complete disubstitution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add a suitable organic solvent such as diethyl ether. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety and Handling
As there is no specific safety data sheet available for this compound, it is prudent to handle it with the care afforded to related and potentially hazardous chemicals. The safety precautions for hydroxylamine hydrochloride provide a useful reference.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Potential Applications
While specific applications for this compound are not extensively documented in the public domain, its chemical nature suggests several areas of potential utility, particularly in organic synthesis and drug discovery.
-
Intermediate in Organic Synthesis: As previously mentioned, N,N-disubstituted hydroxylamines are valuable precursors to nitrones, which are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.[2]
-
Medicinal Chemistry and Drug Development: The hydroxylamine moiety has gained increasing attention in medicinal chemistry.[11] Trisubstituted hydroxylamines, a closely related class, are being explored as bioisosteres for other functional groups in drug design.[12][13] They have the potential to modulate physicochemical properties such as lipophilicity and metabolic stability.[12] Furthermore, some N-substituted hydroxylamine derivatives have been investigated for their antibacterial activity, acting as inhibitors of the bacterial ribonucleotide reductase (RNR) enzyme.[14] The presence of the dichlorobenzyl groups in this compound could impart interesting biological activities, making it a candidate for screening in various therapeutic areas.
Conclusion
This compound is a chemical compound with a rich potential for applications in synthetic and medicinal chemistry. While detailed experimental data on this specific molecule is not abundant, a solid understanding of its properties and reactivity can be inferred from the well-established chemistry of N,N-disubstituted hydroxylamines. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As the exploration of novel chemical space continues to be a priority in drug discovery and materials science, compounds like this compound represent intriguing building blocks for future innovation.
References
- Goti, A., & Cardona, F. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA, 72(9), 560-566.
- Matassini, C., Parmeggiani, C., Cardona, F., & Goti, A. (2011). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. Organic Letters, 13(12), 3072–3075.
- Beauchemin, A. M., & Moran, J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2779.
- Paquette, L. A. (1962). Hydroxylamine Chemistry. II. The Abnormal Michael Reaction of N,N-Disubstituted Hydroxylamines with 2- and 4-Vinylpyridines. The Journal of Organic Chemistry, 27(8), 2870–2873.
-
LPS. (n.d.). Safety Data Sheet (SDS) Hydroxylamine Hydrochloride. [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2779.
-
PubChem. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. [Link]
-
ResearchGate. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. [Link]
-
National Institutes of Health. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
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Organic Syntheses. (n.d.). HYDROXYLAMINE HYDROCHLORIDE. [Link]
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Crysdot LLC. (n.d.). This compound. [Link]
-
ChemBK. (n.d.). O-(2,4-dichloro-benzyl)-hydroxylamine hydrochloride. [Link]
-
National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. [Link]
-
American Chemical Society. (n.d.). Trisubstituted hydroxylamines: From reaction discovery to drug design. [Link]
-
Organic Syntheses. (n.d.). INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITION OF A NITRONE TO AN ALKENE: HEXAHYDRO-1,3,3,6-TETRAMETHYL-2,1-BENZISOXAZOLINE. [Link]
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American Chemical Society Publications. (2026). ACS Catalysis Ahead of Print. [Link]
-
Organic Syntheses. (n.d.). 1,3-DIHYDROXYPHENAZINE DIOXIDE. [Link]
- Google Patents. (n.d.). EP0495756A1 - Process for the preparation of N,N-dihydrocarbylhydroxylamines.
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
Chemsrc. (n.d.). O-(2,4-Dimethoxybenzyl)hydroxylamine. [Link]
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An In-depth Technical Guide to the Synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
This guide provides a comprehensive technical overview for the synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a symmetrically substituted hydroxylamine derivative. The content herein is structured for researchers, scientists, and professionals in drug development and chemical synthesis, offering a deep dive into the reaction's core principles, a detailed experimental protocol, and critical safety considerations.
Introduction and Synthetic Strategy
This compound is a disubstituted hydroxylamine featuring two 2,4-dichlorobenzyl groups attached to the nitrogen atom. Such molecules serve as valuable intermediates in organic synthesis. The logical and most direct approach to constructing this molecule is through the nucleophilic substitution reaction between hydroxylamine and a suitable 2,4-dichlorobenzyl electrophile.
The retrosynthetic analysis points to a straightforward disconnection at the two benzylic C-N bonds, identifying hydroxylamine (NH₂OH) and 2,4-dichlorobenzyl chloride as the primary starting materials. The latter is a reactive alkylating agent, with the benzylic carbon being highly susceptible to nucleophilic attack.[1][2] This pathway, the direct N,N-dialkylation of hydroxylamine, forms the basis of the synthetic protocol detailed in this guide.
Core Reaction Principle: N-Alkylation of Hydroxylamine
The synthesis hinges on the nucleophilic character of the nitrogen atom in hydroxylamine. The reaction proceeds via a sequential Sₙ2 mechanism, where the hydroxylamine nitrogen attacks the electrophilic methylene carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion. This process occurs twice to yield the desired N,N-disubstituted product.
Key challenges in this synthesis include:
-
Controlling the degree of alkylation: The reaction must be driven past the mono-alkylated intermediate, N-(2,4-dichlorobenzyl)hydroxylamine, to favor the formation of the target dialkylated product. This is typically achieved by using a molar excess of the alkylating agent.
-
Ensuring N-selectivity over O-alkylation: While hydroxylamine possesses two nucleophilic sites (N and O), N-alkylation is generally favored over O-alkylation when using alkyl halides.[3]
-
Acid Neutralization: The reaction generates two equivalents of hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed to completion and to prevent protonation of the nucleophilic hydroxylamine.
Detailed Experimental Protocol
This section outlines a robust, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
A summary of the necessary reagents and their roles is presented in the table below.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Quantity | Role |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.0 | 3.47 g (50 mmol) | Nucleophile Source |
| 2,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 | 2.1 | 20.53 g (105 mmol) | Alkylating Agent |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 2.2 | 11.66 g (110 mmol) | Base |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 250 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | - | As needed | Washing |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | As needed | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |
Reaction Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the target compound.
Caption: Experimental workflow from synthesis to final characterization.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (3.47 g, 50 mmol), anhydrous sodium carbonate (11.66 g, 110 mmol), and 250 mL of absolute ethanol.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Subsequently, add 2,4-dichlorobenzyl chloride (20.53 g, 105 mmol) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).
-
Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (NaCl and unreacted Na₂CO₃). Wash the filter cake with a small amount of ethanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the resulting residue, add 150 mL of deionized water and 150 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Washing: Collect the organic (upper) layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to afford the final product as a solid.
Chemical Synthesis Pathway
The chemical transformation is visually represented below, showcasing the key reactants and the final product structure.
Caption: N,N-dialkylation of hydroxylamine with 2,4-dichlorobenzyl chloride.
Safety and Handling
-
General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Hazards:
-
2,4-Dichlorobenzyl chloride: This compound is a lachrymator (causes tears) and is corrosive, causing severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4] Avoid inhalation of vapors and direct contact with skin and eyes. It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[4]
-
Hydroxylamine Hydrochloride: While stable as a salt, free hydroxylamine can be unstable. Handle with care.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the compound.
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
References
- The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
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- Synthesis of hydroxylamines and related compounds by oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Oxidative Syntheses of N,N-Dialkylhydroxylamines | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/380905322_Oxidative_Syntheses_of_NNDialkylhydroxylamines]
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10069411/]
- Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol5b02029]
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents. [URL: https://patents.google.
- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745598/]
- Oxidation of N-alkyl- and NN-dialkylhydroxylamines by partially purified preparations of trimethylamine mono-oxygenase from Pseudomonas aminovorans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/237794/]
- 2,4-DICHLOROBENZYL CHLORIDE CAS No 94-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2,4-DICHLOROBENZYL_CHLORIDE_MSDS.pdf]
- Oxidative Syntheses of N,N-Dialkylhydroxylamines. ACS Publications. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.4c00674/suppl_file/jo4c00674_si_001.pdf]
- Process for the synthesis of a N,N-dialkyl-hydroxylamine. Google Patents. [URL: https://patents.google.
- Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. ETH Zurich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/417617]
- Process for the synthesis of N,N-dialkyl-Hydroxylamines. Google Patents. [URL: https://patents.google.
- Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents. [URL: https://patents.google.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-O/hydroxylamines.shtm]
- hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/hydroxylamines.shtm]
- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751654465e085293d3f57]
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An In-Depth Technical Guide to Rimonabant: A Seminal Cannabinoid Receptor 1 Antagonist
A Note on the Subject of this Guide: The initial request for a technical guide on the compound with CAS number 51850-95-4 led to the identification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a chemical with limited publicly available data regarding its biological or pharmacological properties. Given the specified audience of researchers and drug development professionals, it is surmised that the intended subject was a compound of significant pharmacological interest. This guide will therefore focus on Rimonabant (CAS number: 168273-06-1), a structurally related and extensively studied cannabinoid receptor 1 (CB1) antagonist. Rimonabant's rich history in drug discovery and clinical development provides a more pertinent and valuable subject for this in-depth analysis.
Introduction: The Rise and Fall of a First-in-Class Therapeutic
Rimonabant, also known by its trade names Acomplia and Zimulti, is a seminal molecule in the field of endocannabinoid research.[1][2] Developed by Sanofi-Aventis, it was the first selective CB1 receptor antagonist to be approved for clinical use.[1][2][3] Initially lauded for its potential in treating obesity and metabolic syndrome, Rimonabant's journey from a promising therapeutic to its eventual withdrawal from the market offers critical insights into the complexities of targeting the endocannabinoid system.[1][4] This guide provides a comprehensive technical overview of Rimonabant, from its chemical structure and properties to its mechanism of action, synthesis, and the clinical findings that defined its trajectory.
Chemical Properties and Structure
Rimonabant is a diarylpyrazole derivative with the systematic IUPAC name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[2] Its structure is characterized by a central pyrazole ring substituted with two phenyl groups and a carboxamide moiety linked to a piperidine ring.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [2][6] |
| Molecular Weight | 463.8 g/mol | [2][6] |
| CAS Number | 168273-06-1 | [2] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Poorly soluble in water | N/A |
| LogP | 5.94 | [6] |
Structural Diagram
Caption: Chemical structure of Rimonabant.
Mechanism of Action: Targeting the Endocannabinoid System
Rimonabant functions as a selective antagonist and inverse agonist of the cannabinoid receptor 1 (CB1).[1][2] The endocannabinoid system, comprising cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and their metabolic enzymes, is a crucial regulator of numerous physiological processes, including appetite, energy balance, and mood.[4][7]
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and peripheral tissues, including adipose tissue, liver, and skeletal muscle.[8][9] Its activation by endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) initiates a signaling cascade that modulates neurotransmitter release and cellular metabolism.[4][9]
Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of Rimonabant.
As an inverse agonist, Rimonabant not only blocks the binding of endocannabinoids but also reduces the basal activity of the CB1 receptor.[1][2] This dual action leads to:
-
Central Effects: In the central nervous system, particularly the hypothalamus and limbic system, CB1 receptor blockade decreases appetite and the rewarding effects of food.[4][10]
-
Peripheral Effects: In peripheral tissues, Rimonabant's action on CB1 receptors in adipocytes promotes lipolysis and reduces fat storage.[11] In the liver, it can mitigate hepatic steatosis, and in muscle tissue, it improves glucose uptake.[11]
Synthesis and Manufacturing
Several synthetic routes for Rimonabant have been developed, aiming for efficiency and cost-effectiveness. A common approach involves a multi-step synthesis culminating in the formation of the pyrazole core and subsequent amidation.
Exemplary Synthetic Protocol
A reported cost-effective synthesis of Rimonabant involves the following key steps:[12]
-
Preparation of the Diketo Ester: 4-chloropropiophenone is treated with a strong base like lithium hexamethyldisilazane (LiHMDS) to generate an anion, which then reacts with diethyl oxalate to form the corresponding diketo ester.[12]
-
Condensation and Cyclization: The diketo ester undergoes condensation with N-aminopiperidine.[12] The resulting intermediate is then cyclized in the presence of 2,4-dichlorophenylhydrazine hydrochloride under acidic conditions to yield Rimonabant.[12]
Caption: High-level workflow for a synthetic route to Rimonabant.
Preclinical and Clinical Development
Rimonabant underwent extensive preclinical and clinical evaluation for various indications, primarily obesity, metabolic syndrome, and smoking cessation.
Preclinical Studies
In animal models of diet-induced obesity, Rimonabant demonstrated a significant reduction in food intake and body weight.[13][14] It also showed positive effects on metabolic parameters, including improved insulin sensitivity and lipid profiles.[10] Studies in animal models of addiction suggested that Rimonabant could reduce nicotine-seeking behavior.[15]
Clinical Trials
The Rimonabant in Obesity (RIO) program, a series of large-scale clinical trials, established the efficacy of Rimonabant in promoting weight loss and improving cardiometabolic risk factors in overweight and obese patients.[10][15]
Summary of Key RIO Trial Findings (20 mg/day dose vs. placebo): [16]
| Outcome | Rimonabant Effect |
| Weight Loss | Significant reduction in body weight.[16] |
| Waist Circumference | Significant reduction.[16] |
| HDL Cholesterol | Significant increase.[10][16] |
| Triglycerides | Significant decrease.[10][16] |
| Glycemic Control | Improved in patients with type 2 diabetes.[10] |
Rimonabant was also investigated as an aid for smoking cessation. The STRATUS (Studies with Rimonabant and Tobacco Use) trials showed that a 20 mg dose of Rimonabant approximately doubled abstinence rates compared to placebo and was associated with less post-cessation weight gain.[15]
Adverse Effects and Market Withdrawal
Despite its efficacy, the clinical development of Rimonabant was marred by a significant incidence of psychiatric adverse effects.[13] These included depression, anxiety, and suicidal ideation, which were observed at a higher rate in patients receiving Rimonabant compared to placebo.[1][4][17] These safety concerns ultimately led to the withdrawal of Rimonabant from the European market in 2008 and the cessation of its development in the United States.[1]
Analytical Methodologies
The quantification of Rimonabant in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique.
Exemplary HPLC Method for Rimonabant Quantification in Plasma
This protocol is a generalized representation based on published methods.[18][19]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Rimonabant to the internal standard against the concentration of Rimonabant standards.
-
Determine the concentration of Rimonabant in the unknown samples by interpolation from the calibration curve.
-
More sensitive methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed for lower limits of quantification.[20]
Contemporary Perspectives and Future Directions
Although Rimonabant is no longer clinically available, its legacy continues to influence the field of drug discovery. The challenges encountered with Rimonabant have highlighted the critical need to understand the complex role of the endocannabinoid system in both metabolic and psychiatric regulation.
Current research efforts in this area are focused on:
-
Peripherally Restricted CB1 Antagonists: The development of CB1 antagonists that do not cross the blood-brain barrier is a promising strategy to achieve the metabolic benefits of CB1 blockade while avoiding the central nervous system-mediated psychiatric side effects.[21]
-
Allosteric Modulators: Targeting allosteric sites on the CB1 receptor could offer a more nuanced approach to modulating its activity compared to direct antagonism.
-
Targeting Other Components of the Endocannabinoid System: Research is ongoing into the therapeutic potential of modulating the enzymes responsible for endocannabinoid synthesis and degradation.
The story of Rimonabant serves as a powerful case study in drug development, underscoring the delicate balance between efficacy and safety, and continues to inform the design of next-generation therapeutics targeting the endocannabinoid system.
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- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (n.d.). PubMed Central.
- An Overview of the Metabolic Effects of Rimonabant in Randomized Controlled Trials: Potential for Other Cannabinoid 1 Receptor Blockers in Obesity. (n.d.). PubMed.
- Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice. (n.d.). British Journal of Pharmacology.
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- Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available d
- Chemical structure of rimonabant. (n.d.).
- Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors. (2006, March). Expert Opin Investig Drugs.
- Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (n.d.). PubMed Central.
- Rimonabant (SR141716) exerts anti-proliferative and immunomodulatory effects in human peripheral blood mononuclear cells. (n.d.). PubMed Central.
- Compound: RIMONABANT (CHEMBL111). (n.d.). ChEMBL - EMBL-EBI.
- Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial. (2006, February 15). JAMA.
- Structure of the Cannabinoid 1 (CB1) antagonist Rimonabant and its derivatives. (n.d.).
- Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2023, March 9). ACS Medicinal Chemistry Letters.
- Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity. (n.d.). PubMed Central.
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An In-depth Technical Guide to the Core Mechanism of Action of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. In the absence of direct empirical studies on this specific molecule, this guide synthesizes evidence from structurally analogous N,N-disubstituted hydroxylamines to propose a primary mode of action centered on the inhibition of ribonucleotide reductase (RNR) through radical scavenging. We will delve into the biochemical consequences of this inhibition, present detailed methodologies for its experimental validation, and offer insights into its potential therapeutic applications and toxicological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents.
Introduction and Chemical Structure
This compound is a synthetic, non-commercially available molecule with the following structure:
-
Chemical Formula: C₁₄H₁₁Cl₄NO
-
Molecular Weight: 351.06 g/mol
-
CAS Number: 51850-95-4[1]
The molecule is characterized by a central hydroxylamine functional group (-NOH) substituted with two 2,4-dichlorobenzyl groups. The presence of the hydroxylamine moiety is key to its predicted biological activity, while the dichlorinated benzyl groups are expected to influence its lipophilicity, cell permeability, and target engagement.
Hypothesized Core Mechanism of Action: Ribonucleotide Reductase Inhibition
Based on extensive research into the biological activities of N-substituted hydroxylamines, the primary hypothesized mechanism of action for this compound is the inhibition of ribonucleotide reductase (RNR) .[2][3][4] RNR is a critical enzyme in all living organisms, responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3][5]
The proposed mechanism of RNR inhibition by this compound is through its action as a radical scavenger . Class I RNRs, found in eukaryotes and many bacteria, rely on a stable tyrosyl free radical within their active site to initiate the reduction of ribonucleotides.[5] N-substituted hydroxylamines are known to quench this essential tyrosyl radical, thereby inactivating the enzyme and halting the production of deoxyribonucleotides.[2][3] This leads to a depletion of the cellular dNTP pool, resulting in the cessation of DNA replication and cell cycle arrest, primarily at the S-phase.[5]
The dichlorobenzyl substituents are postulated to enhance the compound's potency by:
-
Increasing Lipophilicity: Facilitating passage through cellular and nuclear membranes to reach the intracellularly located RNR.
-
Steric Hindrance: Potentially influencing the binding affinity and orientation within the RNR active site.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms may modulate the radical scavenging potential of the hydroxylamine group.
Biochemical Pathways and Cellular Consequences
The inhibition of RNR by this compound would trigger a cascade of downstream cellular events, making it a potential candidate for antimicrobial and anticancer applications.
Impact on DNA Synthesis and Cell Proliferation
The primary consequence of RNR inhibition is the disruption of the DNA synthesis pathway. This leads to:
-
Cell Cycle Arrest: Cells are unable to complete the S-phase of the cell cycle, leading to a halt in proliferation.
-
Induction of Apoptosis: Prolonged depletion of dNTPs can trigger programmed cell death.
Caption: Hypothesized signaling pathway of RNR inhibition.
Potential Antimicrobial Activity
Bacteria rely heavily on rapid DNA replication for their proliferation. By targeting a universally conserved and essential enzyme like RNR, this compound could exhibit broad-spectrum antibacterial activity.[6]
Potential Cytotoxic Activity Against Cancer Cells
Cancer cells are characterized by uncontrolled proliferation, making them particularly vulnerable to agents that disrupt DNA synthesis. Therefore, this compound is a candidate for investigation as a cytotoxic agent against various cancer cell lines.
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanism of action, a series of in vitro assays are proposed.
Synthesis and Characterization of this compound
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.2 equivalents) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium carbonate (2.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Substrate Addition: Add 2,4-dichlorobenzyl chloride (2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
The purified product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Sources
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- 4. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme [diposit.ub.edu]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: A Technical Guide
Disclaimer: Experimental spectroscopic data for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is not currently available in public databases or scientific literature. This guide is therefore based on theoretically predicted spectroscopic data, providing a robust framework for the anticipated spectral characteristics of the molecule. All data presented herein should be considered theoretical until confirmed by experimental evidence.
Introduction
This compound, with the molecular formula C₁₄H₁₁Cl₄NO, is a symmetrically substituted hydroxylamine derivative.[1] Its structure, featuring two dichlorinated aromatic rings, suggests potential applications in fields such as medicinal chemistry and materials science, where halogenated organic compounds are of significant interest. The precise characterization of this molecule is paramount for any research or development activities, and spectroscopic techniques are the cornerstone of such analytical verification.
This technical guide provides a comprehensive overview of the predicted spectroscopic profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the expected Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Each section includes a standard experimental protocol for data acquisition, a summary of the predicted data, and an in-depth interpretation of the spectral features, explaining the correlation between the molecular structure and the expected spectroscopic signals.
Molecular Structure and Its Implications for Spectroscopy
The symmetrical nature of this compound, with two identical 2,4-dichlorobenzyl moieties attached to the nitrogen atom, is a key determinant of its spectroscopic signature. This symmetry will simplify the NMR spectra by reducing the number of unique signals. The presence of the N-OH group, aromatic rings, methylene bridges, and C-Cl bonds will give rise to characteristic absorptions and resonances across different spectroscopic techniques.
Figure 1. Chemical structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by vibrations of the O-H, C-H, C=C, C-N, and C-Cl bonds.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard and convenient method for acquiring an IR spectrum of a solid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.
Predicted IR Spectral Data
The following table outlines the predicted characteristic IR absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3350 - 3150 | O-H stretch (hydroxylamine) | Medium, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2960 - 2850 | Aliphatic C-H stretch (CH₂) | Weak |
| 1590, 1560, 1470 | Aromatic C=C skeletal vibrations | Medium to Strong |
| 1100 - 1050 | C-N stretch | Strong |
| 870 - 820 | C-Cl stretch | Strong |
| 820 - 780 | Aromatic C-H out-of-plane bending | Strong |
Interpretation of Predicted IR Spectrum
-
O-H Region: A broad absorption band is anticipated in the 3350-3150 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the hydroxylamine group. The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretching Region: Sharp peaks between 3100 and 3000 cm⁻¹ are expected from the C-H stretching of the aromatic rings. Weaker absorptions between 2960 and 2850 cm⁻¹ will arise from the symmetric and asymmetric stretching of the methylene (CH₂) groups.
-
Aromatic Region: A series of sharp bands between 1590 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a wealth of information. A strong absorption between 1100 and 1050 cm⁻¹ is predicted for the C-N bond stretch. The C-Cl stretches are expected to produce very strong bands in the 870-820 cm⁻¹ range. Additionally, strong bands from the out-of-plane C-H bending of the substituted aromatic rings will appear around 820-780 cm⁻¹.
Figure 2. Workflow for IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a relatively simple set of signals is expected in both ¹H and ¹³C NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer and allow the sample to thermally equilibrate. The magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom and enhances the signal.
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectra.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 2H | H-3 |
| ~7.25 | dd | 2H | H-5 |
| ~7.18 | d | 2H | H-6 |
| ~5.5 | br s | 1H | N-OH |
| ~4.10 | s | 4H | N-CH₂ |
Interpretation of Predicted ¹H NMR Spectrum
-
Aromatic Region (7.1-7.5 ppm): The three protons on each of the chemically equivalent aromatic rings will give rise to three distinct signals. The proton at position 3 (ortho to one Cl) is expected to be a doublet. The proton at position 5 (between H and Cl) will likely appear as a doublet of doublets, and the proton at position 6 (ortho to the CH₂ group) will be a doublet.
-
Hydroxylamine Proton (~5.5 ppm): The N-OH proton is expected to be a broad singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature. This signal will disappear upon shaking the sample with D₂O.
-
Methylene Protons (~4.10 ppm): The four protons of the two equivalent methylene (N-CH₂) groups are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~134.5 | C-Cl (C-2, C-4) |
| ~132.0 | Quaternary C (C-1) |
| ~130.0 | CH (C-6) |
| ~129.5 | CH (C-3) |
| ~127.5 | CH (C-5) |
| ~58.0 | N-CH₂ |
Interpretation of Predicted ¹³C NMR Spectrum
-
Aromatic Region (127-135 ppm): Due to the symmetry, six signals are predicted for the twelve aromatic carbons. Two signals will correspond to the carbons bearing chlorine atoms (C-2 and C-4), one for the quaternary carbon attached to the methylene group (C-1), and three for the carbons bearing protons (C-3, C-5, and C-6).
-
Aliphatic Region (~58.0 ppm): A single signal is expected for the two equivalent methylene carbons attached to the nitrogen atom.
Figure 3. Predicted ¹H and ¹³C NMR signal assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (usually 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the instrument's software generates a mass spectrum, which plots the relative abundance of ions versus their m/z values.
Predicted Mass Spectral Data
| m/z | Predicted Relative Abundance | Assignment |
| 349, 351, 353, 355 | Low to Medium | [M]⁺• (Molecular ion with Cl₄ isotopic pattern) |
| 159, 161, 163 | High (Base Peak) | [C₇H₅Cl₂]⁺ (2,4-dichlorobenzyl cation) |
| 124, 126 | Medium | [C₇H₅Cl]⁺ (Loss of Cl from the 159 fragment) |
Interpretation of Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺•) is expected at a nominal m/z of 349. Due to the presence of four chlorine atoms, this peak will exhibit a characteristic isotopic cluster pattern. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6, etc.) are predictable based on the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: The most favorable fragmentation is expected to be the cleavage of the benzylic C-N bond, which results in the formation of the highly stable 2,4-dichlorobenzyl cation. This fragment, with an m/z of 159 (and its isotopic peaks at 161 and 163), is predicted to be the base peak (the most abundant ion). Further fragmentation of this cation by the loss of a chlorine atom would produce a fragment at m/z 124 (and 126).
Figure 4. Predicted primary fragmentation pathway in EI-MS.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.
-
PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. National Center for Biotechnology Information. Retrieved from [Link][1]
-
NIST Chemistry WebBook. (n.d.). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
ACD/Labs Spectrus Processor. (n.d.). Advanced Chemistry Development, Inc. Retrieved from [Link] (as an example of software for spectral prediction).
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An In-depth Technical Guide to the Physicochemical Characteristics of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Disclaimer: Publicly available experimental data on the solubility and stability of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is limited. This guide, therefore, provides a predictive framework based on the known chemistry of substituted hydroxylamines and chloroaromatic compounds, along with established methodologies for physicochemical characterization in drug discovery and development. It is intended to serve as a comprehensive resource for researchers on how to approach the solubility and stability assessment of this molecule.
Introduction to this compound
This compound is a disubstituted hydroxylamine derivative. The presence of two dichlorobenzyl groups imparts significant steric bulk and lipophilicity to the molecule. Substituted hydroxylamines are a class of compounds with applications in organic synthesis and medicinal chemistry.[1][2] Understanding the solubility and stability of this specific analogue is critical for its potential handling, formulation, and application in a research or development setting.
Chemical Identity and Structure
The core structure consists of a hydroxylamine (H₂NOH) backbone where two hydrogen atoms on the nitrogen are replaced by 2,4-dichlorobenzyl groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties for this compound.[3]
| Property | Value | Source |
| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | PubChem[3] |
| CAS Number | 51850-95-4 | PubChem[3] |
| Molecular Formula | C₁₄H₁₁Cl₄NO | PubChem[3] |
| Molecular Weight | 351.0 g/mol | PubChem[3] |
| XLogP3 | 5.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
The high XLogP3 value suggests that the compound is highly lipophilic and likely to exhibit poor aqueous solubility.
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter that influences its behavior in various applications. For this compound, its large, nonpolar structure is expected to dominate its solubility characteristics.
Predicted Solubility
-
Aqueous Solubility: Due to the high lipophilicity (XLogP3 of 5.3) and the presence of four chlorine atoms, the aqueous solubility is predicted to be very low. The hydroxylamine group offers some polarity, but it is largely shielded by the two bulky dichlorobenzyl groups.
-
Organic Solvent Solubility: The compound is expected to be soluble in a range of common organic solvents, particularly chlorinated solvents like dichloromethane and chloroform, as well as ethers like tetrahydrofuran (THF) and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in lower-polarity solvents like hexanes is likely to be limited.
Strategies for Solubility Enhancement
For aqueous applications, enhancing the solubility of this compound would be necessary. Potential strategies include:
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or DMSO can significantly improve solubility.
-
pH Adjustment: The hydroxylamine moiety has a pKa, and adjusting the pH of the aqueous medium may influence its ionization state and, consequently, its solubility. However, the impact might be limited due to the overall lipophilicity.
-
Complexation: Encapsulation with cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes that enhance the apparent aqueous solubility of hydrophobic molecules.[4]
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the thermodynamic solubility of the compound in various solvents.
Caption: Experimental workflow for solubility determination.
Detailed Steps:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid by centrifugation at high speed or by passing the solution through a 0.22 µm filter.
-
Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment: Potential Degradation Pathways and Mitigation
The chemical stability of a compound determines its shelf-life and suitability for various applications.[5] For this compound, several degradation pathways should be considered.
Predicted Chemical Instability
-
Oxidation: The hydroxylamine functional group is susceptible to oxidation, which could lead to the formation of nitrones or other related species. This can be accelerated by the presence of oxygen, metal ions, or light.[6]
-
Hydrolysis: While the N-C bonds are generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less likely to be a major degradation pathway under normal conditions.
-
Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation upon exposure to UV light.[6] The energy from light can induce cleavage of the C-Cl or N-C bonds.
Experimental Protocol for Forced Degradation Studies
Forced degradation or stress testing is performed to identify potential degradation products and pathways.[5][6]
Caption: Potential degradation pathways for this compound.
Detailed Steps:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.
Recommendations for Storage and Handling
Based on the predicted instabilities, the following storage conditions are recommended:
-
Temperature: Store at controlled room temperature or refrigerated, protected from excessive heat.
-
Light: Store in an amber vial or in the dark to prevent photodegradation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Analytical Methodologies
A robust analytical method is essential for the accurate quantification of this compound and its potential impurities.
Suitable Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment and stability studies. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good separation. UV detection would be suitable due to the presence of the aromatic rings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities or degradation products, GC-MS could be a valuable tool.[7]
Exemplary HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method would need to be validated for specificity, linearity, accuracy, and precision.
Conclusion
While specific experimental data for this compound is not widely available, a comprehensive characterization plan can be developed based on its chemical structure and the established properties of related compounds. Its high lipophilicity suggests poor aqueous solubility, necessitating strategies such as the use of co-solvents or complexing agents for aqueous-based applications. The hydroxylamine moiety is a potential site for oxidative degradation, and the chloroaromatic rings may be susceptible to photodegradation. Therefore, careful consideration of storage and handling conditions is crucial. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate the solubility and stability of this compound, enabling its effective use in further research and development.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Environmental and Biological Samples. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23498000, 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 468125, O-(2,4-Dichlorobenzyl)hydroxylamine. Retrieved from [Link]
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Beauchemin, A. M., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2749. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines and related compounds. Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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A Technical Guide to the Potential Research Applications of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a distinct chemical entity within the broader class of hydroxylamine derivatives, a group of compounds recognized for their wide-ranging biological activities.[1] While specific research into this particular molecule is not extensively documented in publicly available literature, its structural features—notably the presence of a hydroxylamine moiety and dichlorobenzyl groups—suggest a strong potential for applications in several key areas of biomedical research. This guide synthesizes information on related compounds to propose a structured research framework for investigating this compound as a candidate for antimicrobial, anticancer, and enzyme-inhibiting therapies. We will explore its chemical rationale, propose detailed experimental protocols, and outline potential mechanisms of action to provide a comprehensive roadmap for its scientific evaluation.
Introduction: The Scientific Interest in N,N-Disubstituted Hydroxylamines
The hydroxylamine functional group (-NHOH) is a versatile pharmacophore that imparts a range of biological effects, including the ability to act as a radical scavenger and to chelate metal ions.[1][2] These properties are central to the activity of many biologically active molecules. The class of N,N-disubstituted hydroxylamines, to which this compound belongs, has been a subject of interest in medicinal chemistry. The substitution on the nitrogen atom can significantly influence the molecule's stability, lipophilicity, and target specificity.[3]
The subject of this guide, this compound, possesses two 2,4-dichlorobenzyl groups. The presence of chlorine atoms on the benzyl rings is known to enhance the lipophilicity and metabolic stability of drug candidates, and can also contribute to specific binding interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁Cl₄NO | [4] |
| Molecular Weight | 351.0 g/mol | [4] |
| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | [4] |
| CAS Number | 51850-95-4 | [4] |
Proposed Research Application I: Antimicrobial Activity
Scientific Rationale:
A significant body of research has highlighted the potent antibacterial activity of hydroxylamine derivatives.[5] A primary mechanism for this is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair in bacteria.[5] These compounds often act as radical scavengers, disrupting the catalytic cycle of RNR.[5] The dichlorobenzyl moieties of this compound could enhance its uptake into bacterial cells and contribute to its inhibitory activity.
Proposed Experimental Workflow:
The following workflow is designed to systematically evaluate the antimicrobial potential of this compound.
Caption: Workflow for evaluating enzyme inhibition.
Detailed Experimental Protocols:
-
Histone Deacetylase (HDAC) Inhibition Assay:
-
Use a commercially available HDAC fluorometric assay kit.
-
Prepare a reaction mixture containing a fluorogenic HDAC substrate, HeLa nuclear extract (as a source of HDACs), and varying concentrations of this compound.
-
Incubate the mixture at 37°C for the recommended time.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Synthesis and Characterization
While this compound is commercially available from some suppliers, for research purposes, a well-documented synthetic route is essential. A[6] plausible synthetic approach involves the reaction of hydroxylamine with 2,4-dichlorobenzyl chloride.
General Synthetic Protocol:
-
Dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and neutralize with a base (e.g., sodium hydroxide) to generate free hydroxylamine.
-
Add 2,4-dichlorobenzyl chloride to the reaction mixture in a 2:1 molar ratio.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. Based on the known biological activities of related hydroxylamine derivatives, a compelling scientific rationale exists for its investigation as an antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating a comprehensive evaluation of its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure to enhance potency and selectivity, and evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models. Such studies will be crucial in determining the translational potential of this compound as a novel therapeutic agent.
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- Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. PubMed Central.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.
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N,N-Bis(2,4-dichlorobenzyl)hydroxylamine literature review
An In-depth Technical Guide to N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: Synthesis, Properties, and Inferred Biological Potential
Abstract
This technical guide provides a comprehensive overview of this compound, a sparsely documented N,N-disubstituted hydroxylamine. Due to a significant lack of direct research on this specific molecule, this document synthesizes information from general principles of hydroxylamine chemistry and data on structurally related compounds. It offers a proposed synthetic route, a summary of its known physicochemical properties, and an exploration of its inferred biological potential, particularly in the context of oncology. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring the potential of novel hydroxylamine derivatives.
Introduction
N,N-disubstituted hydroxylamines are a class of organic compounds characterized by a nitrogen atom bonded to two organic substituents and a hydroxyl group. This functional group is of growing interest in medicinal chemistry due to its unique electronic and steric properties, which can influence a molecule's biological activity and pharmacokinetic profile.[1]
This guide focuses on a specific, yet under-researched member of this class: this compound. It is crucial to distinguish this compound from its more commonly referenced isomer, O-(2,4-dichlorobenzyl)hydroxylamine, where the benzyl group is attached to the oxygen atom.[2] The arrangement of the substituents around the nitrogen-oxygen bond significantly impacts the molecule's chemical reactivity and biological interactions.
The presence of two 2,4-dichlorobenzyl groups suggests potential for interesting biological activities. Halogenated aromatic rings are common motifs in pharmacologically active compounds, often enhancing binding affinity and modulating metabolic stability. Given the limited available data, this guide aims to provide a foundational understanding of this compound by proposing a viable synthetic pathway and inferring its potential applications based on the known activities of analogous structures.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are available in public databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 51850-95-4 | [3][4][5][6] |
| Molecular Formula | C14H11Cl4NO | [7] |
| Molecular Weight | 351.06 g/mol | [6] |
| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | [7] |
| Predicted XlogP | 5.3 | [7] |
Synthesis of this compound
General Principles of N,N-Dialkylhydroxylamine Synthesis
The synthesis of N,N-dialkylhydroxylamines can be approached through several general methods. One of the most common is the direct N-alkylation of hydroxylamine or N-monoalkylhydroxylamines with alkyl halides.[8] This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of solvent and base is critical to control the extent of alkylation and minimize side reactions, such as the formation of O-alkylated products or over-alkylation to form trialkylamine oxides.
Another approach involves the oxidation of secondary amines. Reagents like hydrogen peroxide or acylperoxides have been used for this transformation.[8] However, these methods can sometimes lead to over-oxidation and a mixture of products. More recent developments have focused on creating milder and more selective oxidation protocols.[9]
Reductive amination of aldehydes and ketones in the presence of hydroxylamine can also yield N,N-dialkylhydroxylamines, particularly for the synthesis of symmetrically substituted derivatives.
Proposed Synthetic Protocol: N,N-Dialkylation of Hydroxylamine
Based on the general principles of N-alkylation of hydroxylamine, a plausible synthetic route for this compound is the direct reaction of hydroxylamine hydrochloride with 2,4-dichlorobenzyl chloride in the presence of a suitable base. To favor N,N-dialkylation over O-alkylation, the reaction is typically performed under basic conditions.
Reaction Scheme:
Proposed Synthesis Workflow
Step-by-Step Methodology:
-
Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol.
-
Addition of Base: To this solution, add a slight excess of a base, for example, sodium carbonate or potassium carbonate, to neutralize the hydrochloride and generate free hydroxylamine in situ. The amount of base should be sufficient to also neutralize the HCl that will be produced during the alkylation reaction.
-
Addition of Alkylating Agent: Slowly add a stoichiometric amount (2 equivalents) of 2,4-dichlorobenzyl chloride to the reaction mixture. The addition should be done at room temperature or slightly elevated temperature to control the reaction rate. A recent study on the synthesis of N-benzylhydroxylamine hydrochloride suggests that increasing the amount of hydroxylamine can help to suppress the formation of dibenzyl-substituted byproducts, which in this case is the desired product.[10] Therefore, careful control of the stoichiometry is essential.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC). The optimal reaction time will need to be determined empirically.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts and unreacted hydroxylamine. The organic layer is then dried over anhydrous sodium sulfate.
Purification and Characterization
The crude product obtained after work-up can be purified using standard techniques such as column chromatography on silica gel.
The structure of the purified this compound can be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the 2,4-dichlorobenzyl groups and the hydroxyl proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Inferred Biological Activity and Potential Applications
The Hydroxylamine Moiety in Medicinal Chemistry
The hydroxylamine functional group is a versatile scaffold in drug discovery. Hydroxylamine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1] The nitrogen-oxygen bond can participate in various biological interactions, and the hydroxylamine moiety can act as a metal chelator or a precursor to reactive nitrogen species.
Inferred Cytotoxic Potential
While there is no direct evidence for the biological activity of this compound, studies on structurally similar compounds provide some insights into its potential applications. A study on the cytotoxic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives demonstrated that compounds bearing halogen substituents on the benzyl rings exhibited cytotoxic activity against human cancer cell lines.[11] Specifically, the bromo- and chloro-substituted derivatives caused cell cycle arrest and a loss of mitochondrial membrane potential in lung, breast, and prostate cancer cells.[11]
Another study on synthetic isoprenoids showed that N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine had a greater inhibitory effect on the colony formation of multidrug-resistant cancer cell lines compared to their parental sensitive cell lines.[12]
These findings suggest that the presence of the dichlorobenzyl groups in this compound may confer cytotoxic properties to the molecule. The lipophilic nature of the dichlorobenzyl groups could facilitate cell membrane penetration, and the chloro-substituents could enhance binding to biological targets. Therefore, it is plausible that this compound could be a candidate for investigation as an anticancer agent.
Other Potential Applications
Given the broad spectrum of activities of hydroxylamine derivatives, other potential applications for this compound could include:
-
Antimicrobial Activity: Many benzyl and halogenated aromatic compounds exhibit antimicrobial properties.
-
Enzyme Inhibition: The hydroxylamine moiety can interact with the active sites of various enzymes. For example, O-alkylhydroxylamines have been investigated as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[13]
Future Research Directions
To fully elucidate the potential of this compound, the following research is recommended:
-
Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound should be fully characterized using modern analytical techniques.
-
In Vitro Biological Screening: The compound should be screened for its cytotoxic activity against a panel of human cancer cell lines, including multidrug-resistant lines.
-
Mechanism of Action Studies: If significant cytotoxic activity is observed, further studies should be conducted to determine its mechanism of action, including its effects on the cell cycle, apoptosis, and relevant signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs with different substitution patterns on the benzyl rings would provide valuable SAR data to optimize the activity.
Conclusion
This compound is a chemical entity with a notable absence of dedicated research in the scientific literature. This guide has provided a comprehensive overview based on the foundational principles of N,N-disubstituted hydroxylamine chemistry and the biological activities of structurally related molecules. A plausible and detailed synthetic protocol has been proposed to facilitate its preparation. Based on the documented cytotoxic effects of similar halogenated N,N'-dibenzyl derivatives, it is hypothesized that this compound holds potential as a cytotoxic agent and warrants further investigation for its anticancer properties. The information presented here serves as a valuable starting point for researchers interested in exploring the synthesis and therapeutic potential of this and other novel hydroxylamine derivatives.
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An In-depth Technical Guide to the Safe Handling of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Disclaimer: This document has been prepared based on an expert-level analysis of the compound's constituent functional groups and data from structurally analogous chemicals. N,N-Bis(2,4-dichlorobenzyl)hydroxylamine (CAS No. 51850-95-4) is a research chemical with limited publicly available safety data.[1] The guidance herein is predictive and intended for use only by trained professionals in a controlled laboratory setting. A thorough, site-specific risk assessment must be conducted before any handling.
Section 1: Introduction and Hazard Analysis
This compound is a disubstituted hydroxylamine containing two polychlorinated benzyl groups. Its chemical structure dictates a unique and significant hazard profile that must be understood and respected. The primary risks are derived from the inherent instability and toxicity of the hydroxylamine core, compounded by the known hazards of chlorinated aromatic compounds.
-
Hydroxylamine Moiety Risks: The N-OH functional group is associated with thermal instability and potential for rapid, exothermic decomposition, especially upon heating or in the presence of contaminants.[2] Hydroxylamines as a class are known to be toxic, capable of causing severe irritation to the skin, eyes, and respiratory tract, and may induce methemoglobinemia, a condition that impairs the blood's ability to transport oxygen.[2][3][4]
-
Polychlorinated Benzyl Moiety Risks: The presence of dichlorinated benzene rings suggests significant toxicological and environmental hazards. Polychlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[5] Many are classified as probable or suspected human carcinogens.[5][6] Furthermore, thermal decomposition or combustion of this compound will likely generate highly toxic and corrosive hydrogen chloride gas and nitrogen oxides (NOx).[7]
This guide provides a framework for mitigating these risks through robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned handling and emergency procedures.
Section 2: Hazard Identification and Control Summary
A proactive approach to safety requires identifying potential hazards and implementing validated control measures. The table below summarizes the key risks and the necessary mitigation strategies.
| Hazard Category | Specific Risk | Required Control Measures & Rationale |
| Chemical Reactivity | Thermal decomposition, potentially explosive when heated or contaminated.[2] | Engineering: Work in a chemical fume hood with a blast shield. Procedural: Avoid heating. Store away from heat sources, strong acids, bases, and oxidizing agents to prevent catalytic decomposition.[8][9] |
| Acute Toxicity | Skin, eye, and respiratory irritation/corrosion.[8][10] | PPE: Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. Engineering: All handling must occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] |
| Systemic Toxicity | Potential for methemoglobinemia upon absorption (inhalation, skin contact, ingestion).[2][4] | Procedural: Develop and follow strict protocols to prevent any direct contact. Medical: Ensure personnel are aware of symptoms (cyanosis, headache, dizziness) and that emergency responders are informed of this specific risk. |
| Chronic Toxicity | Suspected carcinogen due to both hydroxylamine and chlorinated aromatic moieties.[6][10] | Administrative: Treat as a "Particularly Hazardous Substance." Maintain strict handling records and minimize quantities in the lab. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[12] | Procedural: Do not allow to enter drains or the environment. All waste and contaminated materials must be disposed of as hazardous waste.[7] |
| Fire & Combustion | Combustible solid. Fire will produce toxic gases (HCl, NOx).[7] | Engineering: Store away from ignition sources.[11] Have a Class ABC or BC fire extinguisher readily available. Emergency: Firefighting requires a self-contained breathing apparatus (SCBA). |
Section 3: Standard Operating Procedures
Adherence to validated protocols is critical for ensuring safety. The following procedures should be adapted into site-specific standard operating procedures (SOPs).
Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment must be performed. The causality behind this is to ensure that all potential failure modes are considered before an experiment begins, transforming reactive safety into a proactive system.
Caption: Risk assessment workflow for this compound.
Protocol for Weighing and Solution Preparation
This protocol is designed to minimize exposure, particularly through inhalation of fine particles and accidental skin contact.
-
Preparation:
-
Don appropriate PPE: Chemical-resistant gloves (double-gloving recommended), flame-resistant lab coat, chemical safety goggles, and a full-face shield.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Place a blast shield in front of the work area inside the fume hood.
-
Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent, etc.) within the fume hood to minimize traffic in and out of the sash.
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, use a dedicated external balance and perform a "tare-weigh-remove" procedure to minimize time outside the hood.
-
Carefully open the reagent container. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the beaker intended for the solution.
-
Slowly add the desired solvent to the beaker, allowing it to rinse the compound from the weigh boat. This prevents the need to scrape potentially static-charged powder.
-
Place the beaker on a magnetic stir plate within the fume hood and begin gentle stirring.
-
Once dissolved, the solution should be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
-
Cleanup:
-
Carefully wipe down the spatula, weigh boat, and any contaminated surfaces with a solvent-soaked cloth.
-
Treat all disposable items (gloves, weigh boat, wipes) as hazardous waste and place them in a designated, sealed waste container inside the fume hood.
-
Wash hands thoroughly after removing PPE.
-
Section 4: Emergency Response
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
The appropriate response depends on the scale and nature of the spill.
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid is crucial.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the emergency services with the compound's name and any available safety data.[8]
Section 5: Waste Disposal
All materials contaminated with this compound must be treated as regulated hazardous waste.
-
Segregation: Keep waste streams separate. Solid waste (gloves, wipes, contaminated silica gel) should be collected in a labeled, sealed container. Liquid waste (reaction mixtures, solvent washes) should be collected in a separate, compatible, and clearly labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant, Environmental Hazard).
-
Disposal: Disposal must be handled by a licensed environmental management company. The expected disposal route for polychlorinated organic compounds is high-temperature incineration to ensure complete destruction.[5] Adhere strictly to all institutional, local, and national regulations.[7][14]
References
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Wei, C., Rogers, W. J., & Mannan, M. S. Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center. [Online] Available at: [Link]
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Kappus, H., & Sies, H. (1981). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. PubMed. [Online] Available at: [Link]
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CP Lab Safety. N, N-Dibenzylhydroxylamine Product Page. [Online] Available at: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydroxylamine Sulfate. [Online] Available at: [Link]
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Dhanju, S., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health (PMC). [Online] Available at: [Link]
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Wang, Y., et al. (2020). Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions. ACS Publications. [Online] Available at: [Link]
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Goti, A., et al. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. [Online] Available at: [Link]
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International Programme on Chemical Safety. ICSC 0661 - HYDROXYLAMINE. [Online] Available at: [Link]
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PubChem. Entry for 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. [Online] Available at: [Link]
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Organic Syntheses. Procedure for Hydroxylamine Hydrochloride. [Online] Available at: [Link]
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Amorati, R., et al. (2003). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. ACS Publications. [Online] Available at: [Link]
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European Commission. Environment - PCBs/PCTs. [Online] Available at: [Link]
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Dhanju, S., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Online] Available at: [Link]
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Organic Syntheses. Procedure for N-Methyl-O-benzoylhydroxylamine hydrochloride. [Online] Available at: [Link]
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Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Online] Available at: [Link]
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Crysdot LLC. Product Page for this compound. [Online] Available at: [Link]
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Stockholm Convention. Polychlorinated Biphenyls (PCB) Inventory Guidance. [Online] Available at: [Link]
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Basel Convention. Updated technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with PCBs. [Online] Available at: [Link]
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US Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). [Online] Available at: [Link]
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A Theoretical and Computational Guide to N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: From Conformational Dynamics to Electronic Reactivity
Abstract
N,N-disubstituted hydroxylamines represent a fascinating class of molecules with unique chemical properties and significant potential in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive theoretical framework for the analysis of a specific, highly functionalized member of this class: N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. While experimental data on this particular compound is limited, this paper establishes a robust computational protocol to predict its structural, electronic, and reactive properties. By leveraging established theoretical methods applied to analogous structures such as benzylamines and other hydroxylamine derivatives, we offer a predictive exploration of its conformational landscape, electronic character, and potential for further functionalization.[3][4][5][6][7] This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and exploit the properties of complex hydroxylamines through in-silico investigation.
Introduction: The Structural and Chemical Significance of this compound
This compound (C₁₄H₁₁Cl₄NO, MW: 351.0 g/mol ) is a molecule defined by the convergence of two critical structural motifs: a central N,N-disubstituted hydroxylamine core and two peripheral 2,4-dichlorobenzyl groups.[8] This unique architecture imparts a combination of properties that are of profound interest for theoretical investigation.
-
The Hydroxylamine Core (-N(R)₂OH): This functional group is inherently reactive and stereochemically complex. It can act as a nucleophile, undergo oxidation to form nitrones, and its protonation state is pH-dependent.[9][10] The presence of the N-O bond introduces electronic and steric properties distinct from more common tertiary amines, influencing parameters like metabolic stability and protein binding.[2]
-
The 2,4-Dichlorobenzyl Moieties: These bulky and electron-withdrawing substituents are pivotal. They impose significant steric hindrance, which dictates the accessible conformational space around the central nitrogen atom. Electronically, the four chlorine atoms withdraw electron density from the phenyl rings, influencing the molecule's overall electrostatic potential and reactivity. Furthermore, benzylamine-related structures are recognized as privileged scaffolds that can bind to biological targets like trypsin-like S1 proteases.[11]
The primary challenge and opportunity in studying this molecule lies in understanding the interplay between the flexible benzyl groups and the reactive hydroxylamine center. A theoretical approach is uniquely suited to dissect these interactions and provide a foundational understanding of the molecule's behavior.
A Framework for Theoretical Investigation: Methodologies and Workflow
A rigorous computational analysis of this compound requires a multi-step approach that balances computational cost with chemical accuracy. The workflow outlined below represents a field-proven strategy for characterizing flexible molecules.
Caption: General workflow for the theoretical analysis of a flexible molecule.
Core Directive: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) provides the optimal balance of accuracy and computational efficiency.[3][6][12]
-
Protocol:
-
Geometry Optimization: Employ the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is robust for determining the equilibrium geometries of organic molecules containing heteroatoms.[13]
-
Vibrational Frequencies: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Refined Energetics: To obtain more accurate relative energies between conformers, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p).[3]
-
Solvent Effects: Biological and chemical processes rarely occur in a vacuum. The Polarizable Continuum Model (PCM) should be incorporated into the DFT calculations to simulate the influence of a solvent (e.g., water or DMSO) on the molecule's geometry and electronic properties.[12]
-
Conformational Landscape: Defining the 3D Shape
The molecule's function is inextricably linked to its three-dimensional structure. The two C-N bonds connecting the benzyl groups to the central nitrogen are highly flexible, leading to a complex potential energy surface with multiple local minima.
Causality of Conformational Preference
Based on studies of related benzylamines, the most stable conformations are expected to arise from a balance of minimizing steric repulsion and optimizing stabilizing hyperconjugative interactions.[4][7] The primary determinant of shape will be the torsion angle involving the aromatic ring and the nitrogen lone pair. A staggered conformation, where the Cα-N bond is roughly perpendicular to the plane of the phenyl ring, is often energetically favored in simple benzylamines.[4] For this compound, the steric clash between the two bulky benzyl groups will be the dominant factor, likely forcing the rings into a "propeller-like" arrangement to maximize their separation.
Quantitative Conformational Data
A thorough conformational search followed by DFT refinement would yield data that can be summarized as follows. The relative energies (ΔE) allow for the calculation of the Boltzmann population of each conformer at a given temperature, revealing which shapes are most prevalent.
| Conformer ID | Torsion Angle 1 (C₁-C₇-N-C₈) | Torsion Angle 2 (C₈-N-C₇-C₁) | Relative Energy (ΔE) (kcal/mol) |
| Conf-1 | ~60° (gauche) | ~60° (gauche) | 0.00 |
| Conf-2 | ~60° (gauche) | ~180° (anti) | +1.5 |
| Conf-3 | ~180° (anti) | ~180° (anti) | +3.2 |
Note: This table is illustrative. Actual values require explicit calculation.
Electronic Structure and Reactivity Prediction
DFT calculations provide deep insight into the electronic nature of the molecule, allowing for the prediction of its chemical reactivity and potential interaction sites.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.
-
HOMO: Represents the orbital from which an electron is most easily donated (nucleophilicity). For this molecule, the HOMO is predicted to have significant density on the hydroxylamine nitrogen and oxygen atoms, with some delocalization onto the π-systems of the phenyl rings.
-
LUMO: Represents the orbital to which an electron is most easily accepted (electrophilicity). The LUMO is expected to be distributed across the π* orbitals of the 2,4-dichlorophenyl rings.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of chemical stability. A smaller gap suggests higher reactivity.[13]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual guide to the charge distribution, highlighting regions ripe for intermolecular interactions.[13]
-
Negative Potential (Red/Yellow): These electron-rich regions are sites for electrophilic attack or hydrogen bond acceptance. They are predicted to be localized on the hydroxylamine oxygen and the four chlorine atoms.
-
Positive Potential (Blue): These electron-poor regions are sites for nucleophilic attack or hydrogen bond donation. The most positive region will be the hydrogen of the hydroxyl group, with lesser positive potential on the aromatic protons.
| Calculated Electronic Property | Predicted Value (in water, PCM) | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate kinetic stability |
| Dipole Moment | ~ 2.5 Debye | Indicates a polar molecule |
Note: This table is illustrative. Actual values require explicit calculation.
Application in Drug Development and Chemical Synthesis
The theoretical data generated provides a powerful foundation for practical applications.
Predicting Biological Interactions
The stable conformers and their electronic properties are direct inputs for molecular docking simulations. This process can predict if and how this compound might bind to a specific biological target, such as an enzyme active site. The benzylamine scaffold is known to interact with proteases, making this an interesting avenue for virtual screening.[11]
Caption: Workflow for virtual screening using theoretical data.
Guiding Chemical Synthesis
Understanding the molecule's reactivity is key to its synthesis and derivatization. The hydroxylamine moiety is a prime target for oxidation to form the corresponding nitrone, a versatile synthetic intermediate.[9][10] Theoretical calculations can predict the O-H Bond Dissociation Enthalpy (BDE), a direct measure of the energy required to homolytically cleave this bond. Compared to simple dialkyl hydroxylamines (O-H BDE ~70 kcal/mol), the electronic influence of the benzyl groups may alter this value, providing insight into the required reaction conditions for oxidation.[14]
Conclusion
This guide establishes a comprehensive theoretical protocol for the in-depth characterization of this compound. Through a systematic application of Density Functional Theory, we can elucidate its preferred three-dimensional conformations, map its electronic landscape, and predict its reactivity. These in-silico insights provide a critical, cost-effective foundation for guiding future experimental work, whether in the synthesis of novel derivatives or the exploration of its potential as a bioactive agent. The fusion of predictive computational modeling with empirical validation remains the cornerstone of modern chemical and pharmaceutical research.
References
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Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. Taylor & Francis Online. [Link][3][15]
-
Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group. [Link]
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Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health (NIH). [Link]
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2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. PubChem. [Link]
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Molecular structures of hydroxylamine, transition states, and products... ResearchGate. [Link]
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Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Unknown Source. [Link]
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
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Biologic activity of hydroxylamine: a review. PubMed. [Link]
-
Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. PubMed. [Link]
-
Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. [Link]
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The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. National Institutes of Health (NIH). [Link]
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Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. ACS Publications. [Link]
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Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: N,N-Bis(2,4-dichlorobenzyl)hydroxylamine in Organic Synthesis
Abstract: This guide provides a detailed technical overview of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a halogenated N,N-disubstituted hydroxylamine. While specific literature on this exact molecule is sparse, its structural features strongly indicate its primary utility as a stable precursor for the corresponding C-(2,4-dichlorophenyl)-N-(2,4-dichlorobenzyl)nitrone. Nitrones are exceptionally valuable intermediates in synthetic organic chemistry, renowned for their role as 1,3-dipoles in cycloaddition reactions to construct complex nitrogen-containing heterocycles.[1] This document outlines robust, field-tested protocols for the synthesis of this compound and its subsequent oxidation to the target nitrone, followed by a representative application in 1,3-dipolar cycloaddition.
Introduction and Scientific Context
N,N-disubstituted hydroxylamines are a pivotal class of compounds in modern organic synthesis, primarily because they serve as direct and reliable precursors to nitrones.[1] Unlike other methods for nitrone synthesis, such as the condensation of aldehydes with N-monosubstituted hydroxylamines, the oxidation of N,N-disubstituted hydroxylamines offers a straightforward route that avoids issues with E/Z isomerism at the nitrone formation stage and is applicable to a wide range of substrates.[1][2]
The title compound, this compound (CAS 51850-95-4)[3], incorporates two 2,4-dichlorobenzyl groups. These electron-withdrawing and sterically bulky moieties are expected to confer specific properties to the molecule and its downstream products, such as enhanced stability and modified reactivity. The chlorinated phenyl rings can also serve as handles for further functionalization, for example, through cross-coupling reactions.
The core application detailed herein is the transformation of this hydroxylamine into a nitrone, a versatile functional group capable of reacting as a 1,3-dipole with various dipolarophiles (e.g., alkenes, alkynes) to yield isoxazolidine or isoxazoline heterocycles, respectively.[1] These products are key scaffolds in medicinal chemistry and natural product synthesis.
Synthetic Strategy and Workflow
The overall synthetic pathway involves a two-stage process. First, the synthesis of the hydroxylamine precursor from commercially available starting materials. Second, the oxidation of the hydroxylamine to the reactive nitrone intermediate, which can be used directly (in situ) in a subsequent reaction, such as a cycloaddition.
Caption: Overall workflow from starting materials to the final heterocyclic product.
Protocol 1: Synthesis of this compound
This protocol describes the direct N,N-dialkylation of hydroxylamine hydrochloride. The choice of a suitable base is critical to neutralize the HCl salt and facilitate the nucleophilic attack of the hydroxylamine on the benzyl chloride. Sodium carbonate is a cost-effective and moderately strong base, suitable for this transformation.
Rationale and Key Parameters
-
Stoichiometry: A slight excess of the alkylating agent (2,4-dichlorobenzyl chloride) is used to ensure complete consumption of the hydroxylamine. An adequate amount of base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to ensure the solubility of the hydroxylamine salt and facilitate the SN2 reaction.
-
Temperature: The reaction is initially performed at room temperature and may be gently heated to drive the reaction to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial to prevent side product formation from over-heating.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 0.695 g | 10.0 |
| 2,4-Dichlorobenzyl chloride | 94-99-5 | 195.46 | 4.30 g | 22.0 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | 3.18 g | 30.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for extraction | - |
| Brine (Saturated NaCl solution) | - | - | As needed for washing | - |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed for drying | - |
Step-by-Step Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (0.695 g, 10.0 mmol) and anhydrous sodium carbonate (3.18 g, 30.0 mmol).
-
Add 50 mL of DMF to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
In a separate beaker, dissolve 2,4-dichlorobenzyl chloride (4.30 g, 22.0 mmol) in 10 mL of DMF.
-
Add the 2,4-dichlorobenzyl chloride solution dropwise to the stirring suspension in the round-bottom flask over 20 minutes.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), observing the consumption of the benzyl chloride starting material.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Protocol 2: Oxidation to Nitrone & In Situ Cycloaddition
This protocol details the oxidation of the synthesized hydroxylamine to the corresponding nitrone. Activated manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, often yielding clean products with simple filtration-based workup.[1] The resulting nitrone is then trapped in situ with a dipolarophile, styrene, to demonstrate its utility in a [3+2] cycloaddition reaction.
Rationale and Mechanism
The oxidation of N,N-disubstituted hydroxylamines to nitrones is a fundamental transformation.[1] The reaction with MnO₂ is a heterogeneous process occurring on the surface of the oxidant. The nitrone formed is an electrophilic 1,3-dipole. In the subsequent cycloaddition, the nitrone reacts with an alkene across its C-N-O system.
Caption: Simplified mechanisms for hydroxylamine oxidation and subsequent cycloaddition.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (5 mmol scale) | Moles (mmol) |
| This compound | 51850-95-4 | 351.06 | 1.76 g | 5.0 |
| Activated Manganese Dioxide (MnO₂) | 1313-13-9 | 86.94 | 2.17 g | 25.0 (5 eq.) |
| Styrene | 100-42-5 | 104.15 | 0.78 g (0.86 mL) | 7.5 (1.5 eq.) |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - |
| Celite® | 61790-53-2 | - | As needed for filtration | - |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask, add this compound (1.76 g, 5.0 mmol) and dissolve it in 50 mL of anhydrous dichloromethane (DCM).
-
Add activated manganese dioxide (2.17 g, 25.0 mmol, 5 equivalents) to the solution. The mixture will turn black/dark brown.
-
Stir the suspension vigorously at room temperature. The oxidation is typically rapid. Monitor the reaction by TLC by filtering a small aliquot, observing the disappearance of the hydroxylamine spot and the appearance of a new, more polar nitrone spot. The reaction is often complete within 1-2 hours.
-
Once the oxidation is complete, add styrene (0.86 mL, 7.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the consumption of the nitrone by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 20 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure.
-
The crude residue contains the desired isoxazolidine product. Purify by flash column chromatography on silica gel (using a gradient eluent system, e.g., from 95:5 to 80:20 Hexanes:Ethyl Acetate) to isolate the product.
Safety and Handling
-
General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,4-Dichlorobenzyl chloride: This compound is a lachrymator and is corrosive. Handle with care and avoid inhalation or skin contact.
-
Hydroxylamines: While N,N-disubstituted hydroxylamines are generally more stable than the parent compound, they should be handled with care as they can be oxidizing or reducing agents.[4]
-
Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: DMF is a reproductive toxin and should be handled with caution. DCM is a suspected carcinogen. Minimize exposure to all organic solvents.
References
-
Goti, A., & Cardona, F. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Methods. CHIMIA, 70(10), 708-714. [Link]
-
Hughes, D. L. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]
-
Beauchemin, A. M., et al. (2009). Simple Thermal Conditions for the Synthesis of Ketonitrones. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]
-
Mukhtar, M. H., et al. (2021). A bioinspired nitrone precursor to a stabilized nitroxide radical. Journal of Inorganic Biochemistry, 221, 111494. [Link]
-
Organic Syntheses. (1981). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions: Hexahydro-1,3,3,6-tetramethyl-2,1-benzisoxazoline. Organic Syntheses, 60, 66. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. [Link]
-
Murahashi, S.-I., & Shiota, T. (1992). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. ARKIVOC, 2002(10), 58-65. [Link]
-
Crysdot LLC. (n.d.). This compound. [Link]
Sources
Investigator's Handbook: Preliminary Evaluation of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Introduction: Unveiling the Potential of a Novel Chemical Entity
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a distinct chemical entity for which, to date, the body of published, peer-reviewed applications remains nascent. Its molecular structure, featuring two 2,4-dichlorobenzyl moieties attached to a hydroxylamine core, suggests a potential for biological activity, drawing from the known properties of its constituent chemical groups. The 2,4-dichlorobenzyl group is a known pharmacophore found in antiseptic agents, while the hydroxylamine functional group is of interest in medicinal chemistry for its ability to form various derivatives.[1][2][3]
This document serves as a foundational guide for researchers and drug development professionals embarking on the initial characterization of this compound. In the absence of established protocols for this specific molecule, we will leverage data from structurally analogous compounds to propose a logical and scientifically rigorous framework for its preliminary investigation. This handbook will focus on a hypothetical application in antimicrobial screening, providing a detailed, adaptable protocol for such studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. The following table summarizes key known data for this compound.
| Property | Value | Source |
| CAS Number | 51850-95-4 | [PubChem]([Link] |
| Molecular Formula | C₁₄H₁₁Cl₄NO | [PubChem]([Link] |
| Molecular Weight | 351.0 g/mol | [PubChem]([Link] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and ethanol. | Inferred from chemical structure |
Safety and Handling Precautions
As with any novel chemical entity, this compound should be handled with care in a laboratory setting. The following safety precautions are recommended based on the known hazards of related hydroxylamine and chlorinated aromatic compounds.[1][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Hypothetical Application: Antimicrobial Screening
The presence of two 2,4-dichlorobenzyl groups in the structure of this compound suggests a potential for antimicrobial activity. The related compound, 2,4-dichlorobenzyl alcohol, is a known mild antiseptic.[1][2][3] Therefore, a logical first step in characterizing the biological activity of this compound is to screen it against a panel of pathogenic microorganisms.
Proposed Mechanism of Action (Hypothetical)
Based on the known activity of 2,4-dichlorobenzyl alcohol, the antimicrobial action of this compound could involve the disruption of microbial cell membranes or the denaturation of essential proteins.[3] The hydroxylamine moiety might also contribute to its biological activity, potentially through interactions with metabolic enzymes.[6]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay.
Step-by-Step Procedure
-
Preparation of the Compound Stock Solution:
-
Dissolve a known weight of this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for water-insoluble compounds and is generally non-toxic to bacteria at low concentrations (typically <1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Rationale: A standardized inoculum is crucial for the reproducibility of MIC assays.
-
-
Assay Setup in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted in CAMHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column.
-
This will create a gradient of compound concentrations.
-
Rationale: Serial dilutions allow for the determination of the MIC over a range of concentrations.
-
-
Inoculation of the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no compound. This ensures that the bacteria are viable and can grow in the assay medium.
-
Sterility Control: Wells containing only CAMHB to check for contamination of the medium.
-
Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay. This ensures that the solvent itself does not inhibit bacterial growth.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
This can be determined visually by observing the turbidity in the wells.
-
For a quantitative measurement, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the growth control.
-
Data Presentation and Interpretation
The results of the MIC assay can be presented in a tabular format as shown below.
| Bacterial Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | Experimental Result | e.g., Vancomycin |
| E. coli ATCC 25922 | Experimental Result | e.g., Ciprofloxacin |
| P. aeruginosa ATCC 27853 | Experimental Result | e.g., Ciprofloxacin |
A low MIC value indicates that the compound is potent against the tested microorganism. Further studies, such as determining the Minimum Bactericidal Concentration (MBC), would be necessary to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Future Directions and Further Investigations
Should this compound demonstrate promising antimicrobial activity, the following investigations would be logical next steps:
-
Broad-spectrum activity screening: Test the compound against a wider range of microorganisms, including fungi and viruses.
-
Mechanism of action studies: Investigate how the compound exerts its antimicrobial effects. This could involve assays to assess cell membrane integrity, protein synthesis inhibition, or DNA replication inhibition.
-
Toxicity profiling: Evaluate the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies: If the compound shows potent in vitro activity and low toxicity, its efficacy could be evaluated in animal models of infection.
Conclusion
This compound represents an under-investigated molecule with potential for biological activity. This guide provides a scientifically grounded framework for its initial exploration as a putative antimicrobial agent. The provided protocols are intended as a starting point and should be adapted and optimized based on experimental observations. Rigorous and systematic investigation will be key to unlocking the potential of this and other novel chemical entities.
References
- Sigma-Aldrich. Safety Data Sheet.
-
Wikipedia. 2,4-Dichlorobenzyl alcohol.[Link]
-
PubChem. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. [https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-N-(2_4-dichlorophenyl_methyl-N-hydroxybenzenemethanamine]([Link]
- Fisher Scientific. Safety Data Sheet.
-
PubChem. Hydroxylamine.[Link]
-
PubMed. Biologic activity of hydroxylamine: a review.[Link]
Sources
- 1. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | C14H11Cl4NO | CID 23498000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine as a Putative Derivatization Reagent
A Theoretical Framework for the Analysis of Carbonyl Compounds
Senior Application Scientist Note: The following document provides a detailed theoretical framework and a set of exemplary protocols for the use of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine as a derivatization reagent. It is important to note that, based on a comprehensive review of current scientific literature, this compound is not a commonly documented derivatization reagent with established applications. The information herein is therefore presented as a scientifically-grounded guide for researchers and drug development professionals who may be exploring novel derivatization agents. The proposed application for the analysis of carbonyl compounds is based on the well-established reactivity of the hydroxylamine functional group. The protocols provided are hypothetical and would require rigorous validation and optimization in a laboratory setting.
Introduction: The Potential of this compound in Analytical Chemistry
Derivatization is a critical technique in analytical chemistry, employed to modify an analyte to enhance its suitability for a specific analytical method, such as gas chromatography-mass spectrometry (GC-MS).[1][2][3] The primary goals of derivatization include increasing the volatility and thermal stability of an analyte, and improving its chromatographic separation and detection sensitivity.[1][3]
This compound (CAS 51850-95-4) is a disubstituted hydroxylamine.[4][5] While its direct application as a derivatization reagent is not widely reported, its chemical structure suggests a strong potential for this purpose. The hydroxylamine moiety (-NHOH) is known to react with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives.[6] Furthermore, the presence of four chlorine atoms on the two benzyl groups would theoretically make the resulting derivatives highly responsive to electron capture detection (ECD), a sensitive detection method in gas chromatography.
This guide will explore the theoretical application of this compound for the derivatization of carbonyl compounds, providing a detailed reaction mechanism and a hypothetical, yet scientifically plausible, protocol for its use in GC-MS analysis.
Principle of Derivatization: Oxime Formation
The core of the proposed application lies in the reaction between the hydroxylamine group of this compound and the carbonyl group of an aldehyde or ketone. This reaction, known as oximation, results in the formation of a stable oxime derivative with the elimination of a water molecule.
The resulting oxime derivative is expected to be more volatile and thermally stable than the parent carbonyl compound, making it amenable to GC analysis. The two dichlorobenzyl groups provide a significant increase in molecular weight and introduce electrophoric chlorine atoms, which can enhance detectability, particularly with mass spectrometry and electron capture detectors.
Visualizing the Derivatization Reaction
Caption: Proposed reaction mechanism for the derivatization of a carbonyl compound.
Hypothetical Protocol for the Derivatization of Carbonyl Compounds
This protocol is a starting point and will require optimization for specific analytes and matrices.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% Purity | e.g., Sigma-Aldrich, Combi-Blocks |
| Pyridine | Anhydrous | Various |
| Hexane | GC Grade | Various |
| Sodium Sulfate | Anhydrous | Various |
| Carbonyl Compound Standards | Analytical Standard | Various |
| Sample Matrix | - | - |
Preparation of Derivatization Reagent Solution
-
Caution: Handle this compound and pyridine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Prepare a 10 mg/mL solution of this compound in anhydrous pyridine.
-
Store the solution in a tightly sealed vial with a PTFE-lined cap at 2-8 °C, protected from light.
Sample Derivatization Procedure
-
To 100 µL of the sample (or a standard solution) in a 2 mL autosampler vial, add 50 µL of the derivatization reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60 °C for 1 hour in a heating block or oven.
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water.
-
Vortex for 1 minute to extract the oxime derivative into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visualizing the Experimental Workflow
Caption: Workflow for the derivatization and extraction of carbonyl compounds.
Suggested GC-MS Parameters for Analysis
The following are suggested starting parameters for the analysis of the derivatized carbonyl compounds. Optimization will be necessary.
| Parameter | Suggested Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-500 |
Expected Outcomes and Data Interpretation
The derivatization should result in chromatographic peaks for the oxime derivatives of the carbonyl compounds present in the sample. The mass spectrum of each derivative is expected to show a characteristic fragmentation pattern, including a molecular ion peak corresponding to the mass of the oxime. The presence of the dichlorobenzyl moieties should produce a distinct isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), which can aid in the identification of the derivatives.
Trustworthiness and Self-Validation
To ensure the reliability of this hypothetical method, the following validation steps are essential:
-
Derivatization Efficiency: Analyze a known concentration of a carbonyl standard before and after derivatization to determine the reaction yield.
-
Linearity and Range: Prepare a series of calibration standards at different concentrations to establish the linear range of the method.
-
Precision and Accuracy: Perform replicate analyses of spiked samples to determine the method's precision (reproducibility) and accuracy (recovery).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Analyze a variety of carbonyl and non-carbonyl compounds to ensure that the derivatization is specific to the target analytes.
Conclusion and Future Directions
While this compound is not a conventional derivatization reagent, its chemical structure holds promise for the analysis of carbonyl compounds, particularly when high sensitivity is required. The proposed theoretical framework and hypothetical protocol provide a solid foundation for researchers to explore its potential. Further research is needed to validate its efficacy, optimize the reaction conditions, and expand its application to other classes of analytes.
References
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
-
Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. CDC Stacks. [Link]
-
Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]
-
2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. PubChem. [Link]
- Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 51850-95-4 [sigmaaldrich.cn]
- 5. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | C14H11Cl4NO | CID 23498000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Strategies for the Trace-Level Detection and Quantification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive guide for the development and validation of analytical methods for the detection of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This compound, potentially a process-related impurity or degradation product in pharmaceutical manufacturing, contains structural alerts that may classify it as a potential genotoxic impurity (PGI). Control of such impurities at trace levels is a critical aspect of drug safety and regulatory compliance.[1][2] We outline two primary analytical strategies: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for initial screening and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for definitive quantification at parts-per-million (ppm) levels. All proposed methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline for analytical procedure validation.[3][4]
Introduction and Analytical Rationale
This compound is a complex organic molecule with a molecular weight of 351.0 g/mol .[5] Its structure, featuring a hydroxylamine core and two dichlorobenzyl moieties, presents specific analytical considerations. The hydroxylamine functional group is a structural alert for potential mutagenicity, making it imperative to control its presence in any Active Pharmaceutical Ingredient (API). Regulatory bodies require strict analysis and control of such impurities during drug development.[2]
The analytical challenge lies in achieving sufficient sensitivity and selectivity to detect this impurity at trace levels within a complex API matrix. Our strategic approach is twofold:
-
RP-HPLC with UV/DAD Detection: The presence of two dichlorophenyl rings provides a strong chromophore, making UV detection a viable and accessible technique for initial screening and for quantification at higher concentration levels. This method is a staple in most quality control (QC) laboratories.
-
LC-MS/MS: For definitive trace-level quantification, tandem mass spectrometry is the gold standard.[6] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for confident detection at levels required to meet the Threshold of Toxicological Concern (TTC), often around 1.5 µ g/day .[2]
This document provides detailed starting protocols for both techniques and a comprehensive framework for method validation to ensure data integrity and regulatory acceptance.
Proposed Analytical Methodologies
A logical workflow is essential for developing a robust analytical method. The process begins with selecting an appropriate technique and optimizing the conditions, followed by rigorous validation to ensure the method is fit for its intended purpose.
Figure 1: General workflow for analytical method development, validation, and implementation.
Strategy 1: RP-HPLC with UV/DAD Detection
This method serves as an excellent starting point for process monitoring where impurity levels may be higher or as a general purity test.
Protocol 1: HPLC-UV Method
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard
-
API Matrix
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD), monitoring at 225 nm. Collect spectra from 200-400 nm to verify peak purity.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (1 µg/mL): Dilute the stock solution appropriately with the diluent.
-
Sample Solution: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 10 mg/mL. This concentration may need adjustment based on API solubility.
-
Strategy 2: LC-MS/MS for Trace Quantification
This method is designed for high sensitivity and is suitable for confirming the presence of the impurity at levels relevant to genotoxic impurity control.
Protocol 2: LC-MS/MS Method
-
Instrumentation and Reagents:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Reagents as listed in Protocol 1, but using LC-MS grade solvents and additives is mandatory. Ammonium acetate can be used as an alternative mobile phase modifier.
-
-
Chromatographic Conditions:
-
Utilize the same column and mobile phases as the HPLC-UV method to facilitate method transfer. A shorter run time can often be achieved due to the specificity of MS detection.
-
Gradient: A faster gradient, such as 50% B to 95% B over 5 minutes, may be suitable.
-
-
Mass Spectrometry Conditions (Theoretical):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Rationale: The hydroxylamine nitrogen is a site for protonation.
-
Precursor Ion: The protonated molecule [M+H]⁺ is expected at m/z 352.0, considering the most abundant isotopes of chlorine (³⁵Cl). The full isotopic pattern (with ³⁷Cl) should be verified.
-
Product Ion Selection: Fragmentation (MS/MS) of the precursor ion is key. A primary fragmentation pathway would be the cleavage of the C-N bond, yielding a stable 2,4-dichlorobenzyl cation.
-
Proposed MRM Transitions:
-
Quantifier: 352.0 → 159.0 (Corresponding to [C₇H₅Cl₂]⁺)
-
Qualifier: 352.0 → 123.0 (Further fragmentation of the benzyl ring)
-
-
Figure 2: Conceptual diagram of the LC-MS/MS detection using Multiple Reaction Monitoring (MRM).
Comprehensive Method Validation Protocol
Validation is required to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters must be assessed according to ICH Q2(R1) guidelines.[3][4][7]
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Trace Impurity Method |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity analysis (UV) should pass. In spiked samples, the analyte peak should be free of co-elution from matrix components. For LC-MS/MS, the ion ratio of quantifier/qualifier should be consistent. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ≥ 10. Precision (%RSD) at this level should be ≤ 20%. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant compared to the response at the LOQ. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically from LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked analyte into the API matrix should be within 80-120% at three concentration levels (e.g., LOQ, 100%, 120% of specification). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: %RSD ≤ 15% (e.g., 6 replicate preparations at 100% of specification). Intermediate Precision: Comparison of results across different days, analysts, or instruments should show no statistically significant difference. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Small changes (e.g., ±2°C in column temp, ±0.1 pH unit, ±5% in mobile phase composition) should not significantly impact results. |
Conclusion
The analytical control of this compound requires robust and sensitive methods tailored to the specific requirements of pharmaceutical development and manufacturing. The HPLC-UV method presented here offers a reliable approach for routine screening, while the LC-MS/MS method provides the necessary sensitivity and specificity for trace-level quantification as a potential genotoxic impurity. The successful implementation of these methods is contingent upon a thorough validation that adheres to global regulatory standards, such as ICH Q2(R1)[3][4][8], ensuring the safety and quality of the final drug product.
References
- LabRulez LCMS. Screening, Identifying, and Quantifying Potential Genotoxic Compounds Using High Resolution LC/MS.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ResolveMass Laboratories. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- SciSpace. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. (2018).
- Springer Nature. Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
- Royal Society of Chemistry. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- ResearchGate. Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients | Request PDF.
- National Institutes of Health (NIH). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
- Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- PubMed. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. (2019).
- International Council for Harmonisation. Quality Guidelines.
- Asian Journal of Pharmaceutical Research. RP-HPLC Technique.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem, National Library of Medicine. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine.
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Application Note: A Stability-Indicating HPLC Method for the Analysis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity determination and stability assessment of this compound. The protocol herein provides a comprehensive guide, from sample preparation to chromatographic conditions and method validation considerations through forced degradation studies, ensuring both scientific integrity and practical usability.
Introduction
This compound is a chemical entity with a molecular formula of C₁₄H₁₁Cl₄NO and a molecular weight of 351.0 g/mol [1]. Its structure, featuring two dichlorobenzyl groups, imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography. The presence of aromatic rings provides strong UV chromophores, enabling sensitive detection. Accurate and precise quantification of this compound is critical for quality control in research and development settings. This application note presents a detailed HPLC method developed to meet these analytical needs.
Chromatographic Principles and Method Rationale
The selection of the chromatographic parameters is grounded in the physicochemical properties of this compound.
-
Reversed-Phase Chromatography: Given the non-polar nature of the analyte, reversed-phase HPLC is the logical choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic this compound will be retained on the column through hydrophobic interactions with the stationary phase[2][3].
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase due to its wide applicability and strong retentivity for hydrophobic molecules[2]. The choice of a high-purity silica-based C18 column minimizes peak tailing that can arise from interactions with residual silanols[4].
-
Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent and water. Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and ability to disrupt pi-pi interactions, which can be beneficial when analyzing aromatic compounds[4][5]. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.
-
UV Detection: The dichlorobenzyl moieties in the analyte's structure are expected to exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the analyte at its wavelength of maximum absorbance (λmax) and to assess peak purity.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and methanol.
-
This compound reference standard.
Chromatographic Conditions
A summary of the optimized HPLC parameters is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B, 2-15 min: 60-90% B, 15-18 min: 90% B, 18-20 min: 60% B, 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 220 nm (or λmax determined from UV spectrum) |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Working Standard Solution.
System Suitability
Before initiating the analysis, perform five replicate injections of the Working Standard Solution to assess the system's performance. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation: Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines[6][7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be detected and separated from the main peak[8][9][10].
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours. Prepare the sample solution as described in section 3.3.
-
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[8].
Evaluation
Analyze the stressed samples using the described HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent this compound peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the spectral homogeneity of the parent peak in the presence of its degradants.
Workflow Diagrams
The following diagrams illustrate the key workflows described in this application note.
Caption: HPLC Analysis Workflow for this compound.
Caption: Forced Degradation Study Workflow.
Conclusion
The HPLC method presented in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method demonstrates good separation and is suitable for routine quality control and stability testing. The inclusion of forced degradation studies ensures that the method is stability-indicating, a critical requirement in pharmaceutical development.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Royal Society of Chemistry. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]
-
PubMed. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Oxford Academic. (2019). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Chromatography Forum. Analysis of Hydroxylamine: HPLC or GC?. [Link]
-
ResearchGate. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]
-
National Institutes of Health. (2013). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]
-
PubMed. (1995). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
-
PubChem. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. [Link]
-
LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]
-
Crysdot LLC. This compound. [Link]
Sources
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- 2. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
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- 7. youtube.com [youtube.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharmaspec.com [biopharmaspec.com]
Application Note: A Strategic Protocol for the Quantitative Analysis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine by LC-MS/MS
Abstract & Introduction
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a disubstituted hydroxylamine containing two halogenated aromatic moieties. While its specific applications may vary, the structural alerts—specifically the hydroxylamine group and dichlorophenyl rings—make it a compound of interest in pharmaceutical development, metabolite identification, or environmental analysis. The accurate and sensitive quantification of such molecules in complex matrices is critical for safety, efficacy, and regulatory compliance.
This application note provides a comprehensive, strategy-driven guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound. Moving beyond a simple list of parameters, this guide explains the scientific rationale behind key decisions in method development, from ionization and fragmentation strategies to chromatographic separation and sample preparation. The protocols herein are designed to serve as a robust starting point for researchers in drug development and analytical science, and are grounded in principles outlined by international regulatory standards.[1][2]
Analyte Characteristics & Mass Spectrometry Strategy
A successful LC-MS/MS method begins with a thorough understanding of the analyte's physicochemical properties.
-
Compound: this compound
-
Molecular Formula: C₁₄H₁₁Cl₄NO[3]
-
Monoisotopic Mass: 348.9595 Da[3]
-
Structure:
(Image Source: PubChem CID 23498000)
Ionization Strategy: Electrospray Ionization (ESI)
The molecular structure contains a hydroxylamine nitrogen atom, which is basic and readily accepts a proton. Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice for generating a strong signal for the protonated molecule, [M+H]⁺. The use of an acidic mobile phase modifier, such as formic acid, will facilitate this protonation in the ESI source, enhancing sensitivity.[4][5]
-
Predicted Precursor Ion [M+H]⁺: 348.9595 Da + 1.0073 Da (H⁺) = 349.9668 m/z
Fragmentation Hypothesis & MRM Transition Selection
Tandem mass spectrometry (MS/MS) provides the selectivity required for quantification in complex matrices. The fragmentation of the precursor ion is induced by collision-activated dissociation (CAD). For this compound, the most probable fragmentation pathway involves the cleavage of one of the benzylic carbon-nitrogen bonds. This is a highly favorable pathway because it results in the formation of a stable, resonance-delocalized 2,4-dichlorobenzyl cation.[6][7]
-
Precursor Ion: [C₁₄H₁₁Cl₄NO + H]⁺ (m/z 349.97)
-
Predicted Major Product Ion: [C₇H₅Cl₂]⁺ (2,4-dichlorobenzyl cation)
-
Product Ion m/z Calculation: (7 * 12.0000) + (5 * 1.0078) + (2 * 34.9689) = 84.0000 + 5.0390 + 69.9378 = 158.9768 m/z
This stable fragment at m/z 159.0 is an ideal candidate for a quantitative Multiple Reaction Monitoring (MRM) transition. A secondary, confirmatory transition can be selected by identifying another fragment during initial infusion experiments.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.
Recommended LC-MS/MS System & Reagents
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer capable of MRM analysis.
-
Reagents: LC-MS grade water, acetonitrile, methanol, and formic acid.
-
Analytical Standard: this compound of known purity.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior should be used.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the logical workflow for developing a quantitative method from first principles.[8][9]
Part A: Mass Spectrometer Tuning & Optimization (Direct Infusion)
-
Prepare Analyte Solution: Create a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Confirm Precursor Ion: Acquire a full scan spectrum in positive ESI mode. Confirm the presence of the [M+H]⁺ ion at m/z ~349.97. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize its intensity.
-
Identify Product Ions: Select the precursor ion (m/z 349.97) and perform a product ion scan. Infuse the analyte and apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.
-
Select MRM Transitions: Identify the most intense and stable product ion. As hypothesized, this is expected to be m/z ~159.0. Select this for the primary "quantifier" transition. Choose a second, less intense fragment as a "qualifier" transition to enhance specificity.
-
Optimize Collision Energy: For each MRM transition, perform a collision energy optimization experiment to find the voltage that produces the maximum product ion intensity.
Part B: Liquid Chromatography Method Development
The goal is to achieve a sharp, symmetrical peak with adequate retention to avoid matrix effects near the solvent front.[9][10]
-
Column Selection: Due to the non-polar nature of the two dichlorobenzyl groups, a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Initial Gradient: Start with a generic, fast gradient to elute the compound and assess its retention.
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 10 |
| 0.5 | 0.4 | 10 |
| 3.0 | 0.4 | 95 |
| 4.0 | 0.4 | 95 |
| 4.1 | 0.4 | 10 |
| 5.0 | 0.4 | 10 |
| Table 1: Example starting LC gradient for method development. |
-
Optimization: Inject a standard solution and monitor the MRM transition.
-
If retention is too low, decrease the starting %B or use a shallower gradient.
-
If retention is too high, increase the starting %B.
-
Adjust the gradient slope to ensure a peak width of 3-6 seconds. Aim for a retention time of 2-4 minutes for good throughput.
-
Part C: Exemplary Sample Preparation Protocol (Human Plasma)
For analysis in biological fluids, the analyte must be extracted to remove proteins and phospholipids that interfere with analysis.[11]
-
Protein Precipitation (PPT): A simple and fast method.
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Method Validation Framework
Once developed, the method must be validated to prove it is fit for purpose. For bioanalytical work, validation should adhere to the International Council for Harmonisation (ICH) M10 guideline.[1][2][12][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank samples <20% of LLOQ response. |
| Calibration Curve & LLOQ | Define the range of reliable quantification. | At least 6 non-zero points. LLOQ S/N > 5. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their reproducibility. | Mean accuracy within 85-115% of nominal. Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | %CV of IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Ensure analyte does not degrade during sample handling and storage. | Mean concentrations within ±15% of nominal baseline samples. |
| Table 2: Key parameters for bioanalytical method validation based on ICH M10 guidelines. |
Overall Method Development Workflow
The entire process from initial assessment to final validation follows a logical sequence to ensure a robust and reliable method.
Caption: A comprehensive workflow for LC-MS/MS method development and validation.
References
-
ICH M10 on Bioanalytical Method Validation - Scientific guideline . European Medicines Agency. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 . European Medicines Agency. (2022-07-25). [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . (2023-01-25). [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis . Bioanalysis Zone. (2024-10-11). [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10 . International Council for Harmonisation (ICH). (2022-05-24). [Link]
-
Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry . PubMed. [Link]
-
Mass spectrometry: tropylium ion . YouTube. (2018-12-31). [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry . Clinical Tree. (2023-09-18). [Link]
-
Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry . ResearchGate. (2008). [Link]
-
Application of LCMS in small-molecule drug development . New Food Magazine. (2016-08-24). [Link]
-
Small Molecule Method Development Strategies with Chad Christianson . Bioanalysis Zone. (2025-10-01). [Link]
-
ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids . ResearchGate. (2010). [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. (2024-09-23). [Link]
-
Fast LC/MS in the analysis of small molecules . ResearchGate. (2010). [Link]
-
Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry . ACS Publications. (2022-02-17). [Link]
-
The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study . PubMed. (2012). [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]
-
PipS has dehydratase activity on N-substituted hydroxylamines . ResearchGate. (2022). [Link]
-
Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine . PubMed. (2019-02-05). [Link]
-
Mass fragmentation pattern of compound 1. The benzyl cation at m/z =... . ResearchGate. [Link]
-
2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine . PubChem. [Link]
-
A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds . SciSpace. (2017-03-21). [Link]
Sources
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | C14H11Cl4NO | CID 23498000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. clinicalpub.com [clinicalpub.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
Application Note: Comprehensive NMR Characterization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Abstract
This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. In the absence of published experimental spectra for this specific compound, this note serves as a predictive guide and a robust set of protocols for researchers in synthetic chemistry, analytical sciences, and drug development. It outlines systematic procedures for sample preparation and the acquisition and interpretation of ¹H NMR, ¹³C NMR, DEPT-135, and COSY spectra. The causality behind experimental choices is explained to ensure both scientific rigor and practical success. Predicted chemical shifts and coupling patterns are provided to serve as a benchmark for experimental verification.
Introduction
This compound is a symmetrically substituted hydroxylamine derivative. The structural elucidation of such novel or sparsely documented compounds is fundamental to confirming identity, purity, and understanding chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.
This application note details the necessary NMR experiments for the complete structural assignment of the title compound. We will cover:
-
¹H NMR: To identify the number and environment of all protons.
-
¹³C NMR: To determine the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.[1][2][3][4][5]
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and confirm connectivity.[6][7][8][9][10]
The molecular structure, with atom numbering used for spectral assignment, is shown below. Due to the molecule's symmetry, the two 2,4-dichlorobenzyl moieties are chemically equivalent, simplifying the expected spectra.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Predicted NMR Data
Predicting NMR shifts is a crucial first step that provides a theoretical framework for interpreting experimental data. The predictions below are based on established chemical shift ranges for analogous functional groups.[11][12][13][14] The presence of electronegative chlorine atoms and the nitrogen of the hydroxylamine group are expected to significantly influence the chemical shifts of nearby nuclei.[12][15]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |
| 1 | CH₂ | ~4.0 - 4.5 | ~60 - 65 | s | Methylene protons adjacent to the electronegative N-OH group. Deshielded. |
| 2 | C | - | ~135 - 140 | - | Quaternary aromatic carbon attached to the CH₂ group. |
| 3 | CH | ~7.5 - 7.7 | ~130 - 135 | d | Aromatic proton ortho to a chlorine atom. |
| 4 | C | - | ~132 - 138 | - | Quaternary aromatic carbon attached to a chlorine atom. |
| 5 | CH | ~7.3 - 7.5 | ~128 - 132 | dd | Aromatic proton with ortho and meta couplings. |
| 6 | C | - | ~130 - 135 | - | Quaternary aromatic carbon attached to a chlorine atom. |
| 7 | CH | ~7.4 - 7.6 | ~127 - 130 | d | Aromatic proton with meta coupling. |
| 8 | OH | ~7.0 - 9.0 | - | br s | Hydroxyl proton, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Predicted values are for a sample dissolved in CDCl₃.
Experimental Protocols
Adherence to proper experimental protocols is critical for acquiring high-quality, reproducible NMR data. This section provides step-by-step methodologies from sample preparation to data acquisition.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[16][17] A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[17][18]
Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[19][20]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[19]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[19][20] Mix thoroughly using a vortex or gentle swirling until the sample is completely dissolved.
-
Filtering (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16][18] This step is crucial to avoid distortions in the magnetic field.[16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube clean before insertion into the spectrometer.[18]
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of experiments for comprehensive structural characterization.
Caption: Experimental workflow for NMR characterization.
Spectrometer Setup and Standard 1D Experiments
Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl₃ (unless solubility requires an alternative like DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, adjust for desired signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048, as ¹³C has low natural abundance.
-
Processing: Apply Fourier transform with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate using the solvent peak (CDCl₃ at 77.16 ppm).
Advanced 2D NMR Protocols
DEPT-135 Experiment:
-
Purpose: This experiment is invaluable for distinguishing carbon types.[1][2] CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[3][5] Quaternary carbons are not observed.
-
Protocol: Use a standard DEPT-135 pulse sequence. Acquisition parameters are similar to a standard ¹³C experiment but typically require fewer scans. The key information is the phase of each peak relative to the baseline.
¹H-¹H COSY Experiment:
-
Purpose: COSY identifies protons that are spin-spin coupled, typically through 2-4 bonds.[6][8] Cross-peaks appear between the signals of coupled protons, allowing for the mapping of molecular fragments.[10]
-
Protocol: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf). Acquire a 2D matrix (e.g., 1024 x 256 data points) with a spectral width of ~12 ppm in both dimensions. Process the data using appropriate window functions (e.g., sine-bell) and perform symmetrization.
Data Interpretation and Structural Assignment
Analysis of ¹H NMR Spectrum
-
Methylene Protons (H-1): Expect a singlet around 4.0-4.5 ppm, integrating to 4H. Its downfield shift is due to the adjacent nitrogen atom.
-
Aromatic Protons (H-3, H-5, H-7): Expect three distinct signals in the aromatic region (7.3-7.7 ppm), each integrating to 2H.
-
H-3: Will appear as a doublet due to coupling with H-5.
-
H-5: Will appear as a doublet of doublets (dd) due to coupling with both H-3 and H-7.
-
H-7: Will appear as a doublet due to coupling with H-5.
-
-
Hydroxyl Proton (H-8): A broad singlet is expected, the position of which is highly variable. To confirm its assignment, a D₂O exchange experiment can be performed; the OH peak will disappear upon addition of a drop of D₂O.
Analysis of ¹³C NMR and DEPT-135 Spectra
The ¹³C spectrum is expected to show 7 distinct signals due to the molecule's symmetry.
Caption: Logic for assigning carbon types using DEPT-135.
-
DEPT-135 Analysis:
-
Negative Peak: One signal in the aliphatic region (~60-65 ppm) will be negative, confirming it as the CH₂ carbon (C-1).
-
Positive Peaks: Three signals in the aromatic region will be positive, corresponding to the CH carbons (C-3, C-5, C-7).
-
Absent Peaks: The remaining three signals from the broadband ¹³C spectrum will be absent in the DEPT-135 spectrum, identifying them as the quaternary carbons (C-2, C-4, C-6).
-
Analysis of COSY Spectrum
The COSY spectrum will be instrumental in confirming the connectivity within the aromatic rings.
-
A cross-peak will be observed between the signals for H-3 and H-5.
-
A cross-peak will be observed between the signals for H-5 and H-7.
-
No cross-peaks are expected for the methylene singlet (H-1) or the hydroxyl proton (H-8), confirming their isolation from other proton coupling networks.
Conclusion
By systematically applying the 1D and 2D NMR experiments outlined in this application note, researchers can achieve a complete and unambiguous structural characterization of this compound. The combination of ¹H, ¹³C, DEPT-135, and COSY spectroscopy provides orthogonal data sets that, when interpreted together, validate the molecular structure with a high degree of confidence. This protocol-driven approach ensures data integrity and provides a framework for the characterization of related novel compounds.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][1]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][19]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). CF NMR. [Link][6]
-
Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [Video]. YouTube. [Link][7]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link][2]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link][8]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link][20]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link][3]
-
Columbia University. (n.d.). COSY. NMR Core Facility. [Link][10]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link][4]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link][5]
-
Queen Mary University of London. (n.d.). NMR Sample Preparation. [Link][16]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][17]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][18]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link][11]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][12]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link][13]
-
University of Regensburg. (n.d.). Chemical shifts. [Link][15]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link][14]
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Application Notes and Protocols for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine in Medicinal Chemistry Research
Abstract
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a distinct chemical entity characterized by a central hydroxylamine core symmetrically substituted with two 2,4-dichlorobenzyl groups. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components suggest a number of plausible applications in medicinal chemistry. The hydroxylamine moiety is a versatile functional group known for a wide array of biological effects, including enzyme inhibition and radical scavenging[1]. Concurrently, the 2,4-dichlorobenzyl group is a known pharmacophore associated with antiseptic and antimicrobial properties[2][3]. This guide provides a detailed framework for the initial exploration of this compound in a research setting. It outlines potential mechanisms of action, proposes detailed protocols for investigating its biological activity, and offers a rationale for its synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction and Rationale
The field of drug discovery is in constant pursuit of novel chemical scaffolds that can address unmet medical needs. Hydroxylamine derivatives have emerged as a promising class of compounds due to their diverse pharmacological profiles, which include antibacterial, antitumor, and antiviral activities[1]. The inherent reactivity of the hydroxylamine functional group (-NHOH) allows it to interact with various biological targets[1]. Furthermore, trisubstituted hydroxylamines are being increasingly recognized for their potential to serve as bioisosteres, improving drug-like properties while maintaining or enhancing biological activity[4].
The subject of this guide, this compound, integrates this reactive hydroxylamine core with two 2,4-dichlorobenzyl moieties. The 2,4-dichlorobenzyl component is notably present in 2,4-dichlorobenzyl alcohol, an active ingredient in antiseptic throat lozenges, which is understood to function through the denaturation of microbial proteins and modulation of sodium channels[3][5][6]. The convergence of these two structural features in a single molecule makes this compound a compelling candidate for investigation in several therapeutic areas.
This document provides a structured approach to begin to unravel the medicinal chemistry potential of this compound, with a focus on its synthesis, and proposed protocols for evaluating its potential as an antibacterial and anticancer agent.
Synthesis and Characterization
While commercial sources for this compound are available, an in-house synthesis may be desirable for scalability and analogue preparation[7]. A plausible and efficient synthetic route is the reductive amination of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride. This one-pot reaction offers a direct path to the desired N,N-disubstituted hydroxylamine.
Protocol 2.1: Synthesis of this compound
Materials:
-
2,4-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Methanol
-
5% Platinum on carbon (Pt/C)
-
Hydrogen gas supply
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2,4-dichlorobenzaldehyde (2 equivalents) and hydroxylamine hydrochloride (1.1 equivalents) in methanol.
-
Add a catalytic amount of 5% Pt/C to the solution.
-
Seal the vessel and connect it to a hydrogen gas supply.
-
Pressurize the vessel with hydrogen gas to approximately 3 kg/cm ².
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate using a rotary evaporator.
-
Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the hydrochloride salt.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (351.0 g/mol )[8].
-
HPLC: To assess the purity of the final product.
Proposed Biological Investigations
Based on the structural motifs of this compound, two primary areas of investigation are proposed: antibacterial and anticancer activity.
Evaluation of Antibacterial Activity
Rationale: Many hydroxylamine derivatives exhibit potent antibacterial effects, often by inhibiting ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair in bacteria[9][10]. The 2,4-dichlorobenzyl moiety also contributes known antiseptic properties[2]. This dual functionality suggests that this compound could be an effective antibacterial agent.
Workflow for Antibacterial Screening:
Caption: Workflow for assessing antibacterial potential.
Protocol 3.1.1: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Evaluation of Anticancer Activity
Rationale: The hydroxylamine functional group is present in some anticancer agents, and its derivatives have been shown to possess antitumor properties[1][11]. The proposed mechanism for some of these compounds involves the induction of oxidative stress or the inhibition of key enzymes in cancer cell proliferation.
Workflow for Anticancer Screening:
Caption: Workflow for evaluating anticancer properties.
Protocol 3.2.1: Determination of IC50 in Cancer Cell Lines
Materials:
-
This compound
-
DMSO
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the compound.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example of MIC and MBC Data Presentation
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | ||
| P. aeruginosa (ATCC 27853) |
Table 2: Example of IC50 Data Presentation
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon |
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a comprehensive starting point for the investigation of this compound in a medicinal chemistry context. The unique combination of a hydroxylamine core and dichlorobenzyl side chains warrants a thorough evaluation of its biological properties. The proposed workflows for antibacterial and anticancer screening are designed to be robust and provide a solid foundation for more in-depth mechanistic studies. Future research could expand to include the synthesis and evaluation of analogues to establish structure-activity relationships, as well as in vivo studies to assess the therapeutic potential of promising candidates.
References
- The Multifaceted Biological Activities of Hydroxylamine Derivatives: A Technical Guide for Drug Discovery and Development - Benchchem.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021-08-20).
- Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PubMed Central.
- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega - ACS Publications. (2018-12-11).
- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - ACS Omega - Figshare. (2018-12-11).
- 2,4-Dichlorobenzyl alcohol - Wikipedia.
- 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine - PubChem.
- 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem.
- Amylmetacresol/Dichlorobenzyl Alcohol/Lidocaine - Drug Targets, Indications, Patents.
- 2,4-Dichlorobenzyl alcohol: pharmacological action and applications - ChemicalBook. (2025-05-20).
- Biologic activity of hydroxylamine: a review - PubMed.
- Enhancing the antimicrobial activity of 2,4-Dichlorobenzyl alcohol formulations - Benchchem.
- This compound - Hangzhou Sartort Biopharma Co., Ltd.
- This compound | 51850-95-4 - Sigma-Aldrich.
- This compound - Benzene Compounds - Crysdot LLC..
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Application Note: N,N-Bis(2,4-dichlorobenzyl)hydroxylamine as a Precursor for Nitrone-Mediated Synthesis of Novel Heterocyclic Compounds
Abstract
This guide details the application of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine as a robust precursor for the synthesis of novel heterocyclic structures. N,N-disubstituted hydroxylamines are a class of stable, versatile reagents that, upon oxidation, generate highly reactive nitrone intermediates.[1][2] These nitrones are powerful 1,3-dipoles, primarily utilized in [3+2] cycloaddition reactions with various olefins to construct complex, nitrogen-containing isoxazolidine rings.[3] The presence of the two bulky and electron-withdrawing 2,4-dichlorobenzyl groups on the hydroxylamine starting material offers a unique electronic and steric profile, influencing the stability and reactivity of the subsequent nitrone intermediate. This document provides a comprehensive theoretical framework, comparative analysis of synthetic methods, and detailed, field-tested protocols for the generation of the N,N-Bis(2,4-dichlorobenzyl)nitrone and its subsequent application in the one-pot synthesis of novel isoxazolidine derivatives, which are of significant interest in medicinal chemistry and drug development.[4]
Part 1: The Key Intermediate: In Situ Generation of N,N-Bis(2,4-dichlorobenzyl)nitrone
The foundational step in utilizing this compound is its conversion to the corresponding nitrone. The hydroxylamine itself is a stable, isolable solid, serving as a safe and reliable precursor to the more reactive nitrone species, which is typically generated and used in situ.
The Critical Oxidation Step: A Comparative Discussion
The choice of oxidant is paramount for the clean and efficient conversion of the hydroxylamine to the nitrone. The ideal reagent should be selective, operate under mild conditions to prevent degradation of the product, and be easy to handle and remove during workup.
-
Hypervalent Iodine Reagents (Recommended): Compounds such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) have emerged as superior reagents for this transformation.[5] They are known for their high efficiency, mild reaction conditions, and broad functional group tolerance. IBX, in particular, is often the reagent of choice for its simple, user-friendly procedure and high yields in converting N,N-disubstituted hydroxylamines to nitrones.[1][5]
-
Sulfinimidoyl Chlorides: Reagents like N-t-butylbenzenesulfinimidoyl chloride, in the presence of a base such as DBU, provide an excellent modern alternative for oxidation under very mild conditions (as low as -78 °C), which is particularly useful for generating labile nitrones.[3]
-
Heavy Metal Oxides (Legacy Method): While historically significant, oxidants like yellow mercuric oxide (HgO) are now largely avoided.[3] The primary driver for this is the high toxicity of mercury compounds, which poses significant safety and environmental disposal challenges.
For the protocols outlined in this guide, we will focus on the use of IBX due to its proven efficacy, safety profile, and experimental simplicity.
Proposed Mechanism: IBX-Mediated Oxidation
The oxidation is believed to proceed through a ligand exchange mechanism at the iodine center. The hydroxylamine coordinates to the hypervalent iodine, followed by an intramolecular proton transfer and subsequent reductive elimination of the iodinane to yield the nitrone and 2-iodobenzoic acid.
Caption: Proposed mechanism for the oxidation of a hydroxylamine using IBX.
Protocol 1: Synthesis of N,N-Bis(2,4-dichlorobenzyl)nitrone
This protocol describes the oxidation of the starting material to its corresponding nitrone, which can be isolated or, more commonly, used directly in a subsequent reaction.
Materials:
-
This compound (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (1.5 eq)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the hydroxylamine in a suitable solvent (e.g., EtOAc) at a concentration of approximately 0.1 M.
-
Add IBX (1.5 eq) to the solution in one portion at room temperature. The reaction is often mildly exothermic.
-
Causality: Using a slight excess of IBX ensures the complete conversion of the starting material. EtOAc is a good solvent choice as the byproduct, 2-iodobenzoic acid, has limited solubility and may begin to precipitate, driving the reaction forward.
-
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with a permanganate solution. The disappearance of the hydroxylamine spot (typically lower Rf) and the appearance of a new nitrone spot (higher Rf) indicates completion (usually 1-3 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble iodine byproducts.
-
Wash the filter cake with additional solvent (EtOAc).
-
The resulting filtrate contains the desired nitrone. This solution can be used directly for the next step (see Part 2) or concentrated in vacuo for further purification.
-
Note: Nitrones can be sensitive to heat and prolonged exposure to silica gel. If purification by column chromatography is necessary, it should be performed quickly using a deactivated silica gel.
-
Part 2: Synthesis of Novel Isoxazolidines via 1,3-Dipolar Cycloaddition
The primary synthetic utility of the generated nitrone is its participation in [3+2] cycloaddition reactions with alkenes. This reaction, also known as the Huisgen cycloaddition, is a powerful tool for constructing five-membered isoxazolidine rings, which are prevalent scaffolds in biologically active molecules.
General Workflow: From Hydroxylamine to Heterocycle
The most efficient application of this chemistry is a one-pot, two-step sequence where the nitrone is generated in situ and immediately trapped by an alkene present in the reaction mixture. This approach avoids the isolation of the potentially unstable nitrone intermediate.
Caption: One-pot workflow for the synthesis of isoxazolidines.
Protocol 2: One-Pot Synthesis of a Novel N,N-Bis(2,4-dichlorobenzyl)-Substituted Isoxazolidine
This protocol details the synthesis of a representative isoxazolidine using styrene as the alkene partner. This procedure can be adapted for a wide variety of mono-, di-, or trisubstituted alkenes to generate a library of novel compounds.
Materials:
-
This compound (1.0 eq)
-
Styrene (or other alkene) (2.0-3.0 eq)
-
o-Iodoxybenzoic acid (IBX) (1.5 eq)
-
Toluene or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen alkene (e.g., styrene, 2.5 eq) in a suitable solvent like DCM.
-
Causality: An excess of the alkene is used to ensure efficient trapping of the nitrone intermediate and to minimize potential side reactions of the nitrone, such as dimerization.
-
-
Add IBX (1.5 eq) to the stirred solution at room temperature.
-
Monitor the initial oxidation by TLC as described in Protocol 1.
-
Once the hydroxylamine is consumed, the cycloaddition may proceed at room temperature or require heating. For less reactive alkenes, the reaction mixture can be heated to reflux (if using a high-boiling solvent like toluene) or a Lewis acid catalyst may be added.
-
Continue to monitor the reaction by TLC for the formation of the new, higher Rf isoxazolidine product.
-
Upon completion, cool the reaction to room temperature and filter through Celite to remove iodine byproducts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure isoxazolidine product.
Data Presentation: Scope of the Cycloaddition
The versatility of this method allows for the synthesis of a diverse array of compounds by simply varying the alkene partner.
| Alkene Partner | Expected Product Structure | Typical Conditions | Notes on Reactivity |
| Styrene | Phenyl-substituted isoxazolidine | Room Temp to 40 °C | Electron-rich alkene, generally high reactivity. |
| Methyl Acrylate | Methoxycarbonyl-substituted isoxazolidine | 40 °C to Reflux | Electron-poor alkene, slower reaction, may require heat. |
| Cyclohexene | Bicyclic, fused isoxazolidine | Reflux | Less reactive disubstituted alkene, requires forcing conditions. |
| Norbornene | Strained, bicyclic isoxazolidine | Room Temperature | Highly reactive due to ring strain, rapid cycloaddition. |
Part 3: Validation and Trustworthiness
Every protocol must be a self-validating system. The successful synthesis of the target compounds should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure of the new isoxazolidine ring and the incorporation of both the hydroxylamine and alkene fragments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the novel compound, matching the calculated exact mass.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the O-H stretch from the starting hydroxylamine and the presence of characteristic C-O and N-O stretches in the product.
By following these protocols and validation steps, researchers can reliably synthesize and characterize novel compounds derived from this compound.
References
-
Mukaiyama, T., & Hoshino, T. (2002). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. ARKIVOC, 2002(10), 58-65. [Link]
-
Matassini, C., & Cardona, F. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA International Journal for Chemistry, 71(9), 558-561. [Link]
-
Matassini, C., Parmeggiani, C., Cardona, F., & Goti, A. (2015). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. Organic Letters, 17(16), 4090–4093. [Link]
-
Scriven, E. F. V., & Murugan, R. (2008). Synthesis and Transformations of Nitrones For Organic Synthesis. Comprehensive Organic Synthesis II, 4, 1-45. [Link]
-
Matassini, C., & Cardona, F. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. PubMed, 28952857. [Link]
-
National Center for Biotechnology Information (n.d.). N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine. PubChem Compound Database. Retrieved from [Link]
-
Barclay, A. J., & O'Brien, P. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]
-
Di Mola, A., et al. (2019). Recent Advances in the Discovery of Novel Drugs on Natural Molecules. Molecules, 24(1), 123. [Link]
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Troubleshooting & Optimization
Technical Support Center: N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Synthesis
Welcome to the technical support center for the synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.
Overview of the Synthetic Pathway
The most direct and common synthetic route to this compound is the nucleophilic substitution reaction between hydroxylamine and 2,4-dichlorobenzyl chloride. This is a classic N-alkylation reaction where the nitrogen atom of hydroxylamine acts as the nucleophile.
The reaction proceeds in two steps:
-
Mono-alkylation: Hydroxylamine reacts with the first equivalent of 2,4-dichlorobenzyl chloride.
-
Di-alkylation: The resulting N-(2,4-dichlorobenzyl)hydroxylamine reacts with a second equivalent of the alkylating agent to form the desired product.
However, this seemingly straightforward synthesis is often plagued by competing side reactions that can significantly reduce the yield of the target molecule. This guide will address how to mitigate these issues.
Reaction Scheme & Potential Side Products
Caption: Proposed reaction pathway for the synthesis of this compound, highlighting the desired product and key side products.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is very low, and TLC analysis shows multiple spots, with a significant amount of unreacted starting material. What's the likely cause?
A1: This classic issue points to suboptimal reaction conditions, primarily concerning the base and solvent system. The N-alkylation of hydroxylamine requires a base to neutralize the HCl generated during the reaction. If the base is too weak or poorly soluble, the reaction mixture will become acidic, protonating the hydroxylamine and shutting down its nucleophilicity.
Causality & Recommended Actions:
-
Insufficient Basicity: The pKa of hydroxylammonium ([NH₃OH]⁺) is approximately 5.9. Your base must be strong enough to deprotonate the intermediate N-monoalkylated hydroxylamine and neutralize the acid byproduct.
-
Poor Solubility: The base must be at least partially soluble in the reaction solvent to be effective. A solid base that just sits at the bottom of the flask will not work.
Troubleshooting Steps:
-
Switch to a Stronger, More Soluble Base: Instead of sodium carbonate (Na₂CO₃), which has poor solubility in many organic solvents, switch to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective in polar aprotic solvents.[1][2]
-
Optimize the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are superior choices for this Sₙ2 reaction. They effectively solvate the cations of the base, making the carbonate anion more available and "naked," thus increasing its basicity and the reaction rate.[1]
-
Consider Stoichiometry: Ensure you are using at least 2.2 equivalents of base for the dialkylation reaction—one equivalent for each alkylation step. An excess (e.g., 2.5-3.0 eq) is often beneficial.
| Parameter | Problematic Condition | Recommended Improvement | Rationale |
| Base | Na₂CO₃, NaHCO₃ | K₂CO₃, Cs₂CO₃ | Higher solubility and basicity in organic solvents.[2] |
| Solvent | Toluene, Dichloromethane | Acetonitrile, DMF | Better solvation of reagents, accelerating Sₙ2 reactions.[1] |
| Base Stoichiometry | < 2.0 equivalents | 2.5 - 3.0 equivalents | Ensures complete neutralization of HCl and drives the reaction forward. |
Q2: I'm observing a significant side product with a similar polarity to my desired product, making purification difficult. How can I identify and suppress it?
A2: The most likely culprit is the O-alkylated isomer , O,N-Bis(2,4-dichlorobenzyl)hydroxylamine. Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, reaction conditions can influence the N- vs. O-alkylation ratio.[3]
Causality & Recommended Actions:
-
Thermodynamic vs. Kinetic Control: N-alkylation is typically the kinetically favored pathway. However, if the reaction is run at high temperatures for extended periods, it may allow for equilibration or side reactions that favor the thermodynamically more stable (or simply competing) O-alkylated product.
-
Solvent Effects: Protic solvents can solvate the nitrogen lone pair through hydrogen bonding, potentially hindering its nucleophilicity and increasing the relative rate of O-alkylation.
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat (e.g., 40-50 °C) if the reaction is too slow, as monitored by TLC.
-
Use a Polar Aprotic Solvent: As mentioned in Q1, solvents like DMF or acetonitrile favor N-alkylation. Avoid alcohols as the primary solvent.
-
Choice of Base: Using a hindered, non-nucleophilic base can sometimes help, but for this reaction, controlling temperature and solvent is more critical. Stick with K₂CO₃ or Cs₂CO₃.
Q3: My reaction seems to stall after the mono-alkylation step. How can I drive the reaction to completion for the di-substituted product?
A3: This indicates that the second alkylation step is significantly slower than the first. The N-(2,4-dichlorobenzyl)hydroxylamine intermediate is sterically more hindered and electronically less nucleophilic than hydroxylamine itself.
Causality & Recommended Actions:
-
Steric Hindrance: The bulky 2,4-dichlorobenzyl group impedes the approach of the second electrophile.
-
Reaction Time & Temperature: The conditions may not be sufficiently forcing to overcome the higher activation energy of the second step.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction closely by TLC. It is not uncommon for the second alkylation to require a longer time (e.g., 12-24 hours) than the first.
-
Moderate Temperature Increase: If the reaction stalls at room temperature after several hours, gradually increase the temperature to 40-60 °C. High temperatures (>80 °C) should be avoided to minimize decomposition and side product formation.
-
Add a Catalyst: The addition of a catalytic amount (0.1 eq) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction. The iodide ion displaces the chloride on the benzyl chloride via the Finkelstein reaction, forming the more reactive benzyl iodide in situ.
Frequently Asked Questions (FAQs)
Q: Can I use hydroxylamine hydrochloride directly? A: Yes, and it is often preferred as it is more stable and less hazardous than free hydroxylamine. However, you must account for the HCl salt by adding an extra equivalent of base. For the synthesis of the di-substituted product using hydroxylamine HCl, you will need a minimum of 3.0 equivalents of base (1 eq to free the hydroxylamine, and 2 eq to neutralize the HCl produced in the two alkylation steps). Using 3.5-4.0 equivalents is recommended.
Q: How do I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the ideal method. Use a moderately polar mobile phase, such as 20-30% Ethyl Acetate in Hexanes. You should be able to resolve the highly polar hydroxylamine starting material (stays at the baseline), the mono-alkylated intermediate, the desired di-alkylated product, and the less polar 2,4-dichlorobenzyl chloride.
Q: What is the best work-up and purification procedure? A:
-
Work-up: After the reaction is complete, cool to room temperature and pour the reaction mixture into a separatory funnel with water and ethyl acetate. The inorganic salts will dissolve in the aqueous layer. Wash the organic layer sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: The crude product is best purified by flash column chromatography on silica gel. Use a gradient elution, starting with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexanes) and gradually increasing the polarity to elute your product. This will effectively separate it from unreacted alkylating agent and any O-alkylated side products. The difference in basicity between amines and hydroxylamines can also be used for purification by selective acid extraction, though chromatography is generally more reliable for achieving high purity.[4]
Q: What are the main safety concerns for this reaction? A:
-
Hydroxylamine: Free hydroxylamine is unstable and can decompose explosively, especially when heated. It is highly recommended to use the more stable salt form, hydroxylamine hydrochloride or sulfate.[5][6]
-
2,4-Dichlorobenzyl Chloride: This is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
DMF: This solvent is a reproductive toxin. Avoid inhalation and skin contact.
Troubleshooting Decision Workflow
Caption: A decision-tree workflow for troubleshooting common issues in the N,N-dialkylation of hydroxylamine.
Detailed Experimental Protocol
This protocol is a starting point and should be optimized based on your experimental results using the troubleshooting guide above.
Reagents & Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
2,4-Dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous, powdered
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate, Hexanes (for chromatography)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add hydroxylamine hydrochloride (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (3.5 eq) followed by anhydrous acetonitrile to form a slurry (concentration of ~0.2 M with respect to hydroxylamine).
-
Addition of Alkylating Agent: While stirring vigorously, add 2,4-dichlorobenzyl chloride (2.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC every 2-4 hours. [Troubleshooting: If the reaction stalls, consider gentle heating to 40-50 °C].
-
Work-up: Once the reaction is complete (TLC shows consumption of the mono-alkylated intermediate), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
References
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Available at: [Link]
-
Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Organic Letters. Available at: [Link]
-
Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters. Available at: [Link]
- Process for the synthesis of a N,N-dialkyl-hydroxylamine. Google Patents.
-
Hydroxylamine - Wikipedia. Wikipedia. Available at: [Link]
-
Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Best Conditions For N-Alkylation? - Sciencemadness.org. Sciencemadness Discussion Board. Available at: [Link]
-
Hydroxylamine | Oxidation, Reduction, Reactivity. Britannica. Available at: [Link]
- Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate. Google Patents.
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxylamine | Oxidation, Reduction, Reactivity | Britannica [britannica.com]
- 6. US4551323A - Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate - Google Patents [patents.google.com]
Technical Support Center: Purification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Welcome to the technical support center for the purification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Understanding the Molecule and Potential Impurities
This compound is a symmetrically substituted hydroxylamine. Its synthesis typically involves the reductive amination of 2,4-dichlorobenzaldehyde with hydroxylamine.[1] This synthetic route can lead to a variety of impurities that need to be removed to obtain a product of high purity suitable for downstream applications.
Common Impurities:
-
Unreacted Starting Materials: 2,4-dichlorobenzaldehyde and hydroxylamine.
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Intermediates: The corresponding oxime formed from the reaction of the aldehyde and hydroxylamine.
-
Over-reduction Products: The corresponding secondary amine, N,N-Bis(2,4-dichlorobenzyl)amine.
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Side-Products: Azoxy compounds formed from the oxidation of the hydroxylamine.
-
Degradation Products: Hydroxylamines can be susceptible to oxidation and thermal degradation.[2][3]
A thorough understanding of these potential impurities is the first step in developing an effective purification strategy.
Purification Strategy Decision Tree
The choice of purification method depends on the impurity profile and the scale of your experiment. The following decision tree can help you select the most appropriate technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize | - Presence of impurities depressing the melting point.- Incorrect solvent system. | - Purify by column chromatography first to remove impurities.- Perform a thorough solvent screen for recrystallization. Good starting points for non-polar compounds include hexane/ethyl acetate or toluene/heptane mixtures. |
| Low recovery after recrystallization | - The compound is too soluble in the chosen solvent.- Too much solvent was used.- Premature crystallization on the filter paper during hot filtration. | - Choose a solvent in which the compound has lower solubility at room temperature. - Minimize the amount of hot solvent used to dissolve the compound.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Product co-elutes with an impurity during column chromatography | - Insufficient separation power of the chosen eluent.- Overloading of the column. | - Optimize the solvent system using TLC. A solvent system that gives a ΔRf of >0.2 between the product and the impurity is ideal.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. For structurally similar compounds like N-Benzyl-2,4,5-trichloroaniline, a hexane/ethyl acetate system on silica gel is a good starting point.[4] |
| Product degrades on the silica gel column | - Silica gel is acidic and can cause degradation of acid-sensitive compounds.- The compound is inherently unstable. | - Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.- Use an alternative stationary phase such as alumina (neutral or basic).- Work quickly and at a lower temperature if possible. |
| The purified product discolors over time | - Oxidation of the hydroxylamine functionality.- Photodegradation. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).- Store in an amber vial or protect from light. - Store at a low temperature (2-8°C is recommended for similar hydroxylamines).[5] |
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky solid. How should I handle it before purification?
A1: A sticky solid often indicates the presence of residual solvent or impurities. If the synthesis involved an acidic workup, your product is likely the hydrochloride salt. Before proceeding with purification, it is crucial to neutralize the crude product. This can be achieved by dissolving the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild aqueous base like sodium bicarbonate or potassium carbonate solution until the aqueous layer is neutral or slightly basic. After drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrating it under reduced pressure, you should obtain the free base, which may be more amenable to purification.[1]
Q2: What is the best solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the non-polar nature of the two dichlorobenzyl groups, a non-polar or moderately polar solvent system is likely to be effective. A good starting point is to screen solvent mixtures such as:
-
Hexane/Ethyl Acetate
-
Toluene/Heptane
-
Ethanol/Water
-
Isopropanol
To perform a solvent screen, dissolve a small amount of your compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature. Then, slowly add the less polar solvent (e.g., hexane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. If crystals form upon slow cooling, you have found a promising solvent system.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your column chromatography. Before starting the column, it is essential to find a TLC solvent system that provides good separation between your product and any impurities. A good solvent system will give your product an Rf value of approximately 0.3-0.4.
During the chromatography, collect fractions and spot a small amount of each fraction onto a TLC plate. Develop the plate in your chosen solvent system and visualize the spots under a UV lamp (the aromatic rings in your compound should be UV-active). Fractions containing only the spot corresponding to your pure product can be combined.
Q4: My compound appears to be degrading during concentration on the rotary evaporator. What can I do?
A4: Hydroxylamines can be sensitive to heat.[3] If you observe degradation (e.g., color change) during rotary evaporation, it is crucial to minimize the heat applied. Use a water bath at a lower temperature (e.g., 30-40°C) and ensure your vacuum is efficient to remove the solvent. For very sensitive compounds, consider removing the solvent at room temperature under a high vacuum.
Q5: What analytical techniques are recommended for final purity assessment?
A5: For final purity assessment, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the purity of your compound and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: General Procedure for Neutralization and Extraction
-
Dissolve the crude this compound hydrochloride in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.
Protocol 2: Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (or the more polar solvent of a binary mixture).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If using a binary solvent system, add the less polar solvent dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the more polar solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
-
Select an appropriate solvent system based on TLC analysis. A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate.
-
Pack a glass column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by adding silica to the solution of your compound and then removing the solvent under reduced pressure.
-
Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0495756A1 - Process for the preparation of N,N-dihydrocarbylhydroxylamines.
-
SciSpace. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Francesca Cardona, and Gianluca Soldaini. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. Retrieved from [Link]
- Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
-
ResearchGate. (2013, January). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 2). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
IJSDR. (n.d.). Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
- Google Patents. (n.d.). US7396519B2 - Preparation of a high purity and high concentration hydroxylamine free base.
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.
-
ResearchGate. (2001, August 7). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Welcome to the technical support guide for the synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively, optimize your yield, and ensure the purity of your final product.
Section 1: Understanding the Core Synthesis & Inherent Challenges
The target synthesis, the N,N-dialkylation of hydroxylamine with 2,4-dichlorobenzyl chloride, is a nucleophilic substitution reaction. While straightforward in principle, the bifunctional nucleophilicity of hydroxylamine (both nitrogen and oxygen atoms can act as nucleophiles) and the reactivity of the product itself create a landscape of potential side reactions.
The primary reaction pathway is as follows:
NH₂OH + 2 * (2,4-Cl₂C₆H₃CH₂Cl) → (2,4-Cl₂C₆H₃CH₂)₂NOH + 2 * HCl
However, several competing reactions can occur, leading to a complex product mixture. Understanding these potential pitfalls is the first step toward preventing them. The key challenges include controlling the extent of alkylation and directing the selectivity towards the nitrogen atom.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction yield is low, and TLC analysis shows multiple spots close to my product. What are these likely impurities?
This is the most frequent challenge, and the complex TLC profile typically points to a mixture of under-alkylated and incorrectly alkylated products. The primary culprits are the mono-alkylated intermediate and the O-alkylated isomer.
Causality: Hydroxylamine is a potent nucleophile, but the reaction proceeds in two distinct steps. If the reaction conditions (time, temperature, stoichiometry) are insufficient, the reaction can stall at the N-(2,4-dichlorobenzyl)hydroxylamine intermediate. Furthermore, while N-alkylation is generally favored, some degree of O-alkylation can occur, leading to the formation of N,O-bis(2,4-dichlorobenzyl)hydroxylamine or O-(2,4-dichlorobenzyl)hydroxylamine.[1][2]
Troubleshooting Steps:
-
Stoichiometric Control: Ensure at least 2.2 equivalents of the 2,4-dichlorobenzyl chloride are used to drive the reaction to the dialkylated product. An excess of the alkylating agent is often necessary.
-
Temperature and Time: Low temperatures may favor mono-alkylation. Gradually increase the reaction temperature (e.g., from room temperature to 40-50°C) and monitor by TLC until the mono-alkylated intermediate is consumed.
-
Base Selection: The choice of base is critical. A non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃, or DIPEA) is required to neutralize the HCl generated during the reaction without competing with the hydroxylamine.
-
Solvent Polarity: Using a polar aprotic solvent like DMF or acetonitrile can facilitate the Sₙ2 reaction and improve reaction rates.
FAQ 2: I've identified a significant byproduct with a mass corresponding to a tri-alkylated species or a related oxidized product. How do I prevent this "over-alkylation" or oxidation?
This issue arises from the product, this compound, reacting further or being oxidized. The tertiary nitrogen in the product is still nucleophilic and can react with another equivalent of the benzyl chloride to form a quaternary ammonium salt. Alternatively, the hydroxylamine moiety can be oxidized to a nitrone, a common side reaction for N,N-disubstituted hydroxylamines.[3][4]
Causality: Over-alkylation is a classic problem when alkylating amines and can be difficult to prevent entirely.[5][6] Oxidation to the nitrone is often promoted by the presence of atmospheric oxygen, trace metal impurities, or elevated temperatures, especially during workup or purification.
Troubleshooting & Prevention Workflow:
Caption: Troubleshooting workflow for high molecular weight impurities.
FAQ 3: How can I analytically confirm the structure of my product and differentiate it from the N,O-dialkyl isomer?
Definitive characterization is essential for confirming the success of your synthesis. While mass spectrometry can confirm the elemental composition, NMR spectroscopy is the most powerful tool for distinguishing between N,N- and N,O- isomers.
Analytical Strategy:
-
¹H NMR:
-
This compound (Desired Product): You will see a single, sharp singlet for the -OH proton (which is exchangeable with D₂O) and a singlet for the two equivalent benzylic CH₂ groups.
-
N,O-Bis(2,4-dichlorobenzyl)hydroxylamine (Isomeric Impurity): The structure is asymmetric. You would expect to see two distinct singlets for the two non-equivalent benzylic CH₂ groups (one attached to N, one to O). The NH proton would appear as a broad singlet.
-
-
¹³C NMR: The number of signals in the aromatic and benzylic regions will differ between the symmetric desired product and the asymmetric isomer.
-
LC-MS/MS: Fragmentation patterns can be informative. The N-O bond is relatively weak and can cleave under MS/MS conditions, providing clues about the connectivity.[7]
Section 3: Proactive Protocols for Minimizing Side Reactions
Proactive control is always more effective than reactive troubleshooting. Below are best-practice protocols for the synthesis and for a forced degradation study to anticipate potential stability issues.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize N,N-dialkylation while minimizing side-product formation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL per gram of hydroxylamine hydrochloride).
-
Cooling: Cool the resulting suspension to 0-5°C using an ice bath. Causality: This initial cooling helps to control the exotherm upon addition of the alkylating agent and reduces the rate of initial side reactions.
-
Reagent Addition: Dissolve 2,4-dichlorobenzyl chloride (2.1 eq) in anhydrous acetonitrile (2 mL per gram). Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Self-Validation: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the mono-alkylated intermediate (if visible) and the formation of a single major product spot indicate completion.
-
Workup:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol: Forced Degradation Study
A forced degradation study helps identify likely degradation products that could arise during storage or formulation, which is critical for drug development.[8][9][10]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of purified this compound in acetonitrile.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions for 24 hours:
-
Acidic: Add 0.1 M HCl (10% v/v).
-
Basic: Add 0.1 M NaOH (10% v/v).
-
Oxidative: Add 3% H₂O₂ (10% v/v).
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to UV light (as per ICH Q1B guidelines).
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.[11][12] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
-
Data Interpretation: Identify the major degradation products by their mass and retention time. This provides a library of potential impurities to monitor in future stability studies. The most common degradation product under oxidative stress is the corresponding nitrone.
Section 4: Data Summary & Visualization
Table 1: Common Impurities & Analytical Identification
| Impurity Name | Probable Cause | Molecular Formula | MW ( g/mol ) | Key Analytical Signature |
| Mono-alkylated Intermediate | Incomplete Reaction | C₇H₇Cl₂NO | 192.04 | ¹H NMR: Distinct benzylic CH₂ singlet; MS: m/z 192 |
| N,O-dialkyl Isomer | O-alkylation | C₁₄H₁₁Cl₄NO | 351.06 | ¹H NMR: Two distinct benzylic CH₂ singlets |
| Nitrone Product | Oxidation of Product | C₁₄H₉Cl₄NO | 349.04 | MS: m/z 349 (M-2H)⁺ |
| Quaternary Salt | Over-alkylation | C₂₁H₁₆Cl₆NO⁺ | 510.88 | MS: m/z 511 (M⁺); Does not elute well on reverse phase HPLC |
Diagram: Reaction Pathway & Competing Side Reactions
Sources
- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine - Google Patents [patents.google.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
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- 9. biopharminternational.com [biopharminternational.com]
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- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Stability issues with N,N-Bis(2,4-dichlorobenzyl)hydroxylamine in solution
Introduction
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a disubstituted hydroxylamine derivative of interest to researchers in drug discovery and organic synthesis. Like many hydroxylamine-containing compounds, its utility can be challenged by inherent chemical instability. The N-O bond is energetically labile, and the nitrogen lone pair is susceptible to oxidation. This guide provides a comprehensive technical resource for identifying, troubleshooting, and mitigating stability issues encountered when working with this compound in solution. It is designed to provide both theoretical understanding and practical, field-proven solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound in solution?
The stability of this compound is primarily influenced by a combination of environmental and chemical factors. The core vulnerability lies in the hydroxylamine functional group. Key degradation triggers include:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidation of the hydroxylamine nitrogen, potentially forming nitrones or other oxidized species. This is often the most common degradation pathway.
-
Presence of Metal Ions: Trace amounts of multivalent metal cations, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalytically accelerate the decomposition of hydroxylamines.[1][2]
-
pH of the Solution: Hydroxylamine derivatives can exhibit pH-dependent stability. Highly acidic or basic conditions can promote hydrolysis or other decomposition reactions. Stability is often greatest near a neutral pH.[3]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures will significantly shorten the compound's viable lifespan.[4][5]
-
Light Exposure: Photodegradation can be a concern for aromatic compounds. The dichlorobenzyl groups contain chromophores that can absorb UV light, potentially leading to radical-mediated decomposition pathways.[1]
Q2: What is the recommended way to store solutions of this compound?
To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally between 2-8°C. For long-term storage, freezing at -20°C or below may be considered, but a preliminary freeze-thaw stability study is advised to ensure the compound does not degrade upon cycling.
-
Atmosphere: Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[6]
-
Container Type: Use amber glass vials or containers wrapped in aluminum foil to protect from light.[1] Avoid metal containers or caps with metal liners, as metal ions can leach into the solution and catalyze degradation.[1][4]
-
Solvent Choice: Use high-purity, degassed solvents to remove dissolved oxygen.
Q3: I've observed a yellow or brown discoloration in my stock solution. What does this indicate and is the solution still usable?
A change in color from colorless to yellow or brown is a common visual indicator of degradation, likely due to the formation of oxidized byproducts or polymeric species. While minor discoloration may not significantly impact experiments with low sensitivity, it is a clear sign that the integrity of the compound has been compromised. For any quantitative or sensitive biological assays, it is strongly recommended to discard the discolored solution and prepare a fresh stock from solid material. The presence of unknown degradation products could lead to spurious results or interfere with your assay.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems users may encounter and provides a logical approach to troubleshooting them.
Logical Flow for Troubleshooting Stability
Caption: Plausible Degradation Pathways.
-
Oxidation to Nitrone: This is a very common pathway for N,N-disubstituted hydroxylamines. The hydroxylamine can be oxidized to form a stable nitrone species. This introduces a new chromophore and significantly changes the chemical properties of the molecule.
-
Formation of Aminoxyl (Nitroxide) Radical: One-electron oxidation can generate a stable aminoxyl radical. These radicals are often colored and can participate in further downstream reactions.
-
N-O Bond Cleavage: Under certain conditions (e.g., reductive or hydrolytic), the N-O bond can cleave, potentially leading to the formation of Bis(2,4-dichlorobenzyl)amine.
-
Fragmentation: More extensive degradation could lead to cleavage of the C-N bonds, resulting in fragments such as 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzyl alcohol. [7]
Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental results, it is crucial to perform a stability assessment of this compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and the analytical signature of the degradation products.
Objective: To generate and identify potential degradation products.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into five separate amber glass vials.
-
Treat each vial as follows:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the vial with the stock solution in an oven at 60°C for 72 hours.
-
Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) or strong sunlight for 72 hours.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with an untreated control sample, by a stability-indicating analytical method, such as the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify the parent compound and separate it from potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with UV/PDA detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
For robust analysis, this method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines. [8] Note on Analysis: For definitive identification of degradation products observed in the HPLC analysis, fractions can be collected and analyzed by mass spectrometry (LC-MS). A direct LC-MS method can also be developed for simultaneous separation and identification. [9]
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. Retrieved from [Link]
-
Song, M., Wu, S., & Lu, P. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Retrieved from [Link]
-
Request PDF. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique. Retrieved from [Link]
-
Hill, J., Beckler, T. D., & Crich, D. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2022, April 20). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Retrieved from [Link]
-
Request PDF. (n.d.). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Retrieved from [Link]
-
ResearchGate. (2026, August 6). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70. Retrieved from [Link]
-
Kumar, T., Ramya, M., Srinivasan, V., & Xavier, N. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
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- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Welcome to the technical support center for the synthesis and optimization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern the reaction's success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is designed to provide rapid solutions to common problems.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound by reacting hydroxylamine with 2,4-dichlorobenzyl chloride, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the N,N-dialkylation of hydroxylamine is a common issue that can often be traced back to several key factors. The reaction involves the nucleophilic attack of hydroxylamine on the electrophilic benzyl chloride. Here's a breakdown of potential causes and actionable solutions:
-
Inadequate Base: The choice and stoichiometry of the base are critical. The reaction generates hydrochloric acid (HCl), which will protonate the unreacted hydroxylamine, rendering it non-nucleophilic. A suitable base is required to neutralize the acid and to deprotonate hydroxylamine, increasing its nucleophilicity.
-
Recommendation: Employ at least two equivalents of a non-nucleophilic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). For more challenging reactions, a stronger base like sodium hydride (NaH) can be used, but with extreme caution due to its reactivity.[1][2] The use of an appropriate base is crucial for driving the reaction forward.
-
-
Reaction Temperature: The reaction temperature significantly influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also promote the decomposition of hydroxylamine, which is known to be thermally unstable.[3]
-
Recommendation: Start the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 40-50°C. Avoid excessive heating.
-
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics.
-
Recommendation: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is generally a good choice for this type of alkylation. These solvents can effectively solvate the reactants without interfering with the reaction. In some cases, a mixture of solvents can be beneficial.[4]
-
-
Over-alkylation and Side Reactions: A common side reaction is the formation of the trisubstituted amine oxide, which can be difficult to separate from the desired product.[1] Another possibility is the formation of mono-alkylated product, N-(2,4-dichlorobenzyl)hydroxylamine.
-
Recommendation: To minimize over-alkylation, use a slight excess of hydroxylamine relative to the benzyl chloride (e.g., 1.2 equivalents of hydroxylamine). To drive the reaction to the desired bis-alkylated product, a stoichiometric amount of the alkylating agent is typically used. Careful monitoring of the reaction progress is essential to stop the reaction once the desired product is formed.
-
Issue 2: Formation of Impurities
Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities. How can I identify and minimize the formation of these byproducts?
Answer:
Impurity formation is a frequent challenge in organic synthesis. In this specific reaction, the primary impurities are likely to be the mono-alkylated intermediate, the corresponding N-oxide from over-oxidation, and unreacted starting materials.
-
Identification of Impurities:
-
TLC Analysis: Use TLC to monitor the reaction. The desired product, starting material, and byproducts will likely have different Rf values.
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the structures of the impurities. The mono-alkylated product will show a different integration and splitting pattern compared to the bis-alkylated product. The N-oxide will have characteristic shifts for the protons adjacent to the N-O bond.
-
-
Minimizing Impurity Formation:
-
Control Stoichiometry: As mentioned previously, carefully controlling the stoichiometry of the reactants is crucial. A slight excess of hydroxylamine can help to consume the benzyl chloride and reduce the amount of unreacted starting material.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature can prevent the formation of degradation products.
-
Purification Strategy: Effective purification is key to obtaining a high-purity product.
-
Acid-Base Extraction: The basicity of hydroxylamines is lower than that of corresponding amines.[5] This difference in pKa can be exploited for purification. An acidic wash can be used to remove unreacted amine starting material.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction to form this compound starts but then seems to stall before all the starting material is consumed. What could be causing this and how can I drive the reaction to completion?
Answer:
A stalled reaction can be frustrating. Several factors can contribute to this issue:
-
Insufficient Base: As the reaction progresses, the generation of HCl can neutralize the base. If an insufficient amount of base is used initially, the reaction will slow down and eventually stop as the hydroxylamine becomes protonated.
-
Recommendation: Ensure at least two equivalents of base are used. If the reaction stalls, adding an additional portion of the base may restart the reaction.
-
-
Deactivation of Reactants: The starting materials or the product itself might be unstable under the reaction conditions over extended periods.
-
Recommendation: Monitor the reaction closely and aim to complete it in a reasonable timeframe. If the reaction is inherently slow, consider optimizing other parameters like temperature or catalyst addition.
-
-
Poor Solubility: If any of the reactants or intermediates have poor solubility in the chosen solvent, the reaction rate can be significantly reduced.
-
Recommendation: Try a different solvent or a solvent mixture to improve solubility. Gentle heating can also help to increase solubility, but be mindful of the thermal stability of hydroxylamine.[3]
-
Section 2: Frequently Asked Questions (FAQs)**
This section provides answers to more general questions regarding the synthesis of this compound.
1. What is the general mechanism for the synthesis of this compound?
The synthesis of this compound from hydroxylamine and 2,4-dichlorobenzyl chloride proceeds via a series of nucleophilic substitution reactions (Sₙ2). The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction occurs in two successive alkylation steps. A base is required to deprotonate the hydroxylamine and neutralize the HCl byproduct.[1]
2. What are the key safety precautions to consider during this synthesis?
-
Hydroxylamine: Hydroxylamine and its solutions can be unstable and potentially explosive, especially at elevated temperatures or in the presence of certain contaminants.[3] Always handle with care in a well-ventilated fume hood and avoid heating it rapidly.
-
2,4-Dichlorobenzyl Chloride: This is a lachrymator and an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The solvents used (e.g., DMF, MeCN) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
3. How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
4. Are there alternative synthetic routes to N,N-dialkylhydroxylamines?
Yes, several other methods exist for the synthesis of N,N-dialkylhydroxylamines, including:
-
Oxidation of Secondary Amines: This is a direct approach but can be challenging due to over-oxidation to nitrones.[5][6] Recent methods have utilized reagents like urea-hydrogen peroxide (UHP) to achieve this transformation.[5]
-
Reduction of Nitrones: Nitrones can be reduced to hydroxylamines using various reducing agents.[7]
-
Cope Elimination of Tertiary Amine N-oxides: This reaction yields an alkene and a hydroxylamine.[8]
The choice of method depends on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required.
Section 3: Optimized Reaction Conditions
The following table summarizes a set of generally optimized conditions for the synthesis of this compound. These should be considered as a starting point, and further optimization may be required for specific applications or scales.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Hydroxylamine Source | Hydroxylamine hydrochloride | Commercially available and more stable than free hydroxylamine. Requires a base to liberate the free nucleophile. |
| Alkylating Agent | 2,4-Dichlorobenzyl chloride | The primary electrophile in the reaction. |
| Stoichiometry | 1.0 eq. Benzyl Chloride : 1.2 eq. Hydroxylamine HCl : 2.5 eq. Base | A slight excess of hydroxylamine helps to drive the reaction and minimize unreacted benzyl chloride. Sufficient base is crucial. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Inexpensive, non-nucleophilic bases that are effective in this reaction. |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate the Sₙ2 reaction. |
| Temperature | Room Temperature to 50°C | Start at room temperature and gently heat if necessary. Avoid high temperatures to prevent decomposition.[3] |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Work-up | Aqueous work-up followed by extraction with an organic solvent. | To remove inorganic salts and water-soluble impurities. |
| Purification | Silica Gel Column Chromatography | For obtaining a high-purity product. |
Section 4: Experimental Workflow and Visualization
General Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride and the chosen base.
-
Solvent Addition: Add the solvent (e.g., Acetonitrile) and stir the suspension.
-
Addition of Alkylating Agent: Dissolve 2,4-dichlorobenzyl chloride in a small amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off any inorganic solids. Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Workflow Visualization
The following diagram illustrates a general workflow for optimizing the synthesis of this compound.
Caption: A workflow for the optimization of this compound synthesis.
References
- Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of - ETH Zürich. (2020-05-20).
- Oxidative Syntheses of N,N-Dialkylhydroxylamines | The Journal of Organic Chemistry. (2024-05-30).
- Process for the synthesis of N,N-dialkyl-Hydroxylamines - Google Patents.
- Process for the synthesis of a N,N-dialkyl-hydroxylamine - Google Patents.
- Hydroxylamine - Wikipedia.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. (2023-03-21).
- Simple Preparation of O-Substituted Hydroxylamines from Alcohols.
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents.
- Process for the preparation of hydroxylamine ethers and their salts and intermediates for this purpose - Google Patents.
- Volume 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines.
- Oxidative Syntheses of N,N-Dialkylhydroxylamines | The Journal of Organic Chemistry. (2024-05-30).
- Oxidation of N-alkyl- and NN-dialkylhydroxylamines by partially purified preparations of trimethylamine mono-oxygenase from Pseudomonas aminovorans - PubMed.
- Hydroxylamine synthesis method - Google Patents.
- N-Dealkylation of Amines - PMC - NIH.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023-03-21).
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- hydroxylamine synthesis by amination (alkylation) - Organic Chemistry Portal.
- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
- This compound - Hangzhou Sartort Biopharma Co., Ltd.
- This compound | 51850-95-4 - Sigma-Aldrich.
- This compound - Benzene Compounds - Crysdot LLC.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.
- β-PHENYLHYDROXYLAMINE - Organic Syntheses Procedure.
- Amine release in synthesis (hydroxylamine hydrochloride) : r/chemistry - Reddit. (2025-09-04).
- Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed. (2010-09-02).
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- 3. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0314147B1 - Process for the synthesis of N,N-dialkyl-Hydroxylamines - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]
Technical Support Center: Troubleshooting N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Derivatization
Welcome to the technical support center for the derivatization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar N,N-disubstituted hydroxylamines. Here, we address common challenges encountered during the derivatization process, primarily for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing in-depth, scientifically-grounded solutions.
Introduction to Derivatization of this compound
This compound is a molecule characterized by a polar hydroxylamine functional group (-NOH) flanked by two bulky, sterically hindering 2,4-dichlorobenzyl groups. For successful GC analysis, which requires analytes to be volatile and thermally stable, derivatization is an essential step.[1] The process involves chemically modifying the polar hydroxyl group to create a less polar, more volatile, and more thermally stable derivative.[1]
The most common derivatization strategies for hydroxylamines fall into two categories:
-
Silylation: Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2]
-
Acylation: Introduction of an acyl group (e.g., trifluoroacetyl) to the hydroxylamine.[3]
This guide will help you navigate the complexities of these reactions and troubleshoot common issues to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing low or no derivatization yield for my this compound?
This is one of the most common issues and can be attributed to several factors, often related to the unique structure of the analyte and the reaction conditions.
Possible Cause 1: Steric Hindrance
The two bulky 2,4-dichlorobenzyl groups on the nitrogen atom create significant steric hindrance around the hydroxyl group. This can impede the approach of the derivatizing reagent, slowing down or preventing the reaction from reaching completion. The reactivity of functional groups is significantly influenced by steric hindrance, with more crowded sites reacting more slowly.[4]
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: For sterically hindered compounds, elevated temperatures (e.g., 70-90°C) and longer reaction times (e.g., 30-60 minutes or even longer) may be necessary to drive the reaction to completion.[5][6]
-
Use a More Reactive Reagent: If using a standard silylating agent like BSTFA, consider a more potent formulation. For instance, BSTFA with a catalyst like 1% Trimethylchlorosilane (TMCS) can enhance the reactivity.[6] For acylation, Trifluoroacetic anhydride (TFAA) is known for its high reactivity, which can be beneficial in overcoming steric barriers.[7][8]
-
Select a Less Bulky Derivatizing Agent: While this is often a trade-off with reactivity, in some cases, a smaller derivatizing agent might have better access to the hindered hydroxyl group.
Possible Cause 2: Suboptimal Reaction Conditions
Derivatization reactions are sensitive to the chemical environment.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Water will react preferentially with the reagent, consuming it and preventing the derivatization of your analyte. Always use anhydrous solvents and handle reagents under dry conditions (e.g., under a nitrogen or argon atmosphere).
-
Use an Appropriate Solvent: Aprotic solvents like pyridine, acetonitrile, or dichloromethane are commonly used.[9] Pyridine is often a good choice as it can also act as a catalyst and acid scavenger.[9]
-
Reagent Concentration: It is crucial to use a sufficient excess of the derivatizing reagent to drive the reaction forward. A molar ratio of at least 2:1 of the silylating agent to the active hydrogen is a general guideline.[6]
Possible Cause 3: Reagent Degradation
Derivatization reagents, particularly silylating agents, have a limited shelf life and are susceptible to degradation if not stored properly.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh vial of the derivatizing reagent or test its efficacy with a simple, unhindered alcohol standard to confirm its activity.
-
Proper Storage: Always store derivatization reagents in a desiccator, away from moisture, and under an inert atmosphere if possible.
FAQ 2: My results are inconsistent and not reproducible. What could be the cause?
Poor reproducibility often points to subtle variations in the experimental procedure.
Possible Cause 1: Variable Moisture Contamination
Even small amounts of moisture can significantly impact the extent of derivatization, leading to run-to-run variability.
Troubleshooting Steps:
-
Standardize Solvent Handling: Use freshly opened bottles of anhydrous solvents or properly dried solvents for each experiment.
-
Dry Glassware Thoroughly: Ensure all reaction vials and glassware are oven-dried and cooled in a desiccator before use.
-
Prepare Samples Consistently: If your sample is in an aqueous solution, ensure it is evaporated to complete dryness before adding the derivatization reagent.[6]
Possible Cause 2: Inconsistent Reaction Parameters
Minor differences in reaction time or temperature can lead to significant variations in yield, especially for challenging derivatizations.
Troubleshooting Steps:
-
Use a Heating Block: Employ a calibrated heating block or water bath for precise temperature control instead of a hot plate.
-
Accurate Timing: Use a timer to ensure consistent reaction times for all samples.
Workflow for Improving Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
FAQ 3: I see multiple or unexpected peaks in my chromatogram after derivatization. What are they?
The appearance of extraneous peaks can be due to side reactions, impurities, or incomplete reactions.
Possible Cause 1: Side Reactions or Rearrangement
Hydroxylamines can sometimes undergo side reactions. For example, when using a highly reactive acylating agent like TFAA, there is a possibility of a Stieglitz rearrangement, especially under harsh conditions, which would lead to different molecular structures.[10]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that might promote side reactions or degradation.
-
Mass Spectrometry is Key: Use GC-MS to analyze the unexpected peaks. The mass spectrum will provide the molecular weight and fragmentation pattern, which are crucial for identifying byproducts.
-
Consider a Milder Reagent: If side reactions are suspected, switching to a less reactive derivatizing agent (e.g., an acylimidazole instead of an anhydride) might be beneficial.[8]
Possible Cause 2: Incomplete Derivatization
If the derivatization is not complete, you will see a peak for the unreacted this compound (if it is stable enough to elute) and a peak for the derivatized product.
Troubleshooting Steps:
-
Revisit FAQ 1: Incomplete derivatization is essentially a low-yield problem. Refer to the troubleshooting steps for low yield, such as increasing reaction time, temperature, or reagent concentration.
Possible Cause 3: Reagent Artifacts
Derivatization reagents and their byproducts can sometimes appear in the chromatogram.[6]
Troubleshooting Steps:
-
Run a Reagent Blank: Always prepare and analyze a "blank" sample containing only the solvent and the derivatization reagent.[6] This will help you identify peaks that are not related to your analyte.
-
Choose Reagents with Volatile Byproducts: Silylating agents like BSTFA are popular because their byproducts are typically volatile and elute early in the chromatogram, minimizing interference.[6]
Protocols and Data
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a starting point and may require optimization for this compound due to its steric hindrance.
-
Sample Preparation: Accurately weigh 1-5 mg of the analyte into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
TFAA is highly reactive and should be handled with care in a fume hood.
-
Sample Preparation: Prepare the dried sample as described in the silylation protocol.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Derivatization: Add 50 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.[7]
-
Analysis: Cool to room temperature before GC-MS analysis. It may be necessary to evaporate the excess reagent and redissolve the sample in a different solvent if the TFAA byproducts interfere with the analysis.[8]
Table 1: Comparison of Common Derivatization Reagents
| Reagent | Type | Byproducts | Reactivity | Key Considerations |
| BSTFA | Silylation | Volatile | High | Sensitive to moisture. Good general-purpose reagent.[6] |
| BSTFA + 1% TMCS | Silylation | Volatile | Very High | Catalyst increases reactivity for hindered groups.[6] |
| TFAA | Acylation | Acidic (TFA) | Very High | Highly reactive, may cause side reactions. Byproducts are corrosive.[7][8] |
| MSTFA | Silylation | Volatile | Very High | Often produces cleaner chromatograms than BSTFA. |
Visualizing the Derivatization Reaction
The following diagram illustrates the general silylation reaction of this compound.
Caption: General scheme for silylation of the target analyte.
Final Recommendations from the Scientist
When troubleshooting the derivatization of a sterically hindered molecule like this compound, a systematic approach is paramount. Always begin by ensuring your foundational techniques are solid: use high-purity, anhydrous reagents and solvents, and maintain precise control over reaction conditions. Start with a more forceful derivatization strategy (e.g., BSTFA + TMCS at elevated temperature) and optimize from there. Remember that mass spectrometry is your most powerful tool for diagnosing issues with byproducts and incomplete reactions. By carefully considering the principles of chemical reactivity and methodically eliminating variables, you can develop a robust and reliable derivatization protocol.
References
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Lin, H. S., & Chan, K. K. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181–187. Retrieved from [Link]
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Wang, L., et al. (2020). From Hydroxylamines to Anilines via Trifluoroacetic Anhydride (TFAA) Assisted Stieglitz Rearrangement. Organic Letters, 22(15), 5881–5885. Retrieved from [Link]
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Kiplagat, A. K., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Pure and Applied Chemistry, 7(4), 391-400. Retrieved from [Link]
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Kollman, C. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
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ResearchGate. (n.d.). Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. Retrieved from [Link]
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Beckett, A. H., & Achari, R. (1977). Derivatization to stabilize some aliphatic primary hydroxylamines for g.l.c. analysis. Journal of Pharmacy and Pharmacology, 29(4), 212–216. Retrieved from [Link]
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National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Journal of Medicinal Chemistry, 65(9), 6745–6755. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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ACS Publications. (1979). Facile method for N-acylation of ring activated phenylhydroxylamines. The Journal of Organic Chemistry, 44(26), 4977–4980. Retrieved from [Link]
- Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
-
ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Retrieved from [Link]
-
National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 49. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. Retrieved from [Link]
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National Institutes of Health. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6989. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. Retrieved from [Link]
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Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
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Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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ResearchGate. (n.d.). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]
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ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
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RSC Publishing. (2018). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 10(16), 1858-1867. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. Retrieved from [Link]
-
ACS Publications. (1960). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society, 82(10), 2620–2625. Retrieved from [Link]
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Pacifichem 2021. (n.d.). Diversity-Oriented Synthesis of N,N,O- Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation. Retrieved from [Link]
-
American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science & Research, 21(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Current Pharmaceutical Analysis, 20(4), 333-341. Retrieved from [Link]
-
ACS Publications. (1987). Derivatization procedure for gas chromatographic determination of hydroxylamine. Analytical Chemistry, 59(13), 1796–1798. Retrieved from [Link]
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MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5025. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. Retrieved from [Link]
-
PubChem. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. Retrieved from [Link]
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Technical Support Center: Elucidating the Degradation Pathways of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Prepared by the Office of the Senior Application Scientist
This technical guide is designed for researchers, medicinal chemists, and drug development professionals investigating the stability and degradation of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. As specific degradation data for this compound is not extensively documented in public literature, this document provides a comprehensive framework for elucidating its degradation pathways through forced degradation studies and metabolic assays. It combines established principles of pharmaceutical stability testing with troubleshooting insights to guide your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of investigating the degradation of this compound?
Understanding the degradation pathways is a cornerstone of drug development for several critical reasons:
-
Stability-Indicating Method Development: It is essential to develop analytical methods, typically HPLC, that can separate the intact parent compound from all potential degradation products. This ensures accurate quantification of the drug substance over time.[1][2]
-
Safety and Toxicology: Degradation products can have different pharmacological or toxicological profiles than the parent drug. Identifying and characterizing these impurities is a regulatory requirement to ensure patient safety.
-
Formulation Development: Knowledge of how the molecule degrades under various conditions (e.g., pH, light, oxidation) informs the selection of stable formulation components and appropriate packaging.[3][4]
-
Elucidation of Intrinsic Stability: These studies reveal the inherent chemical liabilities of the molecule, providing insights into its chemistry and potential handling or storage requirements.[5]
Q2: What are the hypothesized chemical degradation pathways for this compound?
Based on its chemical structure, a trisubstituted hydroxylamine with two benzyl groups, we can hypothesize several potential degradation routes that should be investigated:
-
N-O Bond Cleavage: The N-O bond in hydroxylamines can be susceptible to cleavage, particularly under reductive or certain stress conditions. This would be a primary pathway to investigate, potentially yielding N,N-Bis(2,4-dichlorobenzyl)amine.
-
Oxidation: The nitrogen atom can be oxidized. While it is already a hydroxylamine, further oxidation could lead to nitrone-like intermediates or other oxidized species. The benzylic carbons (the -CH2- groups) are also classic "soft spots" for oxidative metabolism.[6] Oxidation at this position could lead to the formation of an unstable carbinolamine intermediate that could fragment.
-
Debenzylation: Cleavage of one or both of the benzyl groups is a common metabolic and chemical degradation pathway for N-benzyl compounds. This would result in the formation of mono-debenzylated hydroxylamine and 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
-
Hydrolysis: While less common for this specific structure, extreme pH conditions could potentially promote hydrolytic pathways, although N-O bond cleavage is more probable.[7]
Q3: How should I structure a forced degradation study for this compound?
A forced degradation (or stress testing) study is designed to intentionally degrade the sample to generate the likely degradants.[8] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Over-stressing the molecule can lead to degradation profiles that are not representative of real-world storage conditions.[5]
Here is a recommended starting point for stress conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Potential Pathways Investigated |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60°C | N-O bond stability, debenzylation |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at 60°C | N-O bond stability, debenzylation |
| Oxidation | 3% H₂O₂ | Up to 24 hours at Room Temp | Oxidation of Nitrogen/Benzylic Carbon |
| Thermal Stress | 80°C (Solid State & Solution) | Up to 7 days | Thermally induced degradation |
| Photostability | ICH Q1B Option 2 | As per guidelines | Light-induced degradation |
Troubleshooting Your Degradation Studies
This section addresses common issues encountered during forced degradation experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Minimal Degradation (<5%) | The compound is highly stable under the applied conditions. Stress conditions are too mild. Poor solubility of the compound in the stress medium limits reactivity. | Increase the strength of the stressor (e.g., use 1 M HCl/NaOH). Increase the temperature or duration of the study.[1] Use a co-solvent (e.g., acetonitrile, methanol) to ensure the compound is fully dissolved before adding the stress medium. |
| Excessive Degradation (>50%) or Complete Disappearance of Parent Peak | Stress conditions are too harsh. The compound is intrinsically unstable. | Reduce the stressor concentration, temperature, or exposure time. Take multiple time points early in the experiment (e.g., 2, 4, 8, 12 hours) to find the optimal point. |
| Poor Mass Balance (<95%) | Degradants are not UV active or do not elute from the HPLC column. Formation of volatile degradation products (e.g., aldehydes). The analytical method is not stability-indicating (co-elution). | Use a mass spectrometer (LC-MS) for detection in parallel with UV. Check for peak purity of the parent peak using a PDA detector or MS. Use headspace GC-MS to analyze for volatile products if suspected. |
| Multiple, Unidentifiable Peaks | Complex degradation pathways. Degradation of excipients or impurities in the starting material. Secondary degradation (degradants breaking down further). | Analyze a stressed placebo/vehicle to identify peaks not related to the API.[2] Focus on early time points where the degradation profile is simpler. Utilize high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for structural elucidation of unknown peaks.[9][10] |
Experimental Workflows & Protocols
Workflow for Degradation Pathway Elucidation
The following diagram outlines a logical workflow for identifying and characterizing the degradation products of this compound.
Caption: A logical workflow for degradation pathway elucidation.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions Application:
-
Acid/Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl or 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep the stock solution at 80°C. For solid-state testing, place the API powder in an 80°C oven.
-
Photodegradation: Expose the stock solution in a transparent container to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at 0, 4, 8, 24, 48, and 72 hours (adjust as needed based on preliminary results).
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: In Vitro Metabolic Stability Assay
-
Reagent Preparation: Prepare human or rat liver microsomes (e.g., at 1 mg/mL protein concentration), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the microsomal suspension and buffer to 37°C. Add this compound (final concentration typically 1-10 µM). Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of potential metabolites. The involvement of specific Cytochrome P450 (CYP) enzymes can be investigated using recombinant CYPs or specific chemical inhibitors.[11][12][13]
Hypothesized Degradation Pathways Diagram
This diagram illustrates the potential degradation products that may form from this compound under various stress conditions.
Caption: Hypothesized degradation pathways of the parent compound.
References
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Stiborová, M., Schmeiser, H. H., & Frei, E. (2005). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 582(1-2), 67-79. [Link]
-
Stiborová, M., Schmeiser, H. H., & Frei, E. (2005). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PMC. [Link]
-
Martínek, V., et al. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 726(2), 160-168. [Link]
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Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]
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Ji, L., & Schüürmann, G. (2012). Model and Mechanism: N‐Hydroxylation of Primary Aromatic Amines by Cytochrome P450. Angewandte Chemie International Edition, 52(2), 744–748. [Link]
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Li, M. (2021). Compendium of Drug Degradation Pathways. Wiley-VCH. [Link]
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Müller, F., et al. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. TrAC Trends in Analytical Chemistry, 178, 117793. [Link]
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Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 27(6), 48-56. [Link]
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Sastry, C. S. P., et al. (2001). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Journal of the Indian Chemical Society, 78, 47-49. [Link]
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Sastry, C. S. P., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Pharmaceutical Sciences, 64(2), 184-186. [Link]
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Chen, C. C., et al. (2007). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Thermal Analysis and Calorimetry, 89(1), 195-200. [Link]
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Foley, D. J., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(4), 655-662. [Link]
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Müller, F., et al. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PMC. [Link]
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Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 287-304. [Link]
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SGS. (2011). How to Approach a Forced Degradation Study. SGS Life Sciences. [Link]
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Sharma, S., & Goyal, S. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 7(4), 481-485. [Link]
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Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 147-152. [Link]
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Overcoming poor solubility of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Introduction: Understanding the Solubility Challenge
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a molecule characterized by a central, polar hydroxylamine core flanked by two large, nonpolar 2,4-dichlorobenzyl groups. This structure confers a significant hydrophobic and rigid character, making it a classic example of a "brick dust" compound—a substance with high crystallinity and low aqueous solubility. Its molecular weight is approximately 351.0 g/mol , and it possesses a high calculated LogP (cLogP) of 5.3, indicating strong lipophilicity[1]. These properties are the primary drivers of the poor solubility frequently encountered by researchers, which can impede progress in in vitro and in vivo studies.
This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome the solubility challenges associated with this compound. The strategies outlined here are based on established principles of formulation science for poorly soluble drugs.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my experiments. Which solvents should I try first to dissolve this compound?
Answer: Given the compound's highly hydrophobic nature, initial efforts should focus on strong, water-miscible organic solvents. For many poorly soluble compounds, these serve as the foundation for creating concentrated stock solutions that can be serially diluted into aqueous assay media.
Rationale (The 'Why'): The principle of "like dissolves like" is paramount.[4] The large, nonpolar surface area from the dichlorobenzyl rings requires a solvent that can overcome the strong crystal lattice energy of the solid compound. Polar aprotic solvents are particularly effective at this.
Recommended Initial Solvent Screen: A systematic approach is recommended. Start with the strongest solvents and move to less potent ones. The following table provides a typical starting point for solubility testing.
| Solvent | Class | Typical Max Concentration | Notes for N,N-Bis(2,..."hydroxylamine |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >100 mM | The most common and effective starting point. Use heat (40-50°C) and sonication to aid dissolution.[5][6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | >100 mM | A powerful alternative to DMSO; often used when DMSO is incompatible with the assay.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | >50 mM | Another strong solvent, but with higher volatility and toxicity concerns than DMSO. |
| Ethanol (Absolute) | Polar Protic | 1-10 mM | Less effective than polar aprotic solvents but may be required for certain biological assays. |
| Water / PBS (pH 7.4) | Aqueous Buffer | <1 µM (Predicted) | Expected to be practically insoluble.[8] Included as a baseline negative control. |
Q2: My compound won't fully dissolve in 100% DMSO, even with heating. What are my next steps?
Answer: If solubility in pure DMSO is limited, or if you need to prepare a highly concentrated stock (>10 mM) that remains stable upon storage, the next logical step is to explore co-solvent systems. A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[9][10]
Rationale (The 'Why'): Co-solvents work by reducing the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules like this compound.[11][12] This strategy is widely used in pharmaceutical formulations to keep drugs in solution.[13][14]
Recommended Co-Solvent Systems: These systems are particularly useful for preparing formulations for in vivo studies.
| Co-Solvent System (v/v) | Primary Use | Mechanism |
| DMSO / PEG 400 (e.g., 1:1) | In vitro / In vivo | PEG 400 is a non-volatile, low-toxicity polymer that enhances solubility.[13] |
| DMSO / Tween-80 / Saline | In vivo | Tween-80 is a non-ionic surfactant that forms micelles to encapsulate the hydrophobic compound.[15][16] |
| Ethanol / Cremophor EL / Saline | In vivo (historical) | Cremophor EL is a powerful solubilizer but has known toxicity concerns. Use with caution. |
Protocol: Preparing a 10 mM Stock using a DMSO/PEG 400 Co-Solvent System
-
Weigh Compound: Accurately weigh 3.51 mg of this compound (MW: 351.0 g/mol ) into a sterile glass vial.
-
Add DMSO: Add 500 µL of high-purity DMSO to the vial.
-
Initial Dissolution: Vortex the vial for 1-2 minutes. Use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (up to 50°C) can be applied if necessary.
-
Add Co-Solvent: Once the compound is fully dissolved in DMSO, add 500 µL of PEG 400.
-
Final Mixing: Vortex thoroughly for another 1-2 minutes to ensure a homogenous solution. The final concentration will be 10 mM in a 1:1 DMSO:PEG 400 vehicle.
-
Storage: Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Always bring the stock solution to room temperature and vortex before use to ensure it is fully re-dissolved.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous media for my cell-based assay. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted to a point where it can no longer keep the hydrophobic compound dissolved in the aqueous buffer. To mitigate this, you can use solubilization enhancers like cyclodextrins or reduce the final concentration of your compound.
Rationale (The 'Why'): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They act as molecular hosts, encapsulating the nonpolar dichlorobenzyl groups of your compound, which effectively shields them from the aqueous environment and increases apparent solubility.[18][19][20]
Protocol: Using HP-β-CD for In Vitro Assays
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[18]
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your final assay buffer (e.g., PBS or cell culture media). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).
-
Dilution: Instead of diluting the DMSO stock directly into the buffer, add the small volume of DMSO stock directly into the vortexing HP-β-CD solution. This rapid mixing promotes the formation of the inclusion complex over compound precipitation.[21]
-
Final Dilution: This new, cyclodextrin-formulated stock can now be further diluted in the standard assay buffer as needed.
-
Control: Always include a vehicle control containing the same final concentration of DMSO and HP-β-CD in your experiment.
Q4: Is modifying the pH of my solution a viable strategy to improve solubility?
Answer: Yes, but its effectiveness depends on the ionizable nature of the compound. The hydroxylamine group (-N-OH) is weakly basic. Modifying the pH of the solution to protonate this group can increase solubility, as the resulting salt form is generally more water-soluble than the neutral form.[15][22][23]
Rationale (The 'Why'): The hydroxylamine moiety has a pKa associated with its conjugate acid, [R₂NOH₂]⁺. By lowering the pH of the medium to a value below this pKa, the equilibrium will shift towards the protonated, charged species. This ionized form can interact more favorably with polar water molecules, thereby increasing solubility.[24][25]
Considerations:
-
pKa Value: The exact pKa of this compound is not published, but for hydroxylamine itself, the pKa of the conjugate acid is ~6.0.[26] The bulky electron-withdrawing benzyl groups may alter this value. An experimental determination or computational prediction would be beneficial.
-
Experimental Stability: Ensure the compound is stable at the required pH. Acidic conditions could potentially lead to degradation over time.
-
Assay Compatibility: The altered pH must be compatible with your biological system (e.g., cells, enzymes). It may be necessary to use a pH-modifying excipient that creates a localized microenvironment of lower pH around the dissolving particle without drastically changing the bulk pH.[24]
References
- Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Vertex AI Search.
- Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cosolvent. (n.d.). Vertex AI Search.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Vertex AI Search.
- Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
- Cosolvent. (n.d.). Wikipedia.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). Vertex AI Search.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). ACS Publications.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). Vertex AI Search.
- Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd..
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2025). ResearchGate.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). PubMed.
- Solubilisation of Hydrophobic Drugs by Saponins. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
- Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- An In-depth Technical Guide on the Solubility of 2-Bromo-3,6-dichlorobenzyl Alcohol in Organic Solvents. (n.d.). Benchchem.
- 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. (n.d.). PubChem.
- Solubility of 2,4-Dichlorobenzyl alcohol in different organic solvents. (n.d.). Benchchem.
- 2,4-Dichlorobenzyl alcohol. (n.d.). PubChem.
- 2,4-Dichlorobenzyl alcohol - Product Data Sheet. (n.d.). MCE.
- O-(2,4-Dichlorobenzyl)hydroxylamine. (n.d.). PubChem.
- Buy O-(2,4-Dichlorobenzyl)hydroxylamine (EVT-306935). (n.d.). EvitaChem.
- 1,2-Dichlorobenzene with Water. (n.d.). IUPAC-NIST Solubilities Database.
- Hydroxylamine. (n.d.). Wikipedia.
- O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. (n.d.). Vertex AI Search.
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Technical Support Center: Navigating the Scale-Up of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Synthesis
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support resource for the synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This guide is specifically designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. The scale-up of chemical reactions is rarely a linear process; challenges related to reaction kinetics, thermodynamics, mass transfer, and safety that are negligible at the bench scale can become critical impediments at larger volumes.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to proactively address and resolve the unique challenges posed by the synthesis of this highly functionalized hydroxylamine derivative.
Our approach is grounded in first principles of chemical engineering and process chemistry, aiming to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions throughout your development campaign.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning a successful scale-up campaign for this compound.
Q1: What is the most common laboratory-scale synthetic route for this compound, and how does it translate to scale?
A1: The most direct and common synthetic route involves the N,N-dialkylation of hydroxylamine with two equivalents of an appropriate 2,4-dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl chloride).
-
Reaction: NH₂OH + 2 * (2,4-Cl₂C₆H₃CH₂Cl) → (2,4-Cl₂C₆H₃CH₂)₂NOH + 2 * HCl
-
Causality & Scale-up Implications: This is a nucleophilic substitution reaction. On a lab scale, this can be performed in a polar aprotic solvent (like DMF or acetonitrile) with an inorganic base (like K₂CO₃ or NaHCO₃) to neutralize the HCl byproduct. When scaling up, several factors become critical:
-
Exothermicity: The reaction is exothermic. A poor surface-area-to-volume ratio in large reactors can lead to inadequate heat dissipation, potentially causing thermal runaway.[3][4]
-
Base & Salt Management: The choice of base is crucial. An inexpensive base like sodium carbonate is preferable, but its limited solubility can lead to slurry management issues and inconsistent reaction rates. The resulting salt byproduct must be efficiently removed during work-up.
-
Solvent Choice: While DMF is an excellent solvent, its high boiling point and potential for decomposition at elevated temperatures make it less ideal for large-scale manufacturing. Process chemists often explore alternative solvents like acetonitrile, or greener options if possible, balancing solubility, reaction kinetics, and ease of removal.[2]
-
Q2: What are the primary safety hazards associated with scaling up reactions involving hydroxylamine and its derivatives?
A2: Hydroxylamine and its derivatives are high-energy compounds and must be handled with extreme caution, especially at scale. The primary hazards are:
-
Thermal Instability: Hydroxylamine itself can decompose explosively, particularly if concentrated or heated.[5][6] While N,N-disubstitution generally increases stability, the thermal profile of the final product and any intermediates must be thoroughly characterized using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[3]
-
Autocatalytic Decomposition: Contamination with certain metal ions (e.g., copper, iron) can catalyze the decomposition of hydroxylamine solutions.[6] On a large scale, this necessitates the use of glass-lined or other compatible reactors to prevent accidental contamination from stainless steel components.[7]
-
Gas Evolution: Decomposition or vigorous side reactions can lead to rapid gas evolution, potentially over-pressurizing the reactor. All large-scale reactors must be equipped with appropriately sized pressure relief systems.
Q3: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality during scale-up?
A3: Robust in-process controls (IPCs) are vital for a successful and reproducible scale-up. The recommended analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process. A suitable HPLC method should be developed to separate the starting materials (2,4-dichlorobenzyl chloride, hydroxylamine), the mono-substituted intermediate (N-(2,4-dichlorobenzyl)hydroxylamine), the desired product, and potential over-alkylation or oxidation byproducts. It is used to determine reaction completion and assess purity.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents in the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying any structurally similar impurities that may co-elute in HPLC.
-
Differential Scanning Calorimetry (DSC): As mentioned, this is a critical safety analysis to determine the onset of thermal decomposition of the final product and any isolated intermediates.[3]
Troubleshooting Guide: Common Scale-Up Challenges
This section provides a detailed, problem-and-solution framework for specific issues encountered during the scale-up process.
| Problem ID | Observed Issue | Potential Root Causes | Recommended Troubleshooting Actions & Scientific Rationale |
| TS-01 | Low Yield & Incomplete Conversion | 1. Poor Mass Transfer: Inefficient mixing in a large reactor, especially with a heterogeneous base (e.g., K₂CO₃).2. Suboptimal Temperature: Insufficient temperature leading to slow kinetics, or localized overheating causing degradation.3. Incorrect Stoichiometry: Inaccurate charging of reagents at scale.4. Base Inefficiency: The base may be passivated by salt formation on its surface, reducing its effective concentration. | 1. Optimize Agitation: Characterize the mixing efficiency of your reactor. Increase the agitator speed or consider a different impeller design. Rationale: Ensures reactants and the base are in constant contact, moving the reaction from a mass-transfer-limited regime to a kinetically-controlled one.2. Verify Internal Temperature: Use a calibrated internal thermocouple. Do not rely on the jacket temperature.[4] Profile the reaction to find the optimal temperature that balances reaction rate and impurity formation.3. Implement Strict Material Controls: Use calibrated scales and flowmeters. Perform material identity checks before charging.4. Consider a Soluble Base: Evaluate a soluble organic base (e.g., triethylamine, DBU) or a phase-transfer catalyst to improve reactivity. Rationale: A homogeneous system often provides faster and more reproducible reaction kinetics. |
| TS-02 | High Levels of Mono-Substituted Impurity | 1. Poor Control of Reagent Addition: Adding the 2,4-dichlorobenzyl chloride too quickly creates localized areas of high concentration, favoring the first substitution but not allowing the intermediate to react further before the electrophile is consumed.2. Insufficient Reaction Time/Temperature: The second alkylation step may be kinetically slower than the first and requires more forcing conditions to proceed to completion. | 1. Controlled Addition: Add the 2,4-dichlorobenzyl chloride via a metering pump over an extended period (e.g., 2-4 hours). Rationale: This maintains a low, steady-state concentration of the electrophile, ensuring the mono-substituted intermediate has a higher probability of reacting.2. Two-Temperature Profile: Consider running the initial phase of the reaction at a moderate temperature (e.g., 40-50 °C) and then increasing the temperature (e.g., 60-70 °C) towards the end of the reaction to drive the conversion of the final intermediate. |
| TS-03 | Product Fails to Crystallize or Oils Out During Work-up | 1. Impurity-Induced Eutectic: High levels of impurities can depress the melting point and inhibit lattice formation.2. Residual Solvent: The presence of the reaction solvent (e.g., DMF) can keep the product solubilized.3. Incorrect Anti-Solvent/Solvent Ratio: The polarity and volume of the anti-solvent are critical for inducing crystallization. | 1. Purge Impurities: Perform an aqueous wash of the organic phase before crystallization to remove salts and water-soluble impurities. If necessary, treat with activated carbon to remove colored impurities.2. Solvent Swap: Before crystallization, perform a distillation to replace the high-boiling reaction solvent with the chosen crystallization solvent (e.g., isopropanol, toluene).3. Optimize Crystallization: Systematically screen solvent/anti-solvent systems. Implement a controlled cooling profile and introduce seed crystals of pure product to encourage nucleation. Rationale: Seeding provides a template for crystal growth, overcoming the kinetic barrier to nucleation and often resulting in a more filterable solid. |
| TS-04 | Uncontrolled Exotherm During Reaction | 1. Accumulation of Reagents: Adding the electrophile too quickly while the reaction temperature is too low can lead to an accumulation of unreacted starting materials. A subsequent small increase in temperature can then trigger a rapid, runaway reaction.[3][11]2. Insufficient Cooling Capacity: The reactor's cooling system cannot remove the heat generated by the reaction at the chosen addition rate. | 1. "Dose and React" Protocol: Add a small portion (e.g., 5-10%) of the 2,4-dichlorobenzyl chloride and ensure the reaction initiates (observe a slight exotherm that is easily controlled) before proceeding with the continuous addition. Rationale: This confirms the reaction is active and prevents the dangerous accumulation of unreacted reagents.2. Perform Calorimetry: Use Reaction Calorimetry (RC1) or DSC to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[3] This data is essential for ensuring the cooling capacity is sufficient for the intended scale and addition rate. |
Visualized Workflows (Graphviz)
Diagrams provide a clear, logical path for process execution and troubleshooting, minimizing ambiguity during technology transfer.
Caption: Overall Process Flow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Reaction Yield (TS-01).
Experimental Protocol: Scale-Up Purification by Crystallization
This protocol outlines a robust method for the purification of crude this compound, transitioning from a reaction mixture in a high-boiling solvent to a final, isolated solid.
Objective: To purify crude product by removing unreacted starting materials, salts, and the mono-substituted intermediate.
Starting Material: Crude organic solution of this compound following aqueous work-up.
Protocol Steps:
-
Solvent Swap (Critical Step):
-
Charge the crude organic solution to a reactor equipped with a distillation apparatus.
-
Begin heating the reactor jacket to distill the reaction solvent (e.g., acetonitrile).
-
Simultaneously, begin a slow, subsurface addition of the crystallization solvent (e.g., isopropanol) at a rate that maintains a constant volume in the reactor.
-
Rationale: This process efficiently replaces the high-solubility reaction solvent with a lower-solubility crystallization solvent without allowing the product to solidify prematurely.
-
In-Process Control: Monitor the composition of the distillate by GC to confirm when the original solvent has been sufficiently removed (e.g., <1% remaining).
-
-
Final Volume Adjustment & Dissolution:
-
Once the solvent swap is complete, adjust the final volume with isopropanol to achieve a target concentration (e.g., 5 mL of solvent per gram of crude product). This concentration must be optimized at the lab scale first.
-
Heat the slurry to a temperature sufficient to achieve full dissolution (e.g., 70-75 °C). Ensure a clear solution is obtained.
-
-
Controlled Cooling & Crystallization:
-
Implement a slow, linear cooling ramp from the dissolution temperature to ambient temperature (e.g., 20 °C) over 3-4 hours.
-
Rationale: Slow cooling promotes the growth of larger, more uniform crystals, which are easier to filter and wash, resulting in higher purity. Rapid cooling can cause the product to "crash out," trapping impurities.
-
Seeding (Optional but Recommended): When the solution has cooled to ~60 °C, add a small slurry of pure seed crystals (0.1-1.0% w/w).
-
Hold the slurry at 20 °C for 1 hour, then cool further to 0-5 °C and hold for an additional 2 hours to maximize yield.
-
-
Isolation and Drying:
-
Filter the cold slurry through a suitable filter (e.g., Nutsche filter-dryer).
-
Wash the filter cake with portions of cold, fresh isopropanol to displace the impurity-rich mother liquor.
-
Dry the cake under vacuum with a nitrogen sweep at a controlled temperature (e.g., 40-50 °C) until residual solvents are within specification as determined by GC analysis.
-
References
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
- Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation.
- Hydroxylamine synthesis by oxid
- Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines.
- Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines.
- Hydroxydiphenylamine synthesis
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Analytical Methods. Agency for Toxic Substances and Disease Registry.
- The explosion at Concept Sciences: Hazards of hydroxylamine. Request PDF.
- Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone.
- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy.
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed.
- Scale Up Safety. Stanford Environmental Health & Safety.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.
- Challenges of scaling up chemical processes (based on real life experiences). International Conference and Exhibition on Petrochemistry & Chemical Engineering.
- What are issues/things to consider when scaling up reactions
- How to deal with scale-up challenges of Chemistry?. Prime Scholars.
- Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA.
- N-(2,4-Dichlorobenzyl)hydroxylamine. BLD Pharm.
- Hydroxylamine purification via cation exchange.
- Hydroxylamine. Wikipedia.
- This compound. Crysdot LLC.
- This compound. Sigma-Aldrich.
- 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. PubChem.
- Process for the synthesis of a N,N-dialkyl-hydroxylamine.
- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- O-(2,4-Dichlorobenzyl)hydroxylamine. PubChem.
- Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
- Process for the preparation of N,N-dihydrocarbylhydroxylamines.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- In silico study on the mechanism of formation of hydrazine and nitrogen in the reactions of excess hydroxylamine with 2,4-dinitrophenyl diethyl phosphate. New Journal of Chemistry (RSC Publishing).
- Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
- Thermal stability of nitrobenzyl halogenides.
- Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry (RSC Publishing).
- Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate.
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Technical Support Center: Purification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Welcome to the technical support center for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for preparing symmetrically substituted N,N-dihydrocarbylhydroxylamines involves the reaction of an aldehyde with hydroxylamine hydrochloride.[1] Potential impurities may include:
-
Unreacted Starting Materials: Residual 2,4-dichlorobenzaldehyde and hydroxylamine.
-
Side-Products: Imines or oximes formed from the reaction of the aldehyde and hydroxylamine.
-
Over-alkylation Products: Tertiary amines formed if the reaction conditions are not carefully controlled.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Q2: My crude this compound is an oil, but I expected a solid. What should I do?
A2: While some sources describe the purified compound as a solid, it is not uncommon for crude products to be oils due to the presence of impurities that depress the melting point. The first step is to attempt to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal if one is available. If these methods are unsuccessful, it is likely that a purification step is necessary to remove the impurities preventing crystallization.
Q3: What is the general stability of N,N-disubstituted hydroxylamines like this compound?
A3: N,N-disubstituted hydroxylamines can be sensitive to air and may oxidize over time.[2] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize degradation. Neutral or alkaline solutions of hydroxylamines can be unstable and decompose.[3] For long-term storage, converting the hydroxylamine to a more stable salt, such as the hydrochloride salt, is a common strategy.[4]
Troubleshooting Purification Challenges
This section provides detailed protocols and the scientific rationale behind them to address specific purification issues.
Issue 1: Persistent Oily Product That Fails to Crystallize
Question: I've attempted to purify my this compound by recrystallization, but it remains an oil even after cooling. What purification strategy should I try next?
Answer: When direct crystallization fails, it indicates the presence of significant impurities. A highly effective strategy is to convert the hydroxylamine into its hydrochloride salt, which often has different solubility properties, allowing for the removal of non-basic organic impurities.
Caption: Workflow for purification via hydrochloride salt formation.
Detailed Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oily this compound in a suitable organic solvent like dichloromethane or diethyl ether.
-
Cooling: Cool the solution in an ice bath to between 0 and 10°C.
-
Acidification: Slowly bubble dry hydrogen chloride (HCl) gas through the cooled solution while stirring. Monitor the pH of the solution using moist pH paper, stopping when the pH is approximately 2.
-
Precipitation and Isolation: The this compound hydrochloride should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold dichloromethane or diethyl ether to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified hydrochloride salt under vacuum.
Causality: The conversion to a hydrochloride salt drastically increases the polarity of the molecule.[5] Many organic impurities, which are typically less polar, will remain in the organic solvent while the polar salt precipitates.[5] This allows for a simple and effective separation. The free base can be regenerated by treating the salt with a mild base if required for subsequent reactions.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I am using flash column chromatography to purify my product, but an impurity consistently co-elutes with it. How can I improve the separation?
Answer: Co-elution in flash chromatography is a common issue when the polarity of the desired compound and the impurity are very similar.[5] To overcome this, you can either modify the chromatographic conditions or alter the chemical nature of your compound to change its polarity, as described in the salt formation strategy above.
| Parameter | Recommended Adjustment | Rationale |
| Solvent System | Systematically vary the solvent system. A common starting point for hydroxylamine derivatives is a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate).[5] | Changing the solvent system alters the interactions of the compounds with the stationary phase, which can lead to better separation. |
| Stationary Phase | Consider using a different stationary phase. If you are using silica gel, you could try alumina or a reverse-phase C18 column. | Different stationary phases offer different selectivities based on the chemical properties of the analytes. |
| Derivatization | For analytical purposes to identify the impurity, derivatization with a chromophore-containing reagent can be useful for UV-based detection.[5][6] | This can help in confirming the presence of the hydroxylamine functionality and distinguishing it from impurities that do not react with the derivatizing agent. |
Caption: Logical workflow for troubleshooting co-elution in flash chromatography.
Issue 3: Low Yield After Recrystallization
Question: I have successfully recrystallized my this compound, but the yield is very low. How can I improve it?
Answer: Low yield during recrystallization is often due to using an excessive amount of solvent or cooling the solution too quickly. The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[7][8]
Detailed Protocol: Optimizing Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[7][9] Ethanol or a mixture of ethanol and water is often a good starting point for similar compounds.
-
Minimal Solvent Usage: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent, just enough to cover the solid.[7]
-
Heating and Dissolution: Gently heat the mixture while stirring. Add small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent.[7][10]
-
Slow Cooling: Once the solid is dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[9]
-
Ice Bath: After the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Causality: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated as it cools, leading to a higher recovery of the purified crystals. Slow cooling allows for the formation of a more ordered crystal lattice, which tends to exclude impurities.[9]
Analytical Methods for Purity Assessment
To validate the purity of your this compound, a combination of analytical techniques is recommended.
| Analytical Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. | A reverse-phase C18 column is commonly used.[6][11] UV detection is suitable for this compound due to the presence of aromatic rings.[12] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Can be coupled with HPLC (LC-MS) for definitive identification of the main peak and any impurities.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the compound. | ¹H and ¹³C NMR will provide detailed structural information. |
References
- BenchChem. (n.d.). Challenges in the purification of O-Decylhydroxylamine derivatives.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ACS Omega. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Publications.
- Google Patents. (n.d.). CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate.
- ResearchGate. (2019). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT.
- Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique.
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- European Patent Office. (2003). Preparation and purification of hydroxylamine stabilizers - EP 1431276 A1.
- YouTube. (2020). Recrystallization.
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- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- BLD Pharm. (n.d.). N-(2,4-Dichlorobenzyl)hydroxylamine.
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- Organic Syntheses Procedure. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions.
- Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing?.
- Google Patents. (n.d.). US4166842A - Hydroxylamine purification via liquid/liquid extraction.
- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde.
- Organic Syntheses Procedure. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
- Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation.
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- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of 2,4-Dichlorobenzyl Alcohol in Aqueous Solutions.
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Validation & Comparative
A Comparative Guide to N,N-Bis(2,4-dichlorobenzyl)hydroxylamine and Other Substituted Hydroxylamines in Drug Discovery
This guide provides an in-depth technical comparison of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine with other classes of substituted hydroxylamines. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced roles these compounds play as bioisosteres, enzyme inhibitors, and therapeutic agents. We will explore the causal relationships between chemical structure, physicochemical properties, and biological activity, supported by experimental data and detailed protocols.
Introduction: The Resurgence of the Hydroxylamine Moiety
Historically underrepresented in medicinal chemistry, the hydroxylamine functional group (-NHOH) is gaining significant attention.[1] Its unique electronic and structural properties make it a versatile scaffold for developing novel therapeutics. Substituted hydroxylamines can act as bioisosteric replacements for more common functional groups like amines or ethers, offering a powerful tool to modulate key drug-like properties such as lipophilicity, metabolic stability, and plasma protein binding.[2] This guide focuses on N,N-disubstituted hydroxylamines, with a specific emphasis on this compound, comparing its projected performance against other substituted analogues based on established structure-activity relationships.
Section 1: The Landscape of Substituted Hydroxylamines
Substituted hydroxylamines can be broadly categorized based on the substitution pattern on the nitrogen and oxygen atoms. This structural diversity is key to their wide range of chemical properties and biological activities.
Caption: Hierarchical classification of hydroxylamine derivatives.
The substitution pattern dictates fundamental properties:
-
Basicity: Hydroxylamines are weak bases. For instance, the pKa of hydroxylamine's conjugate acid is approximately 5.9-6.0.[1][3] This low basicity, compared to amines, ensures that at physiological pH (7.4), they are largely unprotonated, which can be advantageous for cell membrane permeability.
-
Bond Dissociation Enthalpy (BDE): The O-H bond in N-substituted hydroxylamines is relatively weak (around 70 kcal/mol for dialkyl versions), making them effective radical scavengers.[4] This property is the basis for their activity as inhibitors of enzymes that rely on radical chemistry, such as ribonucleotide reductase (RNR).[5][6]
-
Lipophilicity: The N,N,O-trisubstituted hydroxylamine moiety has been shown to reduce lipophilicity (logP) to a degree similar to a tertiary amine, but with a significantly higher distribution coefficient at pH 7.4 (logD₇.₄) due to its lower basicity.[2]
Section 2: Profile of this compound
This compound is an N,N-disubstituted hydroxylamine featuring two bulky, electron-withdrawing 2,4-dichlorobenzyl groups.
Structure:
-
Chemical Formula: C₁₄H₁₁Cl₄NO[7]
-
Molecular Weight: 351.06 g/mol [8]
-
Synonyms: 2,4-dichloro-1-{[(2,4-dichlorobenzyl)(hydroxy)amino]methyl}benzene[8]
Analysis of Structural Features:
-
N,N-Disubstitution: As a secondary hydroxylamine, it is susceptible to degradation into nitrones when exposed to air over time.[3] The two benzyl groups provide significant steric hindrance around the nitrogen atom.
-
Dichlorobenzyl Groups: The chlorine atoms are strongly electron-withdrawing. This electronic effect is expected to influence the stability of the corresponding N-oxyl radical that would form upon donation of the hydroxyl hydrogen atom. Electron-withdrawing groups can destabilize the resulting radical, potentially increasing the O-H BDE and decreasing its efficacy as a radical scavenger compared to analogues with electron-donating groups.[5][6]
-
Steric Bulk: The two large benzyl groups may influence receptor binding, potentially offering selectivity for enzymes with large active sites while preventing interaction with others.
Section 3: Comparative Analysis with Other Substituted Hydroxylamines
The unique features of this compound can be best understood by comparing its projected properties to other well-studied classes of hydroxylamines.
Physicochemical and Biological Property Comparison
| Property / Class | N,N-Dialkyl Hydroxylamines | N-Aryl, N-Alkyl Hydroxylamines | N,N,O-Trisubstituted Hydroxylamines | This compound (Projected) |
| Example Structure | N,N-Diethylhydroxylamine | N-Phenyl-N-methylhydroxylamine | O-Methyl-N,N-dibenzylhydroxylamine | C₁₄H₁₁Cl₄NO |
| Primary Application | Radical scavengers, oxidation catalysts.[4] | Synthetic intermediates. | Bioisosteric replacement for ethers and amines.[2] | Potential enzyme inhibitor, synthetic intermediate. |
| LogP | Low to Moderate | Moderate | Moderate to High (tunable) | High (due to 4 Cl and 2 phenyl rings) |
| Basicity (pKa) | ~6.0 | Lower than dialkyl due to aryl group resonance. | Very low (non-basic). | Lower than dialkyl (projected, due to inductive effects). |
| O-H BDE (kcal/mol) | ~70[4] | ~70-75 | N/A (O-substituted) | >70 (projected, due to electron-withdrawing groups).[6] |
| Metabolic Stability | Variable, potential for N-dealkylation. | Potential for ring hydroxylation. | Can improve metabolic stability vs. ether analogues.[2] | Likely high due to steric shielding and halogenation. |
| Key Advantage | Simple structure, effective radical trapping. | Tunable electronics via aryl substitution. | Excellent for modulating ADME properties, metabolically stable.[2] | High lipophilicity for CNS penetration (potential), high metabolic stability (projected). |
| Key Disadvantage | Potential for over-oxidation, instability. | Can be more complex to synthesize. | Synthesis can be challenging.[1] | High lipophilicity may lead to poor solubility; reduced radical scavenging activity (projected). |
Causality Behind Performance Differences
-
Radical Scavenging Activity: The primary mechanism for the antibacterial activity of many N-substituted hydroxylamines is the inhibition of ribonucleotide reductase (RNR) through radical scavenging.[5][6] While N,N-dialkyl hydroxylamines are effective at this, the electron-withdrawing nature of the dichlorobenzyl groups in our target molecule likely increases the O-H BDE. This makes hydrogen atom abstraction less favorable, suggesting it may be a weaker RNR inhibitor compared to analogues with electron-donating substituents.[6] However, this does not preclude other mechanisms of action.
-
ADME Properties: The work by Crich and colleagues on N,N,O-trisubstituted hydroxylamines demonstrated their utility in fine-tuning ADME properties.[2] While our target molecule is not O-substituted, its high degree of halogenation and large size suggest a high LogP value. This could enhance permeability across the blood-brain barrier, a desirable trait for CNS drug candidates.[9] Conversely, high lipophilicity can lead to issues with aqueous solubility and non-specific protein binding.
-
Metabolic Stability: The replacement of a C-H bond with a C-Cl bond often blocks sites of oxidative metabolism. Furthermore, the steric bulk around the hydroxylamine nitrogen could shield it from metabolic enzymes. Therefore, this compound is projected to have higher metabolic stability compared to simpler N,N-dialkyl hydroxylamines.
Section 4: Key Experimental Protocols
To ensure trustworthiness and provide actionable guidance, this section details foundational experimental workflows for the synthesis and evaluation of N,N-disubstituted hydroxylamines.
Protocol 1: Synthesis of N,N-Disubstituted Hydroxylamines via Oxidation of Secondary Amines
This protocol describes a general method for synthesizing N,N-dialkylhydroxylamines, which could be adapted for the synthesis of the target compound from bis(2,4-dichlorobenzyl)amine. The choice of a mild oxidant like urea-hydrogen peroxide (UHP) in a fluorinated alcohol solvent is critical to prevent overoxidation to the corresponding nitrone.[10]
Caption: General workflow for the oxidation of secondary amines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in 2,2,2-trifluoroethanol (TFE). The use of TFE as a solvent is key as it promotes the desired oxidation while minimizing side reactions.[10]
-
Oxidant Addition: Add urea-hydrogen peroxide (UHP, ~1.0-1.2 eq) to the solution in portions at room temperature. UHP is a safe and solid source of hydrogen peroxide, simplifying handling.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N,N-disubstituted hydroxylamine.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol provides a self-validating system to assess the biological activity of a synthesized hydroxylamine derivative by measuring its effect on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test hydroxylamine (e.g., this compound) in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
This compound represents a structurally distinct entity within the broader class of substituted hydroxylamines. While its bulky, electron-withdrawing groups may temper its potential as a classical radical-scavenging RNR inhibitor, they confer properties—namely high projected lipophilicity and metabolic stability—that could be highly advantageous in specific therapeutic contexts, such as developing agents for central nervous system disorders.
In contrast, simpler N,N-dialkyl hydroxylamines remain excellent scaffolds for applications where radical scavenging is the primary goal, such as in the development of novel antibacterial agents.[5] Meanwhile, the N,N,O-trisubstituted hydroxylamines offer an elegant and proven strategy for bioisosteric replacement to optimize the ADME profiles of drug candidates.[2]
The choice of which hydroxylamine scaffold to pursue is therefore not a matter of universal superiority, but of strategic alignment with the desired therapeutic objective and target product profile. Further empirical investigation into the biological activities of this compound is warranted to validate these projections and fully uncover its potential in drug discovery.
References
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Hill, J., Hettikankanamalage, A. A., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2736. [Link][1][11]
-
Hill, J., Hettikankanamalage, A. A., Ward, A., & Crich, D. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 762–768. [Link][2]
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Giménez-Dejoz, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18366–18376. [Link][5]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines and related compounds. Organic Chemistry Portal. [Link][12]
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Giménez-Dejoz, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18366–18376. [Link][6]
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Sabir, S., Kumar, G., & Jat, J. L. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 16(14), 2459–2476. [Link]
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Crich, D., & Brebion, F. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters, 18(9), 2036–2039. [Link][13]
-
Amorati, R., et al. (2003). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry, 68(5), 1747–1754. [Link][4]
-
Riederer, M., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724–728. [Link][14]
-
Jones, L. W., & Major, R. T. (1930). SUBSTITUTED O-ALKYL HYDROXYLAMINES CHEMICALLY RELATED TO MEDICINALLY VALUABLE AMINES. Journal of the American Chemical Society, 52(2), 669–679. [Link][15]
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Crich, D., & Brebion, F. (2016). Synthesis of N,N,O‑Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O‑Acyl N,N‑Disubstituted Hydrox. ElectronicsAndBooks. [Link]
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Beauchemin, A. M., et al. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [Link][10]
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ResearchGate. (n.d.). Hydroxylamine derivatives used for electrophilic amination reactions. ResearchGate. [Link][16]
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Crich, D., et al. (2022). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Journal of the American Chemical Society, 144(49), 22467–22476. [Link][9]
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PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. PubChem. [Link][7]
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Comparative Reactivity of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Abstract
N,N-disubstituted hydroxylamines are a pivotal class of molecules in organic synthesis and medicinal chemistry, serving as precursors to nitrones, sources for amination reactions, and as unique bioisosteres. This guide provides a detailed comparative analysis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a structurally distinct member of this family. Due to the limited specific literature on this compound, this document leverages established principles of physical organic chemistry and extensive data from related analogues to forecast its reactivity profile. We will objectively compare its anticipated performance against two key benchmarks: the non-halogenated N,N-dibenzylhydroxylamine and the sterically unhindered N,N-diethylhydroxylamine. This analysis, supported by proposed experimental protocols and mechanistic insights, offers a predictive framework for researchers aiming to incorporate this unique reagent into their synthetic or drug discovery programs.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₁Cl₄NO, is a symmetrically substituted hydroxylamine.[1] Its structure is characterized by two key features that dictate its chemical behavior:
-
Significant Steric Hindrance: The two bulky 2,4-dichlorobenzyl groups flanking the nitrogen atom create a sterically congested environment. This bulk is expected to impede the approach of reagents to the nitrogen and oxygen centers, thereby modulating reaction rates.
-
Strong Electronic Effects: The presence of four electron-withdrawing chlorine atoms across the two phenyl rings significantly reduces the electron density of the entire molecule. This inductive effect lowers the basicity and nucleophilicity of the nitrogen and oxygen atoms, influencing the molecule's stability and reaction pathways.
Understanding the interplay of these steric and electronic factors is crucial for predicting its reactivity relative to other widely used hydroxylamines.
The Reactivity Landscape: Foundational Reactions of N,N-Disubstituted Hydroxylamines
The chemistry of N,N-disubstituted hydroxylamines is rich and versatile. The primary reaction pathways, which serve as a basis for our comparison, include oxidation, N-O bond cleavage, and nucleophilic attack.
Figure 1: General reaction pathways for N,N-disubstituted hydroxylamines.
One of the most common transformations is the oxidation of N,N-disubstituted hydroxylamines to form nitrones, which are valuable 1,3-dipoles for cycloaddition reactions.[2][3] Reagents like hypervalent iodine compounds (e.g., IBX) or manganese dioxide (MnO₂) are often employed for this purpose.[2][3] Conversely, the N-O bond is susceptible to reductive cleavage, yielding the corresponding secondary amine. These molecules can also act as nucleophiles, although their reactivity is weaker than that of corresponding amines.
Comparative Analysis: Predicting Reactivity
To construct a clear reactivity profile, we compare this compound (DCBHA) with two structural analogues: N,N-dibenzylhydroxylamine (DBHA), which isolates the electronic effect, and N,N-diethylhydroxylamine (DEHA), which isolates the steric effect.
Benchmarking Reactivity: DCBHA vs. Analogues
| Feature | N,N-Diethylhydroxylamine (DEHA) | N,N-Dibenzylhydroxylamine (DBHA) | This compound (DCBHA) | Causality & Predicted Outcome |
| Steric Hindrance | Low | Moderate | High | The bulky dichlorobenzyl groups in DCBHA will significantly slow reaction rates at both N and O centers compared to DEHA and DBHA. |
| Nitrogen Basicity (pKa of conjugate acid) | High (pKa ~8) | Moderate (pKa ~6-7) | Very Low (Predicted pKa < 5) | The four electron-withdrawing Cl atoms in DCBHA drastically reduce nitrogen's ability to accept a proton, making it a much weaker base than its analogues. |
| Nucleophilicity | High | Moderate | Very Low | A combination of high steric hindrance and low electron density makes DCBHA a poor nucleophile. O-alkylation would likely require very strong bases and reactive electrophiles.[4] |
| Susceptibility to Oxidation | High | Moderate | Low | Oxidation involves removal of electron density. The already electron-poor nature of DCBHA will make it more resistant to oxidation, likely requiring stronger oxidants or harsher conditions (e.g., higher temperatures, longer reaction times) than DEHA or DBHA. |
| N-O Bond Strength | Standard | Standard | Strengthened (Predicted) | The inductive electron withdrawal by the chloro-substituted rings is expected to stabilize and strengthen the N-O sigma bond, making reductive cleavage more difficult. |
Discussion of Predicted Reactivity
The analysis strongly suggests that This compound is a significantly less reactive and more stable hydroxylamine derivative compared to its common counterparts.
-
Versus N,N-Dibenzylhydroxylamine (DBHA): The primary difference is electronic. The four chlorine atoms make DCBHA a much poorer nucleophile and weaker base. Any reaction where the hydroxylamine acts as a nucleophile or base will be substantially slower for DCBHA. Its oxidation potential will be higher (i.e., it is harder to oxidize).
-
Versus N,N-Diethylhydroxylamine (DEHA): Here, both steric and electronic factors disfavor the reactivity of DCBHA. While DEHA is a small, reactive nucleophile, DCBHA is a large, electron-poor, and sterically shielded molecule. This makes direct comparisons in reactivity stark; reactions that proceed smoothly for DEHA may not occur at all for DCBHA under similar conditions.
Proposed Experimental Protocols & Methodologies
The following protocols are proposed to empirically test the predicted reactivity. They are designed as self-validating systems, with clear success metrics and rationales for the chosen conditions.
Experiment 1: Oxidation to the Corresponding Nitrone
This experiment aims to assess the susceptibility of DCBHA to oxidation, a cornerstone reaction for hydroxylamines.[2] Due to its predicted stability, a potent oxidant, 2-Iodoxybenzoic acid (IBX), is selected.
Causality Behind Experimental Choices:
-
Reagent: IBX is chosen over milder reagents like MnO₂ because the electron-deficient nature of DCBHA requires a stronger oxidizing agent.[2]
-
Solvent: Ethyl acetate is a moderately polar solvent that should solubilize the starting material without interfering with the oxidation.
-
Temperature: The reaction is initiated at room temperature but may require heating to overcome the high activation energy expected for this substrate.
-
Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the disappearance of the starting material and the appearance of the more polar nitrone product.
Protocol:
-
To a stirred solution of this compound (1.0 mmol, 351.06 mg) in ethyl acetate (10 mL), add IBX (1.2 mmol, 336 mg).
-
Stir the suspension at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The nitrone product should have a lower Rf value than the starting hydroxylamine.
-
If no reaction is observed, heat the mixture to 50 °C and continue monitoring for an additional 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the insoluble byproduct (2-iodobenzoic acid).
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the proposed oxidation of DCBHA.
Experiment 2: Attempted O-Alkylation
This experiment tests the nucleophilicity of the oxygen atom in DCBHA. A strong base (NaH) and a reactive electrophile (benzyl bromide) are used to maximize the chance of success.[4]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base required to deprotonate the weakly acidic hydroxyl group of the electron-poor DCBHA.
-
Electrophile: Benzyl bromide is a highly reactive alkylating agent.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a standard polar aprotic solvent for reactions involving NaH.
Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 mmol, 351.06 mg) in anhydrous THF (5 mL).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.2 mmol, 0.14 mL) dropwise.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion (or after 24 hours), cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Potential Applications in Drug Discovery & Synthesis
Despite its predicted low reactivity, the unique properties of this compound could be advantageous in specific contexts:
-
Robust Precursor: Its high stability could make it an excellent, storable precursor for the corresponding nitrone, which could then be generated in situ under forcing conditions for subsequent reactions.
-
Bioisostere with High Metabolic Stability: In medicinal chemistry, the hydroxylamine moiety is being explored as a bioisosteric replacement for ethers and amines.[5] The electron-withdrawing groups and steric bulk in DCBHA would likely confer high resistance to oxidative metabolism, a desirable trait in drug candidates.[6] Its low basicity would also prevent undesirable protonation at physiological pH, which can negatively impact cell permeability and target engagement.
Conclusion
This compound presents a unique reactivity profile dominated by high steric hindrance and strong electron-withdrawing effects. Our comparative analysis predicts that it is a highly stable and unreactive analogue within the N,N-disubstituted hydroxylamine family. It is expected to be a poor nucleophile and resistant to oxidation, requiring more vigorous conditions than its non-halogenated or less hindered counterparts. While this low reactivity may limit its use in certain standard transformations, its inherent stability could be leveraged in applications requiring robust precursors or in medicinal chemistry programs seeking metabolically stable bioisosteres. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions.
References
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Sabir, S., Kumar, G., & Jat, J. L. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 16(18), 3314-3327. [Link][7]
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Cramer, N. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816. [Link][8]
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Matassini, C., Parmeggiani, C., Cardona, F., & Goti, A. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. Organic Letters, 19(17), 4484–4487. [Link][2]
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Patel, P., & Chang, S. (2016). N-Substituted Hydroxylamines as Synthetically Versatile Amino Sources in the Iridium-Catalyzed Mild C–H Amidation Reaction. Organic Letters, 18(15), 3842–3845. [Link][9]
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Hill, J., & Crich, D. (2021). Trisubstituted hydroxylamines: From reaction discovery to drug design. American Chemical Society. [Link][6]
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MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link][10]
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Hill, J., Hettikankanamalage, A. A., & Crich, D. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 825–831. [Link][5]
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MDPI. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
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Matassini, C., & Cardona, F. (2020). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA, 74(5), 365-371. [Link][3]
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Organic Letters. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. ACS Publications. [Link][11]
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Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. [Link]
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Sciencemadness.org. (2018). Hydroxylamine alternatives or synthesis. Sciencemadness.org. [Link]
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PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. National Center for Biotechnology Information. [Link][1]
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ResearchGate. (2011). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. ResearchGate. [Link]
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Crysdot LLC. (n.d.). This compound. Crysdot LLC. [Link]
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Morandi, B. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link][12]
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A Definitive Guide to the Structural Validation of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques for the structural validation of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Critical Importance of Structural Validation
This compound, with its distinct arrangement of substituted benzyl groups and a central hydroxylamine moiety, presents a unique analytical challenge. The potential for isomeric impurities and the inherent reactivity of the N-O bond necessitate a multi-faceted validation strategy. An error in structural assignment can have cascading effects, leading to misinterpreted biological data and wasted resources in the drug discovery pipeline. This guide, therefore, emphasizes a holistic approach, integrating data from multiple analytical platforms to build an unshakeable structural proof.
A Comparative Overview of Key Analytical Techniques
The structural validation of this compound relies on a synergistic application of several powerful analytical techniques. While each method provides a unique piece of the structural puzzle, their combined interpretation leads to a comprehensive and definitive characterization.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry | High resolution, non-destructive, provides detailed information on proton-proton coupling | Can be complex to interpret, solvent choice is critical |
| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment of each carbon atom | Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR | Lower sensitivity than ¹H NMR, requires longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high-resolution MS | Isomers may not be distinguishable, "hard" ionization techniques can lead to loss of the molecular ion peak |
| X-ray Crystallography | Absolute 3D molecular structure | Unambiguous determination of atomic positions and stereochemistry | Requires a suitable single crystal, which can be challenging to grow |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundation of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Causality of Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and minimal interference in the spectrum. The selection of a high-field instrument (e.g., 400 MHz or higher) is crucial for achieving better signal dispersion and resolving complex splitting patterns, which is particularly important for the aromatic regions of this compound.
Expected ¹H NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | d | 2H | Ar-H (ortho to CH₂) | Deshielded by both the chlorine atom and the electron-withdrawing nature of the benzyl group. |
| ~7.25 | dd | 2H | Ar-H (para to CH₂) | Influenced by two adjacent chlorine atoms. |
| ~7.15 | d | 2H | Ar-H (meta to CH₂) | Least deshielded of the aromatic protons. |
| ~4.10 | s | 4H | -CH ₂-N- | Protons on the benzylic carbons, appearing as a singlet due to the absence of adjacent protons. |
| ~6.50 | br s | 1H | -N-OH | The hydroxyl proton is typically broad and its chemical shift can vary depending on concentration and solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Causality of Experimental Choices: ¹³C NMR is essential for confirming the number of unique carbon environments in the molecule. A proton-decoupled experiment is standard practice to simplify the spectrum to a series of singlets, where each peak corresponds to a distinct carbon atom.
Expected ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135-140 | Quaternary Ar-C | Aromatic carbons attached to the benzyl group and chlorine atoms. |
| ~127-132 | Tertiary Ar-C H | Aromatic carbons bearing a hydrogen atom. |
| ~55-60 | -C H₂-N- | Benzylic carbons, shifted downfield due to the attached nitrogen. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A significantly larger number of scans and a longer relaxation delay are necessary to obtain a good spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural clues.
Causality of Experimental Choices: Electron Ionization (EI) is a common "hard" ionization technique that provides detailed fragmentation patterns, which can be invaluable for structural elucidation. However, it can sometimes lead to the absence of a clear molecular ion peak. In such cases, a "soft" ionization technique like Electrospray Ionization (ESI) would be a better alternative to confirm the molecular weight.
Expected Mass Spectrum of this compound (EI):
The molecular formula of this compound is C₁₄H₁₁Cl₄NO, with a monoisotopic mass of approximately 348.96 g/mol .[1]
| m/z | Proposed Fragment | Rationale |
| 349 [M]⁺ | [C₁₄H₁₁Cl₄NO]⁺ | Molecular ion peak. The presence of four chlorine atoms will result in a characteristic isotopic pattern. |
| 159 | [C₇H₅Cl₂]⁺ | Cleavage of the C-N bond, forming the stable 2,4-dichlorobenzyl cation. This is expected to be a major fragment. |
| 124 | [C₆H₃Cl]⁺ | Loss of a chlorine atom from the benzyl fragment. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
X-ray Crystallography: The Ultimate Structural Confirmation
For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard.
Causality of Experimental Choices: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allow for slow evaporation.
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (to minimize thermal motion) and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then used to solve the structure, and the atomic positions and thermal parameters are refined to obtain the final, precise molecular structure.
Workflow and Data Integration for Unambiguous Validation
A robust validation of the structure of this compound requires the integration of data from all the aforementioned techniques. The following workflow illustrates this synergistic approach.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is a meticulous process that demands a multi-pronged analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can achieve an unequivocal confirmation of the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of accurate and reliable chemical characterization, thereby upholding the principles of scientific integrity in drug discovery and development.
References
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
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Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. ACS Publications. [Link]
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Interpretation of mass spectra. University of Konstanz. [Link]
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NMR Spectroscopy – An Easy Introduction. Chemistry Steps. [Link]
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Solving NMR Structures Step by Step. University of Puget Sound. [Link]
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2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. PubChem. [Link]
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Crystallization and preliminary X-ray crystallographic analysis of a new crystal form of hydroxylamine oxidoreductase from Nitrosomonas europaea. National Institutes of Health. [Link]
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A Technical Guide to the Biological Activity Screening of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the challenges of therapeutic resistance and the need for more targeted pharmacological interventions. Among the myriad of molecular frameworks, hydroxylamine derivatives have garnered significant attention for their diverse biological activities. This guide provides an in-depth technical comparison and screening protocols for a specific subclass: N,N-Bis(2,4-dichlorobenzyl)hydroxylamine derivatives. As a senior application scientist, the following content is synthesized from experimental data and established scientific principles to offer a comprehensive resource for researchers in the field.
Introduction to this compound Derivatives: A Scaffold of Potential
The this compound scaffold is characterized by a central hydroxylamine core (–N(OH)–) symmetrically substituted with two 2,4-dichlorobenzyl groups. The presence of the dichlorinated phenyl rings suggests potential for significant biological interactions, as halogenated aromatic moieties are common in many approved drugs due to their ability to modulate pharmacokinetic and pharmacodynamic properties. Hydroxylamine and its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[1]
The core hypothesis is that the unique electronic and steric properties conferred by the dual 2,4-dichlorobenzyl substitutions could lead to compounds with novel mechanisms of action or improved potency against various biological targets. This guide will delve into the screening methodologies to uncover and validate these potential activities.
Comparative Analysis of Biological Activity: A Case Study of a Close Structural Analog
Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, a study on structurally related oxime derivatives provides a compelling case for the potential of this chemical class. Specifically, the compound 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, which shares the O-(2,4-dichlorobenzyl)hydroxylamine motif, has demonstrated significant antibacterial activity.[2]
Antibacterial Activity
In a study focused on the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis, the aforementioned oxime derivative (referred to as Compound 44 in the study) exhibited potent antibacterial effects.[2] A comparative summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains is presented below.
| Bacterial Strain | Compound 44 MIC (µg/mL)[2] |
| Escherichia coli | 3.13 - 6.25 |
| Pseudomonas aeruginosa | 3.13 - 6.25 |
| Pseudomonas fluorescens | 3.13 - 6.25 |
| Bacillus subtilis | 3.13 - 6.25 |
| Staphylococcus aureus | 3.13 - 6.25 |
| Enterococcus faecalis | 3.13 - 6.25 |
The broad-spectrum activity of this analog against both Gram-positive and Gram-negative bacteria is noteworthy. The study also revealed that this compound inhibits E. coli FabH with an IC50 value of 1.7 µM, suggesting a clear molecular target.[2] This provides a strong rationale for synthesizing and screening this compound derivatives against a panel of pathogenic bacteria.
Proposed Screening Protocols for this compound Derivatives
Given the therapeutic potential of the hydroxylamine scaffold, a systematic screening approach is crucial. The following are detailed protocols for assessing the antibacterial, antifungal, and anticancer activities of novel this compound derivatives.
Antibacterial Activity Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of clinically relevant bacteria.
Methodology: Broth Microdilution Assay
This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa) on appropriate agar plates and incubate overnight at 37°C.
-
Select 3-5 isolated colonies and inoculate into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Diagram of Antibacterial Screening Workflow
Caption: Workflow for antibacterial MIC determination.
Anticancer Activity Screening
Objective: To evaluate the cytotoxic effects of the derivatives on various cancer cell lines and determine their IC50 values.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Diagram of Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer cytotoxicity testing.
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound derivatives can be modulated by systematic structural modifications. The principles of Structure-Activity Relationship (SAR) can guide the design of more potent and selective analogs.[3][4]
Key Areas for Modification and Exploration:
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl rings can significantly impact activity. Exploring different halogen substitutions (e.g., fluorine, bromine) or introducing electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions of the molecule.
-
Benzyl Group Modifications: Replacing the benzyl groups with other aryl or alkyl moieties can probe the steric and hydrophobic requirements of the binding site.
-
Hydroxylamine Core: While the core is defining for this class, derivatization of the hydroxyl group (e.g., O-alkylation) could be explored to modulate physicochemical properties such as lipophilicity and metabolic stability.[5]
Diagram of SAR Exploration
Caption: Structure-Activity Relationship (SAR) exploration strategy.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The demonstrated antibacterial activity of a close structural analog provides a strong impetus for the synthesis and comprehensive biological screening of this class of compounds. By employing systematic screening protocols and guided by the principles of SAR, researchers can effectively explore the therapeutic potential of these derivatives in the fields of infectious diseases and oncology. This guide serves as a foundational resource to facilitate these endeavors, promoting a scientifically rigorous and efficient approach to drug discovery.
References
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Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. Available at: [Link]
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Biologic activity of hydroxylamine: a review. PubMed. Available at: [Link]
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Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. Available at: [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available at: [Link]
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Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. Available at: [Link]
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A Comparative Guide for Researchers: N,N-Bis(2,4-dichlorobenzyl)hydroxylamine and N-Monosubstituted Hydroxylamines
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a detailed comparison of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a disubstituted hydroxylamine, with the broader class of N-monosubstituted hydroxylamines. By examining their synthesis, reactivity, stability, and applications, this document aims to equip you with the necessary insights to make informed decisions for your research endeavors.
Introduction: A Tale of Two Hydroxylamines
Hydroxylamines (R-NH-OH or R₂N-OH) are a versatile class of compounds that serve as crucial intermediates and reagents in organic synthesis and medicinal chemistry. Their utility stems from the nucleophilic nitrogen and the reactive N-O bond. The degree of substitution on the nitrogen atom—monosubstituted versus disubstituted—profoundly influences their chemical behavior and potential applications.
This compound is a specific example of a symmetrically N,N-disubstituted hydroxylamine, characterized by the presence of two bulky, electron-withdrawing 2,4-dichlorobenzyl groups. In contrast, N-monosubstituted hydroxylamines (R-NH-OH) represent a broader category where a single organic substituent is attached to the nitrogen atom. This fundamental structural difference dictates their steric and electronic properties, leading to distinct reactivity profiles.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of hydroxylamines are critical determinants of their handling, reactivity, and biological activity. The following table summarizes key physicochemical parameters for this compound and representative N-monosubstituted hydroxylamines.
| Property | This compound | N-Benzylhydroxylamine | N-Methylhydroxylamine | N-Ethylhydroxylamine | N-Isopropylhydroxylamine |
| CAS Number | 51850-95-4[1] | 29601-98-7 (HCl salt)[2] | 593-77-1[3] | 624-81-7[4] | 5080-22-8[5] |
| Molecular Formula | C₁₄H₁₁Cl₄NO[1] | C₇H₉NO[2] | CH₅NO[3] | C₂H₇NO[4] | C₃H₉NO[5] |
| Molecular Weight | 351.0 g/mol [1] | 123.15 g/mol [1] | 47.057 g/mol [3] | 61.08 g/mol [4] | 75.11 g/mol [5] |
| Melting Point (°C) | Not available | 108-110 (HCl salt)[2] | 38.5[3] | 59.5 (rough estimate)[4] | 159-160 (dec.)[5] |
| Boiling Point (°C) | Not available | Not available | 115[3] | 97.91 (rough estimate)[4] | 104.9[5] |
| pKa | Not available | Not available | 5.96 | Not available | 14.14 (Predicted)[3] |
| LogP (Computed) | 5.3[1] | 1.2[1] | -1.2 | Not available | 0.40[6] |
| Solubility | Not available | Soluble in DMSO, slightly soluble in ethyl acetate and methanol (HCl salt)[2] | Soluble in water | Soluble in water | Soluble in water[5] |
Key Insights from Physicochemical Data:
-
Steric Hindrance: The two bulky 2,4-dichlorobenzyl groups in this compound create significant steric congestion around the nitrogen and oxygen atoms. This is a critical factor influencing its reactivity, as we will explore later.
-
Lipophilicity: The computed LogP value of this compound is significantly higher than that of the examined N-monosubstituted hydroxylamines, indicating its greater lipophilicity. This property is particularly relevant in drug design, influencing membrane permeability and protein binding.
-
Basicity: The pKa of hydroxylamine itself is around 5.9. Alkyl substitution generally increases basicity. The predicted high pKa for N-isopropylhydroxylamine suggests it is a weaker acid (stronger conjugate base) compared to unsubstituted hydroxylamine. The electron-withdrawing nature of the dichlorobenzyl groups in this compound is expected to reduce the basicity of the nitrogen atom.
Synthesis Strategies: Navigating the Paths to Hydroxylamines
The synthetic routes to N,N-disubstituted and N-monosubstituted hydroxylamines differ significantly, reflecting their structural divergence.
Synthesis of N,N-Disubstituted Hydroxylamines
The synthesis of N,N-dialkylhydroxylamines can be achieved through the direct oxidation of secondary amines.[7][8] This method offers a straightforward approach, though overoxidation to nitrones can be a competing side reaction. Careful selection of the oxidizing agent and reaction conditions is crucial for achieving high yields of the desired hydroxylamine.
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Efficacy of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine as a Synthetic Reagent: A Comparative Guide
In the landscape of modern organic synthesis, the development of novel reagents for efficient C-N bond formation remains a cornerstone of research, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Among the diverse strategies available, electrophilic amination has emerged as a powerful tool, offering an umpolung approach to the traditionally nucleophilic character of amines.[2][3][4] This guide provides an in-depth analysis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a sterically demanding hydroxylamine derivative, and evaluates its potential efficacy in comparison to established synthetic reagents. Our analysis is grounded in mechanistic principles and supported by comparative data from the literature for analogous systems.
Introduction to N,N-Disubstituted Hydroxylamines as Electrophilic Aminating Agents
N,N-disubstituted hydroxylamines and their derivatives are a versatile class of reagents capable of delivering an "R₂N⁺" synthon to a nucleophilic carbon center.[5] The reactivity of these compounds is typically unlocked by activating the hydroxyl group, transforming it into a better leaving group. This is often achieved by O-acylation or O-sulfonylation.[6][7] The general mechanism involves the nucleophilic attack of a carbanion (e.g., an organometallic reagent) on the nitrogen atom, with the concomitant departure of the oxygen-based leaving group.
This compound presents a unique structural motif. The presence of two bulky 2,4-dichlorobenzyl groups on the nitrogen atom introduces significant steric hindrance. This feature is expected to profoundly influence its reactivity, potentially leading to lower reaction rates but also offering unique selectivity in sterically sensitive transformations.
Proposed Application: Electrophilic Amination of Organometallic Reagents
A common and synthetically valuable application of hydroxylamine-derived aminating agents is the synthesis of tertiary amines via the electrophilic amination of organometallic reagents, such as Grignard or organolithium reagents.[4][8] In this context, this compound would serve as an electrophilic source for the bulky bis(2,4-dichlorobenzyl)amino moiety.
The proposed reaction mechanism is depicted below. The organometallic reagent (R-M) attacks the electrophilic nitrogen atom of the hydroxylamine, leading to the formation of a new C-N bond and the displacement of the hydroxyl leaving group.
Caption: Generalized mechanism for the electrophilic amination of an organometallic reagent.
Comparative Analysis with Alternative Reagents
To objectively evaluate the potential of this compound, we compare its predicted performance against well-established electrophilic aminating agents in the synthesis of tertiary amines from Grignard reagents. The selected alternatives are O-benzoyl-N,N-dibenzylhydroxylamine, a structurally related compound with an activated leaving group, and N,N-dimethyl O-(mesitylenesulfonyl)hydroxylamine, a less sterically hindered and highly reactive reagent.
| Reagent | Structure | Leaving Group | Steric Hindrance | Typical Yield | Reaction Conditions | Reference |
| This compound | C₁₄H₁₁Cl₄NO | -OH | High | Predicted: Low to Moderate | Predicted: Elevated temp., long reaction times | N/A |
| O-Benzoyl-N,N-dibenzylhydroxylamine | C₂₁H₁₉NO₂ | -OBz | High | High (e.g., 90%) | Room temp., <1 h | [9] |
| N,N-Dimethyl O-(mesitylenesulfonyl)hydroxylamine | C₁₁H₁₇NO₃S | -OMs | Low | High (e.g., 95%) | Room temp., 2 h | [10] |
Discussion of Comparative Performance
-
Reactivity and Leaving Group: The primary determinant of reactivity among these reagents is the nature of the leaving group. The hydroxyl group (-OH) of this compound is a poor leaving group, which is expected to result in low reactivity. In contrast, the benzoyl (-OBz) and mesitylenesulfonyl (-OMs) groups are excellent leaving groups, rendering O-benzoyl-N,N-dibenzylhydroxylamine and N,N-dimethyl O-(mesitylenesulfonyl)hydroxylamine highly effective aminating agents.[9][10]
-
Steric Effects: The two bulky 2,4-dichlorobenzyl groups in the target molecule create significant steric congestion around the nitrogen atom. This steric hindrance is likely to further decrease the reaction rate by impeding the approach of the nucleophilic Grignard reagent.[7][11] While O-benzoyl-N,N-dibenzylhydroxylamine is also sterically hindered, the enhanced reactivity from its superior leaving group compensates for this.[9] N,N-dimethyl O-(mesitylenesulfonyl)hydroxylamine, with its small methyl groups, presents minimal steric hindrance, contributing to its high reactivity.[10]
-
Predicted Efficacy of this compound: Based on these factors, it is predicted that the direct use of this compound as an aminating agent would be challenging, likely resulting in low yields and requiring harsh reaction conditions. Its utility would likely necessitate an initial in situ activation step to convert the hydroxyl into a better leaving group. However, the inherent steric bulk could be advantageous in specific contexts, such as in reactions where high diastereoselectivity is desired and can be influenced by sterically demanding reagents.
Experimental Protocols
Below is a general, representative protocol for the electrophilic amination of a Grignard reagent with an O-substituted hydroxylamine, which can be adapted for different reagents.
Caption: General workflow for electrophilic amination of a Grignard reagent.
Detailed Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the O-substituted hydroxylamine derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.2 eq., solution in THF or diethyl ether) dropwise to the stirred solution of the hydroxylamine derivative over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the required time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, IR).
Conclusion
This compound, in its unmodified form, is predicted to be a synthetic reagent of limited general utility for electrophilic amination due to the poor leaving group ability of the hydroxyl moiety and significant steric hindrance. Its efficacy is likely to be substantially lower than that of O-activated hydroxylamines such as O-benzoyl-N,N-dibenzylhydroxylamine or less sterically hindered alternatives like N,N-dimethyl O-(mesitylenesulfonyl)hydroxylamine.
However, the unique structural features of this compound may hold potential for specialized applications. Following activation, its considerable steric bulk could be exploited to control stereoselectivity in complex molecule synthesis. Further research involving the O-activation of this reagent is necessary to fully explore its synthetic potential and define its niche in the toolkit of modern organic chemistry. For researchers in drug development, the direct introduction of the bulky, halogenated bis(2,4-dichlorobenzyl)amino group could be of interest for modulating the physicochemical properties of lead compounds.
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A Comparative Guide to the Cross-Reactivity Profile of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Introduction: The Criticality of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a guiding tenet for achieving therapeutic efficacy while minimizing adverse effects. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to a cascade of off-target toxicities and unpredictable clinical outcomes. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of preclinical research that informs the selection and optimization of lead compounds. This guide provides an in-depth comparative analysis of the cross-reactivity profile of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a compound of interest for its potential therapeutic applications. Through a detailed examination of its hypothetical primary target and comparisons with established alternatives, we will elucidate the experimental methodologies crucial for a thorough assessment of its selectivity.
This compound: A Potential Modulator of the Tumor Microenvironment
While direct biological data for this compound is limited, its structural features, particularly the presence of dichlorobenzyl moieties, suggest a plausible interaction with Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a pivotal role in creating an immunosuppressive tumor microenvironment by catalyzing the first and rate-limiting step of tryptophan catabolism.[1][2] This depletion of tryptophan and the accumulation of its metabolite, kynurenine, suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing tumors to evade immune surveillance.[3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[5]
This guide will proceed under the hypothesis that this compound is an inhibitor of IDO1, and will compare its theoretical cross-reactivity profile with two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod (Linrodostat) .
Comparative Analysis of IDO1 Inhibitors
A comprehensive evaluation of an IDO1 inhibitor's specificity extends beyond its primary target to include closely related enzymes and common off-targets for small molecules. The primary enzymes for selectivity screening are Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO2), which also catalyze tryptophan degradation.[6][7] Furthermore, given that many small molecule inhibitors can interact with the cytochrome P450 (CYP450) family of enzymes, assessing potential inhibition of key isoforms is crucial for predicting drug-drug interactions.[8]
| Compound | Primary Target | Known Selectivity Profile | Potential Off-Targets |
| This compound | IDO1 (Hypothesized) | Unknown | IDO2, TDO2, Cytochrome P450s, Aryl Hydrocarbon Receptor (AhR) |
| Epacadostat (INCB024360) | IDO1 | >1000-fold selective for IDO1 over IDO2 and TDO2.[1][3] | Aryl Hydrocarbon Receptor (AhR).[9] |
| Navoximod (Linrodostat, BMS-986205) | IDO1 | Potent and irreversible inhibitor of IDO1; no significant activity against TDO2.[10] | Limited data on broader off-target screening. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a series of robust in vitro assays are essential. The following protocols are designed to provide a comprehensive evaluation of its potency, selectivity, and potential for off-target interactions.
Cellular IDO1 Inhibition Assay
This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context, providing a more physiologically relevant assessment than a purely enzymatic assay.
Rationale: Human cancer cell lines, such as HeLa or SKOV-3, can be stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1.[11][12] The enzymatic activity is quantified by measuring the production of kynurenine in the cell culture supernatant.
Workflow for the cellular IDO1 inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[13]
-
IDO1 Induction: Treat the cells with human IFN-γ (final concentration of 100 ng/mL) to induce IDO1 expression and incubate for 24 hours.[11]
-
Compound Addition: Prepare serial dilutions of this compound, Epacadostat, and Navoximod. Add the compounds to the respective wells and incubate for 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the culture supernatant from each well.[13]
-
Kynurenine Detection:
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]
-
Centrifuge the plate to pellet any precipitate.[13]
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid to each well.[13]
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader. The intensity of the color is directly proportional to the kynurenine concentration.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration.
T-Cell Co-Culture Proliferation Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation in an immunosuppressive environment.
Rationale: IDO1-expressing cancer cells suppress T-cell proliferation by depleting tryptophan. An effective IDO1 inhibitor will reverse this effect and allow T-cells to proliferate. This co-culture system mimics the interaction between tumor cells and immune cells in the tumor microenvironment.[11]
Workflow for the T-cell co-culture proliferation assay.
Step-by-Step Methodology:
-
Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in the previous protocol.[11]
-
Initiate Co-culture: Add Jurkat T-cells (a human T-lymphocyte cell line) to the SKOV-3 cells at a suitable ratio (e.g., 5:1 Jurkat to SKOV-3). Include a T-cell mitogen, such as phytohemagglutinin (PHA), to stimulate T-cell proliferation.
-
Compound Treatment: Add serial dilutions of this compound and control inhibitors to the co-culture.
-
Incubation: Incubate the co-culture plate for 72 hours.
-
Measure Proliferation: Assess T-cell proliferation using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value for the restoration of T-cell proliferation.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP450 enzymes, providing an early indication of potential drug-drug interactions.
Rationale: Inhibition of CYP450 enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially causing toxicity. A fluorogenic assay provides a high-throughput method to screen for inhibition of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]
Workflow for the fluorogenic CYP450 inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine a buffer solution, an NADPH regenerating system, and either human liver microsomes or specific recombinant CYP450 enzymes.
-
Compound Addition: Add this compound at various concentrations. Include known inhibitors for each CYP isoform as positive controls.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the compound to interact with the enzymes.
-
Initiate Reaction: Add a specific fluorogenic substrate for the CYP isoform being tested.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the product of the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value for each CYP isoform.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is paramount to understanding its therapeutic potential and safety profile. Based on its structural similarity to known IDO1 inhibitors, a focused investigation into its activity against IDO1, IDO2, and TDO2 is a logical starting point. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A favorable outcome would be high potency against IDO1 with significant selectivity over IDO2 and TDO2, and minimal inhibition of key CYP450 enzymes. Should this compound demonstrate promising activity and selectivity, further studies to elucidate its mechanism of action and in vivo efficacy would be warranted. This systematic approach to cross-reactivity assessment will ultimately pave the way for the development of safer and more effective therapeutics.
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A Comparative Guide to the In-Vitro Evaluation of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Analogs as Potential Cytotoxic Agents
This guide provides a comprehensive framework for the in-vitro testing of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine and its analogs, a class of compounds with potential applications in drug discovery. As researchers and drug development professionals, the objective evaluation of novel chemical entities is paramount. This document offers a detailed protocol for assessing cytotoxicity, a critical initial step in the evaluation of potential therapeutic agents. Furthermore, it presents a comparative analysis based on hypothesized structure-activity relationships, providing a strategic direction for analog design and future studies.
Introduction: The Therapeutic Potential of N,N-Disubstituted Hydroxylamines
N,N-disubstituted hydroxylamines are a versatile class of organic compounds that have garnered increasing interest in medicinal chemistry. Their unique electronic and steric properties make them valuable scaffolds for the design of novel therapeutic agents. While the hydroxylamine moiety itself has been historically associated with potential toxicity, recent advancements in synthetic chemistry have enabled the creation of diverse and stable analogs with promising biological activities, including anticancer properties.[1] The core structure allows for extensive modification, making it an attractive starting point for the development of targeted therapies.
The parent compound of interest here is this compound.[2] The presence of dichlorinated benzyl groups suggests potential for interactions with biological targets through hydrophobic and halogen bonding, which are known to be important in drug-receptor binding. To explore the therapeutic potential of this chemical scaffold, a systematic in-vitro evaluation of a series of rationally designed analogs is essential. This guide will focus on the assessment of cytotoxicity, a fundamental parameter for identifying compounds with potential as anticancer agents.
Proposed Analogs for Comparative In-Vitro Testing
To investigate the structure-activity relationship (SAR) of this compound, a series of analogs can be synthesized and tested. The following hypothetical analogs are proposed based on common medicinal chemistry strategies aimed at exploring the impact of substituent modifications on biological activity.
-
Parent Compound (A1): this compound
-
Analog A2: Modification of the substitution pattern on the benzyl rings (e.g., 3,4-dichloro).
-
Analog A3: Replacement of chloro groups with other halogens (e.g., fluoro or bromo) to modulate electronic and steric properties.
-
Analog A4: Introduction of electron-donating groups (e.g., methoxy) on the benzyl rings.
-
Analog A5: Introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl rings.
These proposed modifications will allow for a systematic evaluation of how changes in the electronic and steric landscape of the molecule affect its cytotoxic potential.
In-Vitro Cytotoxicity Assessment: The MTT Assay
A robust and widely accepted method for assessing the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Detailed Step-by-Step Protocol for the MTT Assay
This protocol is designed for the evaluation of the cytotoxic effects of the this compound analogs on a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast adenocarcinoma, and PC3 - prostate cancer).[5]
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound analogs (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (analogs A1-A5) in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog from the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis of this compound Analogs
The following table presents a hypothetical comparison of the cytotoxic activities of the parent compound and its proposed analogs. The IC50 values are illustrative and based on established structure-activity relationships for similar classes of compounds, where halogenation and the presence of electron-withdrawing groups can influence cytotoxicity.[6]
| Analog ID | Structure | Hypothetical IC50 (µM) vs. A549 | Hypothetical IC50 (µM) vs. MDA-MB-231 | Hypothetical IC50 (µM) vs. PC3 |
| A1 | This compound | 15 | 20 | 18 |
| A2 | N,N-Bis(3,4-dichlorobenzyl)hydroxylamine | 12 | 18 | 16 |
| A3 | N,N-Bis(2,4-difluorobenzyl)hydroxylamine | 25 | 30 | 28 |
| A4 | N,N-Bis(2,4-dimethoxybenzyl)hydroxylamine | >50 | >50 | >50 |
| A5 | N,N-Bis(2,4-bis(trifluoromethyl)benzyl)hydroxylamine | 8 | 12 | 10 |
Interpretation of Hypothetical Data:
-
Parent Compound (A1): The parent compound with 2,4-dichloro substitution is expected to exhibit moderate cytotoxic activity.
-
Analog A2: Shifting the chloro substituents to the 3 and 4 positions might slightly enhance activity due to altered electronic distribution and steric hindrance.
-
Analog A3: Replacing chloro with fluoro groups, which are smaller and have different electronic properties, might lead to a decrease in cytotoxicity.
-
Analog A4: The introduction of electron-donating methoxy groups is hypothesized to significantly reduce cytotoxic activity.
-
Analog A5: The presence of strongly electron-withdrawing trifluoromethyl groups is predicted to enhance cytotoxic activity.
Structure-Activity Relationship (SAR) Insights
The proposed in-vitro testing of these analogs would provide valuable insights into the SAR of the this compound scaffold.
Key Structural Features Influencing Cytotoxicity
Caption: Key structural elements influencing cytotoxicity.
The systematic modification of the benzyl rings is crucial for understanding the SAR. The nature, position, and number of substituents can significantly impact the compound's lipophilicity, electronic properties, and ability to interact with biological targets. Generally, for halogenated aromatic compounds, the type of halogen and its position can dramatically alter biological activity. Electron-withdrawing groups often enhance the cytotoxic potential of small molecules.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in-vitro evaluation of this compound analogs as potential cytotoxic agents. The detailed MTT assay protocol offers a reliable method for obtaining initial data on the biological activity of these compounds. The proposed series of analogs and the hypothetical SAR provide a rational basis for further investigation.
Future studies should focus on synthesizing the proposed analogs and performing the described in-vitro assays to validate the hypothesized SAR. Promising candidates with significant cytotoxic activity should then be subjected to further mechanistic studies to elucidate their mode of action, including assays for apoptosis induction, cell cycle analysis, and target identification. This systematic approach will be instrumental in advancing our understanding of this chemical class and its potential for the development of novel anticancer therapeutics.
References
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- Hill, J., & Crich, D. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 785–791.
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A Comparative Guide to the Structure-Activity Relationship of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The N,N-Dibenzylhydroxylamine Scaffold
The N,N-dibenzylhydroxylamine core represents a versatile scaffold in medicinal chemistry. The presence of two benzyl groups allows for a wide range of substitutions on the aromatic rings, enabling the fine-tuning of steric, electronic, and lipophilic properties. The hydroxylamine moiety itself is a known pharmacophore, contributing to a variety of biological activities, including antimicrobial and anticancer effects. The specific focus of this guide, N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, features dichlorination on both benzyl rings, a common strategy to enhance biological activity.
Hydroxylamine and its derivatives are known to exhibit a range of biological effects. While hydroxylamine itself can be a potent mutagen in vitro, it has also demonstrated carcinostatic activity against certain tumors in animal models[1]. This dual nature underscores the importance of specific structural modifications to harness therapeutic benefits while minimizing toxicity.
Synthetic Strategies
The synthesis of N,N-disubstituted hydroxylamines can be achieved through several routes. A common and effective method involves the N-alkylation of a hydroxylamine precursor. The following protocol provides a generalizable approach for the synthesis of N,N-dibenzylhydroxylamine derivatives.
Experimental Protocol: Synthesis of N,N-Dibenzylhydroxylamines
This protocol outlines a typical procedure for the synthesis of N,N-dibenzylhydroxylamines via sequential N-alkylation of hydroxylamine.
Materials:
-
Hydroxylamine hydrochloride
-
Substituted benzyl bromide (e.g., 2,4-dichlorobenzyl bromide)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Monobenzylation: In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol. Add an excess of sodium carbonate and stir the suspension.
-
To this suspension, add one equivalent of the desired substituted benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude N-benzylhydroxylamine can be purified by column chromatography or used directly in the next step.
-
Dibenzylation: Dissolve the purified or crude N-benzylhydroxylamine in ethanol.
-
Add a slight excess of sodium carbonate and the second equivalent of the substituted benzyl bromide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude N,N-dibenzylhydroxylamine.
-
Purify the final product by silica gel column chromatography.
Causality Behind Experimental Choices: The use of a base like sodium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. A two-step sequential alkylation can provide better control over the product distribution compared to a one-pot reaction with two equivalents of the benzyl bromide, which might lead to a mixture of mono- and di-alkylated products.
Structure-Activity Relationship (SAR) Analysis: A Framework for Exploration
In the absence of a dedicated SAR study for a series of this compound derivatives, we can extrapolate from established principles in medicinal chemistry to propose a hypothetical SAR framework. This framework can guide the design of future analog libraries for antimicrobial and anticancer screening.
Key Modification Points and Hypothesized Effects
Caption: Key modification points on the N,N-dibenzylhydroxylamine scaffold and their hypothesized effects on biological activity.
A. Benzyl Ring Substituents:
-
Position and Number of Halogens: The 2,4-dichloro substitution pattern is a common feature in many bioactive molecules. It is anticipated that altering the position (e.g., 3,4-dichloro) or the nature of the halogen (e.g., fluorine, bromine) would significantly impact activity. Fluorine substitution, for instance, can enhance metabolic stability and binding affinity.
-
Electronic Effects: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups would modulate the electronic properties of the benzyl rings. This could influence interactions with biological targets and affect the overall reactivity of the molecule.
-
Lipophilicity: The dichlorination contributes to the lipophilicity of the parent compound. Systematically varying the substituents to alter the octanol-water partition coefficient (logP) would be a critical step in an SAR study. Increased lipophilicity can enhance membrane permeability but may also lead to increased toxicity and reduced solubility.
B. Hydroxylamine Moiety:
-
O-Alkylation/Acylation: Modification of the hydroxyl group through alkylation or acylation would create prodrugs that could be cleaved in vivo to release the active hydroxylamine. This strategy could improve pharmacokinetic properties.
-
Replacement of Oxygen: Replacing the oxygen of the hydroxylamine with sulfur (thiohydroxylamine) or nitrogen (hydrazine) would create novel scaffolds with potentially different biological activities and target profiles.
C. Methylene Bridge:
-
Conformational Rigidity: Introducing constraints in the methylene bridges, for example, by incorporating them into a ring system, would reduce the conformational flexibility of the molecule. This can lead to enhanced binding to a specific target by locking the molecule in a bioactive conformation.
Comparative Biological Evaluation: Experimental Protocols
To establish a robust SAR, a panel of standardized biological assays is essential. Below are detailed protocols for evaluating the antimicrobial and anticancer activities of this compound derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth and solvent)
-
Resazurin solution (for viability assessment)
Step-by-Step Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include wells with bacteria and solvent only (growth control), and wells with broth only (sterility control). Also, include a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Viability Staining (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria.
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls. Include solvent-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Comparative Analysis
To facilitate a clear comparison of the biological activities of a series of analogs, the data should be presented in a tabular format.
Table 1: Hypothetical Comparative Activity Data for N,N-Dibenzylhydroxylamine Derivatives
| Compound | R1 | R2 | R3 | R4 | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 |
| 1 | Cl | H | Cl | H | 8 | 5.2 |
| 2a | F | H | F | H | 16 | 10.8 |
| 2b | Br | H | Br | H | 4 | 3.1 |
| 2c | OMe | H | OMe | H | >64 | >50 |
| 2d | NO₂ | H | NO₂ | H | 2 | 1.5 |
| 3a | H | Cl | H | Cl | 32 | 25.6 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold holds promise as a starting point for the development of novel therapeutic agents. While a comprehensive SAR study is yet to be published, this guide provides a logical framework for the design and evaluation of new derivatives. Future research should focus on the systematic synthesis of analogs with modifications at the key positions identified, followed by rigorous biological evaluation using the standardized protocols outlined. Such studies will be crucial in elucidating the specific structural requirements for potent and selective antimicrobial and anticancer activity, ultimately paving the way for the development of new drug candidates.
References
-
Couch, J. F. (1985). Biologic activity of hydroxylamine: a review. Critical Reviews in Toxicology, 14(1), 87-99. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
This document provides essential safety and logistical information for the proper disposal of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your laboratory personnel and environmental compliance. The following procedures have been synthesized from established best practices for handling halogenated organic compounds and hydroxylamine derivatives, in accordance with regulatory guidelines.
I. Core Principles of Safe Disposal
The proper disposal of any chemical waste is a critical component of laboratory safety and environmental stewardship.[1][2] This guide is founded on the principles of minimizing exposure, preventing accidental reactions, and ensuring that all waste is handled in a compliant and environmentally responsible manner.[3] Given the specific chemical nature of this compound, a derivative of hydroxylamine containing chlorinated aromatic groups, a conservative approach to its disposal is paramount.
II. Hazard Assessment
-
Hydroxylamine Derivatives: Hydroxylamine and its salts are known to be reactive and potentially explosive, especially when heated.[4][5] They can also be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation or allergic reactions.[6][7] Some hydroxylamine compounds are suspected of causing cancer.[6][7][8]
-
Halogenated Organic Compounds: The presence of dichlorobenzyl groups classifies this compound as a halogenated organic waste.[9] Such compounds are subject to specific disposal regulations due to their potential for environmental persistence and toxicity.[10][11][12] The U.S. Environmental Protection Agency (EPA) has specific guidelines for the treatment and disposal of halogenated organic wastes.[10]
Inferred Hazards of this compound:
| Hazard Category | Potential Effects |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[7] |
| Skin Corrosion/Irritation | May cause skin irritation and allergic skin reactions.[7] |
| Eye Damage/Irritation | May cause serious eye irritation.[7] |
| Carcinogenicity | Suspected of causing cancer.[6][7][8] |
| Reactivity | Potential for thermal decomposition and reactivity. |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. |
III. Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound waste, all personnel must wear appropriate PPE.[2][6]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[13]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[6][13]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14]
IV. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][2]
-
Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled, and sealed container.[1]
-
Halogenated Organic Waste Stream: This compound must be disposed of as halogenated organic waste.[9] Do not mix with non-halogenated organic waste.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
V. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound.
-
Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Prepare for Disposal:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
-
Waste Collection:
-
Carefully transfer the waste material into the designated halogenated organic waste container.
-
Avoid creating dust or aerosols.
-
If the compound is in solution, identify the solvent on the waste label.
-
-
Container Management:
-
Securely seal the waste container.
-
Clean the exterior of the container to remove any contamination.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from heat sources or incompatible materials.[1]
-
-
Arrange for Pickup:
-
Follow your institution's procedures for scheduling a hazardous waste pickup with a licensed contractor.
-
VI. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Control the Spill (if safe to do so):
-
For small spills, use an absorbent material compatible with halogenated organic compounds to contain the spill.
-
Do not use combustible materials.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report: Report the spill to your institution's EHS office.
VII. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VIII. Conclusion
The safe and compliant disposal of this compound requires a cautious and informed approach. By understanding the potential hazards associated with its structural components and adhering to the procedural guidelines outlined in this document, researchers can minimize risks and ensure environmental responsibility. Always prioritize consultation with your institution's EHS office for guidance tailored to your specific circumstances.
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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OSHA Laboratory Standard. National Center for Biotechnology Information. Available at: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Hazardous Waste Experts. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Available at: [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Available at: [Link]
-
Hydroxylamine Hydrochloride Safety Data Sheet. Starlab Scientific Co., Ltd. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]
-
Hydroxylamine hydrochloride - SAFETY DATA SHEET. Acros Organics. Available at: [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]
-
ICSC 0661 - HYDROXYLAMINE. International Programme on Chemical Safety. Available at: [Link]
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Personal protective equipment for handling N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
A Researcher's Guide to Safely Handling N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
This guide provides immediate, essential safety and logistical information for the operational handling and disposal of this compound, grounded in an understanding of its constituent chemical moieties.
Deconstructing the Hazard Profile
The potential hazards of this compound can be inferred by examining its two primary structural components: the hydroxylamine functional group and the 2,4-dichlorobenzyl substituents.
-
Hydroxylamine Moiety : The central hydroxylamine group is the primary source of concern. Hydroxylamine and its salts are known to be reactive and potentially unstable[1]. They are recognized as skin and eye irritants, can cause allergic skin reactions, and may be absorbed through the skin[1][2][3]. Critically, hydroxylamine hydrochloride is suspected of causing cancer and may cause damage to organs, such as the spleen and blood, through prolonged or repeated exposure[4][5]. Ingestion and inhalation are significant routes of exposure with high acute toxicity[3].
-
2,4-Dichlorobenzyl Groups : The chlorinated benzyl groups attached to the nitrogen atom also contribute to the hazard profile. The closely related compound, 2,4-dichlorobenzyl alcohol, is a known skin and eye irritant[6]. Studies have also indicated that it can exhibit prenatal developmental toxicity at high doses[7][8][9].
Therefore, this compound should be treated as a substance that is likely to be a skin/eye irritant, a skin sensitizer, harmful if swallowed, inhaled, or in contact with skin, and a potential carcinogen with target organ toxicity. Its stability, particularly in response to heat, should be considered questionable.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of PPE should be based on a "Level C" protection standard, which is appropriate when the identity of the substance is known but airborne concentrations and the likelihood of skin exposure are uncertain[10][11][12].
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact and absorption. Hydroxylamine derivatives can cause skin irritation and sensitization[2]. Double-gloving provides an extra barrier against tears and permeation. |
| Eye/Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. The compound is expected to be a severe eye irritant[3]. A face shield offers broader protection for the entire face. |
| Body Protection | Chemical-resistant lab coat (fully buttoned) or chemical-resistant overalls | Prevents contamination of personal clothing and skin. The compound is considered harmful upon skin contact[4]. |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and particulates | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust[13]. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. Standard laboratory practice[14]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe experimental workflow.
Workflow Diagram: Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation and Area Designation :
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control vapor and dust exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Clearly label all containers with the compound's name and appropriate hazard warnings.
-
-
Handling the Solid Compound :
-
Wear full PPE as specified in the table above.
-
When weighing the solid, use a spatula to gently transfer the material. Avoid creating dust.
-
If there is a risk of dust generation, a respirator is mandatory.
-
Clean any spills immediately following the spill response protocol.
-
-
In-Reaction and Solution Handling :
-
Perform all reactions in a closed or contained system whenever possible.
-
When transferring solutions, do so slowly to avoid splashing and the generation of aerosols.
-
Keep containers closed when not in use[13].
-
-
Post-Handling and Decontamination :
-
After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Remove PPE in a designated area, avoiding cross-contamination. Remove gloves last and wash hands immediately and thoroughly with soap and water.
-
Spill and Emergency Response
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the area.
-
-
Skin Exposure:
-
Eye Exposure:
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Segregation and Disposal Pathway
Caption: A logical flow for the segregation and disposal of waste.
-
Waste Characterization : All waste streams containing this compound must be treated as hazardous waste. Given the aquatic toxicity of hydroxylamine salts and chlorinated aromatics, it is crucial to prevent any release into the environment[4].
-
Solid Waste : Collect all contaminated solid waste, including gloves, bench paper, and used absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste, including reaction mother liquors and decontamination rinsates, in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.
By implementing these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- The Toxicological Profile and Safety Assessment of 2,4-Dichlorobenzyl Alcohol: An In-depth Technical Guide. Benchchem.
- Hydroxylamine Hydrochloride - Safety Data Sheet.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- SAFETY DATA SHEET - Merck Millipore.
-
Hydroxylamine - Wikipedia. Available at: [Link]
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010-11-16).
- Hydroxylamine hydrochloride - Szabo-Scandic.
-
Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - ResearchGate. Available at: [Link]
- 2,4-Dichlorobenzyl alcohol - Product Data Sheet.
-
Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed. (2022-04-14). Available at: [Link]
-
2,4-Dichlorobenzyl alcohol - MedChem Express - Cambridge Bioscience. Available at: [Link]
-
Hydroxylamine | NH2OH | CID 787 - PubChem - NIH. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Chapter 19 – Personal Protective Equipment (PPE) - Environment, Health, and Safety. (2024-01-08). Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Available at: [Link]
-
1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
